2,3,6-Trichloropyridine
Description
The exact mass of the compound this compound is 180.925282 g/mol and the complexity rating of the compound is 98.2. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,3,6-trichloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl3N/c6-3-1-2-4(7)9-5(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPAKJVMKNDXBHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073374 | |
| Record name | 2,3,6-Trichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6515-09-9, 29154-14-1 | |
| Record name | 2,3,6-Trichloropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6515-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2,3,6-trichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006515099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,6-Trichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2.3.6-Trichloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,6-Trichloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3,6-Trichloropyridine: Structure, Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2,3,6-trichloropyridine, a pivotal chlorinated pyridine derivative. It is intended for researchers, scientists, and professionals in drug development and agrochemical synthesis who require a deep, practical understanding of this versatile chemical intermediate. The following sections are structured to deliver not just data, but actionable insights grounded in established scientific principles.
Core Molecular Identity and Physicochemical Landscape
This compound is a synthetically crucial molecule characterized by a pyridine ring substituted with three chlorine atoms at the 2, 3, and 6 positions.[1] This specific substitution pattern imparts a unique electronic and steric profile, governing its reactivity and utility.
Chemical Structure and Identifiers
The foundational identity of any chemical substance lies in its structure and universally recognized identifiers. These are critical for accurate sourcing, regulatory compliance, and unambiguous scientific communication.
Diagram 1: Chemical Structure of this compound
Caption: Molecular structure of this compound.
| Identifier | Value | Source |
| CAS Number | 6515-09-9 | [1][2][3] |
| Molecular Formula | C₅H₂Cl₃N | [2] |
| Molecular Weight | 182.44 g/mol | [2] |
| IUPAC Name | This compound | [4] |
| SMILES | C1=CC(=NC(=C1Cl)Cl)Cl | [4] |
| InChI | InChI=1S/C5H2Cl3N/c6-3-1-2-4(7)9-5(3)8/h1-2H | [4] |
| InChIKey | GPAKJVMKNDXBHH-UHFFFAOYSA-N | [1][4] |
Physicochemical Properties
The physical and chemical properties of this compound dictate its handling, storage, and behavior in reaction media. The presence of three electron-withdrawing chlorine atoms significantly influences its polarity and reactivity.
| Property | Value | Observations and Implications | Source |
| Appearance | Colorless to pale yellow liquid or solid | Purity and temperature dependent.[1] | [1] |
| Odor | Distinctive aromatic odor | [1] | [1] |
| Melting Point | 64.0 to 68.0 °C | The solid nature at room temperature requires appropriate handling and dispensing techniques. | [5] |
| Boiling Point | 234 °C | Relatively high boiling point allows for reactions at elevated temperatures. | [5] |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone); limited solubility in water. | This differential solubility is key for extraction and purification processes. | [1] |
Synthesis Methodologies: A Strategic Perspective
The synthesis of this compound is a critical aspect of its utility. The choice of synthetic route is often a balance between precursor availability, desired purity, and scalability.
Chlorination of 2,6-Dichloropyridine
A prevalent and industrially relevant method involves the direct chlorination of 2,6-dichloropyridine. This approach leverages a readily available starting material.
Diagram 2: Synthesis of this compound from 2,6-Dichloropyridine
Caption: Workflow for the synthesis of this compound via chlorination.
Experimental Protocol:
-
Reactant Preparation: Accurately weigh 2,6-dichloropyridine and anhydrous ferric chloride (FeCl₃) and mix them thoroughly.[3]
-
Reaction Setup: Transfer the mixture to a suitable reaction vessel (e.g., a four-neck flask).
-
Initiation: Heat the reaction mixture to a temperature of 100-120 °C.[3]
-
Chlorination: Slowly introduce chlorine gas into the heated mixture.[3] The reaction is typically monitored until completion.
-
Cooling and Purification: Upon completion, cool the system to 100 °C.
-
Isolation: Subject the crude product to decompression distillation. Collect the fraction boiling at 118-124 °C.[3]
Causality and Insights:
-
The use of a Lewis acid catalyst like ferric chloride is crucial for activating the pyridine ring towards electrophilic aromatic substitution by chlorine.
-
Temperature control is critical to manage the reaction rate and minimize the formation of polychlorinated byproducts.[6]
-
Decompression distillation is employed to purify the product, as it allows for distillation at a lower temperature, preventing thermal degradation.
Alternative Synthetic Routes
Other synthetic strategies have been developed, each with its own advantages and limitations:
-
From Pentachloropyridine: this compound can be formed from the reaction of pentachloropyridine with cuprous oxide in hot water after initial reaction with hydrazine hydrate.[7]
-
From Nicotinamide: A multi-step process starting from nicotinamide involves a Hofmann degradation to 3-aminopyridine, followed by chlorination and a Sandmeyer reaction.[8]
-
Gas-Phase Chlorination: Continuous gas-phase reaction of chlorine with 2,6-dichloropyridine at elevated temperatures (200-500°C) in the presence of a catalyst is another method.[9]
Applications in Chemical Synthesis
The strategic placement of chlorine atoms makes this compound a valuable intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.[1][10] The electron-withdrawing nature of the chlorine atoms enhances the electrophilicity of the pyridine ring, making it susceptible to nucleophilic substitution reactions.[10]
Agrochemicals
This compound serves as a key precursor for a variety of herbicides, insecticides, and fungicides.[1][10] Its derivatives exhibit biological activity that is harnessed for crop protection.[1]
A notable example is its use in the synthesis of Nitrapyrin (2-chloro-6-(trichloromethyl)pyridine), a nitrification inhibitor that improves the efficiency of nitrogen fertilizers.[11][12]
Pharmaceuticals
In medicinal chemistry, the this compound scaffold is utilized in the development of active pharmaceutical ingredients (APIs).[10] Its derivatives have been investigated for potential antimicrobial and anti-inflammatory properties.[10]
Dechlorination to Dichloropyridines
Selective dechlorination of this compound is a valuable method for producing specific dichloropyridine isomers. For instance, 2,3-dichloropyridine, an important intermediate for the synthesis of the insecticide chlorantraniliprole, can be prepared by the selective hydrogenation and dechlorination of this compound.[13]
Safety and Handling
As with all chlorinated organic compounds, this compound must be handled with appropriate safety precautions.
Hazard Identification
Based on GHS classifications, this compound presents the following hazards:
| Hazard Statement | Description | Source |
| H302 | Harmful if swallowed | [4] |
| H312 | Harmful in contact with skin | |
| H315 | Causes skin irritation | [4][14] |
| H319 | Causes serious eye irritation | [4][14] |
| H332 | Harmful if inhaled | [4] |
| H335 | May cause respiratory irritation | [4] |
When heated to decomposition, it may emit toxic vapors of nitrogen oxides (NOx) and chlorine (Cl₂).[3]
Recommended Handling Procedures
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[15]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[14][15] In case of potential for significant exposure, respiratory protection should be used.[14]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Spill and Disposal: In case of a spill, prevent it from entering drains. Absorb with an inert material and place it in a suitable container for disposal.[16] Dispose of in accordance with local, state, and federal regulations.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[14][15]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[16]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[16]
-
Ingestion: Do not induce vomiting. Rinse mouth with water.[14][15]
In all cases of exposure, seek immediate medical attention.[15][16]
Conclusion
This compound is a cornerstone intermediate in modern organic synthesis. Its well-defined chemical properties and versatile reactivity make it an indispensable building block for a wide range of high-value chemical products. A thorough understanding of its synthesis, handling, and reaction mechanisms is paramount for any scientist or researcher working in the fields of agrochemicals, pharmaceuticals, and specialty chemicals. The insights and protocols provided in this guide are intended to equip professionals with the necessary knowledge for the safe and effective utilization of this important compound.
References
- 1. CAS 6515-09-9: this compound | CymitQuimica [cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | 6515-09-9 [chemicalbook.com]
- 4. This compound | C5H2Cl3N | CID 23016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 6515-09-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. CN113493408A - Preparation method of 2,3, 6-trichloropyridine - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. Process study for synthesizing this compound from nicotinamide - Eureka | Patsnap [eureka.patsnap.com]
- 9. EP0239904A2 - Method of preparing this compound and 2,3,5,6-tetrachloropyridine in the gas phase - Google Patents [patents.google.com]
- 10. This compound | 6515-09-9 | Benchchem [benchchem.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. Nitrapyrin - Wikipedia [en.wikipedia.org]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. echemi.com [echemi.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. aksci.com [aksci.com]
An In-Depth Technical Guide to the Physicochemical Properties of 2,3,6-Trichloropyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the essential physicochemical properties of 2,3,6-trichloropyridine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding these fundamental characteristics is paramount for its effective handling, analysis, and application in research and development. This document moves beyond a simple recitation of data, offering insights into the experimental methodologies and the scientific rationale behind them.
Molecular Identity and Chemical Structure
This compound is a chlorinated derivative of pyridine with the chemical formula C₅H₂Cl₃N. Its structure consists of a pyridine ring substituted with three chlorine atoms at the 2, 3, and 6 positions. This substitution pattern significantly influences the molecule's reactivity and physical properties.
Table 1: Compound Identification
| Parameter | Value | Source |
| IUPAC Name | This compound | Internal |
| CAS Number | 6515-09-9 | |
| Molecular Formula | C₅H₂Cl₃N | |
| Molecular Weight | 182.44 g/mol | [2] |
| Canonical SMILES | C1=CC(=NC(=C1Cl)Cl)Cl | Internal |
| InChI Key | GPAKJVMKNDXBHH-UHFFFAOYSA-N | [2] |
Physical and Chemical Properties
The physical state and solubility of this compound are critical for its storage, handling, and use in various reaction conditions. It typically appears as a colorless to pale yellow liquid or a light yellow to brown crystalline solid, depending on its purity and the ambient temperature.[1] It possesses a distinctive aromatic odor.
Table 2: Physicochemical Data
| Property | Value | Source |
| Melting Point | 66-68 °C | Internal |
| Boiling Point | 231.1 ± 35.0 °C at 760 mmHg | [2] |
| Density | 1.5 ± 0.1 g/cm³ | [2] |
| Vapor Pressure | 0.1 ± 0.4 mmHg at 25°C | [2] |
| Water Solubility | Limited | [1] |
| Solubility in Organic Solvents | Soluble in ethanol and acetone | [1] |
| logP (Octanol-Water Partition Coefficient) | 2.77 | [2] |
| pKa | -3.79 ± 0.10 (Predicted) | Internal |
Solubility
The limited water solubility and good solubility in organic solvents are characteristic of many chlorinated aromatic compounds.[1] This property is crucial for selecting appropriate solvent systems for reactions, extractions, and chromatographic purification.
The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[3][4][5]
-
Preparation: Add an excess amount of this compound to a known volume of deionized water in a sealed flask. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Shake the flask at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.[6]
-
Phase Separation: Allow the suspension to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration or centrifugation can be used for complete removal of solid.[6][7]
-
Analysis: Analyze the concentration of this compound in the clear aqueous phase using a validated analytical method, such as HPLC-UV or GC-MS.
-
Calculation: The determined concentration represents the aqueous solubility of the compound at the specified temperature.
Lipophilicity (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical parameter in drug discovery for predicting absorption, distribution, metabolism, and excretion (ADME) properties. A logP of 2.77 indicates that this compound is significantly more soluble in a lipid-like environment (octanol) than in water.
Reversed-phase high-performance liquid chromatography (RP-HPLC) provides a rapid and reliable estimation of logP.[8][9]
-
System Preparation: Use a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic solvent (e.g., acetonitrile or methanol).[10]
-
Calibration: Inject a series of standard compounds with known logP values that bracket the expected logP of this compound.
-
Analysis: Inject a solution of this compound and record its retention time.
-
Calculation: Create a calibration curve by plotting the logarithm of the retention factor (k') of the standards against their known logP values. The logP of this compound can then be interpolated from its retention factor.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[11] Filter the solution into an NMR tube to remove any particulate matter.[11]
-
Data Acquisition: Acquire 1H and 13C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for protons).
-
1H NMR Interpretation: The spectrum of this compound is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants will be characteristic of their positions relative to the nitrogen atom and the chlorine substituents.
-
13C NMR Interpretation: The 13C NMR spectrum will display five signals, corresponding to the five carbon atoms in the pyridine ring. The chemical shifts will be influenced by the electronegativity of the attached chlorine atoms and the nitrogen atom.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
Sample Preparation: The spectrum can be obtained using a neat sample (if liquid) or by preparing a KBr pellet or a Nujol mull (if solid). Attenuated Total Reflectance (ATR)-FTIR is a convenient method that requires minimal sample preparation.
-
Data Acquisition: Record the spectrum over the standard mid-IR range (4000-400 cm⁻¹).
-
Interpretation: The FTIR spectrum of this compound will exhibit characteristic absorption bands for C-H stretching of the pyridine ring (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations of the aromatic ring (typically in the 1400-1600 cm⁻¹ region), and C-Cl stretching vibrations (usually below 800 cm⁻¹).[12]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Interpretation: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z 181, 183, 185 due to chlorine isotopes). Fragmentation patterns will involve the loss of chlorine atoms and cleavage of the pyridine ring, providing further structural confirmation. The isotopic pattern of chlorine (approximately 3:1 ratio for ³⁵Cl:³⁷Cl) will be evident in the molecular ion and chlorine-containing fragment peaks.
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring reaction progress.
Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing volatile compounds.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or hexane).
-
Instrumentation: Use a GC system equipped with a capillary column (e.g., DB-5ms) and a mass spectrometer detector.
-
Method Parameters:
-
Injector Temperature: 250 °C
-
Oven Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 280 °C) to ensure elution of all components.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Operate in scan mode to identify unknown impurities or in selected ion monitoring (SIM) mode for quantitative analysis of known impurities.
-
-
Data Analysis: The retention time of the main peak will be characteristic of this compound. The mass spectrum of the peak will confirm its identity. Impurities will appear as separate peaks with their own retention times and mass spectra.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for purity assessment, especially for less volatile compounds or for monitoring reactions in solution.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
Instrumentation: Use an HPLC system with a C18 reversed-phase column and a UV detector.
-
Method Parameters:
-
Mobile Phase: A gradient or isocratic mixture of water (often with a modifier like 0.1% trifluoroacetic acid or formic acid) and an organic solvent like acetonitrile or methanol.[13]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30 °C).
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
-
Data Analysis: The purity is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram.
Thermal Analysis
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and decomposition profile of this compound.
-
Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-10 mg) into an appropriate pan (e.g., aluminum or platinum).
-
Instrumentation: Use a simultaneous TGA/DSC instrument.
-
Method Parameters:
-
Atmosphere: Typically nitrogen or air at a constant flow rate.
-
Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis:
-
TGA: The TGA curve will show the weight loss of the sample as a function of temperature, indicating the onset of decomposition and the temperature at which significant degradation occurs.
-
DSC: The DSC curve will show endothermic or exothermic events. For this compound, an endothermic peak corresponding to its melting point will be observed, followed by exothermic peaks associated with decomposition.
-
Reactivity and Stability
This compound is a stable compound under normal conditions. However, understanding its reactivity and potential degradation pathways is crucial for its use in synthesis and for assessing its environmental fate.
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and to establish the intrinsic stability of a molecule under various stress conditions.[14][15][16]
-
Acidic Conditions: Treat a solution of this compound with an acid (e.g., 0.1 M HCl) at an elevated temperature.
-
Basic Conditions: Treat a solution with a base (e.g., 0.1 M NaOH) at an elevated temperature.
-
Oxidative Conditions: Treat a solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperature.
-
Thermal Stress: Heat the solid compound or a solution at a high temperature.
-
Photolytic Stress: Expose a solution to UV light.
-
Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method to separate and quantify the parent compound and any degradation products.
Safety and Handling
Due to the presence of chlorine atoms, this compound should be handled with care, following standard laboratory safety procedures for chlorinated organic compounds.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]
-
Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.[17]
-
Disposal: Dispose of waste containing this compound according to local, state, and federal regulations for hazardous chemical waste.[18]
Visualization of Workflows
Workflow for Purity Analysis
References
- 1. hpst.cz [hpst.cz]
- 2. This compound [stenutz.eu]
- 3. enamine.net [enamine.net]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. bioassaysys.com [bioassaysys.com]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. rjptonline.org [rjptonline.org]
- 11. research.reading.ac.uk [research.reading.ac.uk]
- 12. asianpubs.org [asianpubs.org]
- 13. scispace.com [scispace.com]
- 14. rjptonline.org [rjptonline.org]
- 15. scispace.com [scispace.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 18. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
2,3,6-Trichloropyridine CAS number 6515-09-9
An In-depth Technical Guide to 2,3,6-Trichloropyridine (CAS: 6515-09-9)
Abstract
This guide provides a comprehensive technical overview of this compound, a pivotal chlorinated heterocyclic compound identified by CAS number 6515-09-9. As a versatile chemical intermediate, its significance is firmly established in the synthesis of high-value molecules within the agrochemical and pharmaceutical sectors.[1][2] This document delineates its physicochemical properties, explores various synthesis methodologies with mechanistic insights, discusses its chemical reactivity, and details its primary applications. Furthermore, it provides essential safety, handling, and storage protocols tailored for researchers, scientists, and drug development professionals. The content synthesizes technical data with practical, field-proven insights to serve as an essential resource for laboratory and industrial applications.
Introduction and Chemical Identity
This compound is a chlorinated derivative of pyridine where three hydrogen atoms have been substituted by chlorine atoms at the 2, 3, and 6 positions of the pyridine ring.[3] This substitution pattern, particularly the presence of chlorine atoms at the electronically significant ortho (2,6) positions relative to the ring nitrogen, imparts unique reactivity that makes it a valuable precursor in complex organic synthesis.[2] Its primary utility lies in serving as a foundational scaffold for constructing more complex molecules, including a range of herbicides, insecticides, fungicides, and active pharmaceutical ingredients (APIs).[1][3]
The electron-withdrawing nature of both the nitrogen heteroatom and the three chlorine atoms renders the pyridine ring electron-deficient, making it susceptible to nucleophilic aromatic substitution reactions.[2] This reactivity is the cornerstone of its application in creating diverse functionalized pyridine derivatives.
Caption: Chemical structure of this compound.
Physicochemical Properties
This compound is typically a light yellow to brown crystalline powder or solid at room temperature.[1][3] Its key physical and chemical properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 6515-09-9 | [4] |
| Molecular Formula | C₅H₂Cl₃N | [4] |
| Molecular Weight | 182.44 g/mol | [4][5] |
| Appearance | Light yellow to brown powder/crystal | [1] |
| Melting Point | 64 - 68 °C | [1] |
| Boiling Point | 234 °C | [1] |
| Solubility | Soluble in methanol and other organic solvents like ethanol and acetone; limited solubility in water. | [3][6] |
| pKa | -3.44 (Predicted) | [6] |
| LogP | 3.0418 (Predicted) | [4] |
| SMILES | ClC1=CC=C(Cl)C(Cl)=N1 | [4] |
| InChI Key | GPAKJVMKNDXBHH-UHFFFAOYSA-N | [3][7] |
Synthesis Methodologies
Several synthetic routes to this compound have been developed, each with distinct advantages and limitations. The choice of method often depends on the starting material availability, desired scale, and environmental considerations.
Chlorination of 2,6-Dichloropyridine
A prevalent industrial method involves the direct chlorination of 2,6-dichloropyridine. This reaction is typically catalyzed by a Lewis acid, such as ferric trichloride (FeCl₃), to facilitate the electrophilic substitution of chlorine onto the electron-deficient pyridine ring.[8][9]
-
Causality: The Lewis acid catalyst polarizes the Cl-Cl bond, creating a more potent electrophile (Cl⁺) that can attack the pyridine ring, which is otherwise deactivated towards electrophilic substitution. The reaction proceeds preferentially at the 3-position.
Protocol: Liquid-Phase Catalytic Chlorination [9]
-
Charge Reactor: In a suitable four-neck flask equipped with a mechanical stirrer, thermometer, gas inlet, and reflux condenser, charge 2,6-dichloropyridine (e.g., 1480.0 g) and anhydrous ferric trichloride (e.g., 89.2 g).[9]
-
Heat: Heat the reaction mixture to 100-120 °C with thorough mixing.[9]
-
Introduce Chlorine: Slowly introduce chlorine gas through the gas inlet tube. Monitor the reaction progress via gas chromatography (GC).
-
Reaction Completion: Continue chlorine introduction until the desired conversion is achieved.
-
Purification: Upon completion, cool the system to approximately 100 °C and purify the product by vacuum distillation.[9] Collect the fraction boiling at 118-124 °C under reduced pressure to obtain this compound.[9]
This method can achieve high yields (e.g., 94%), but selectivity can be an issue in the later stages, potentially leading to the formation of polychlorinated impurities.[8][9] Gas-phase chlorination over catalysts like attapulgite or activated carbon is an alternative that can be run continuously.[10]
Synthesis from 3-Amino-2,6-dichloropyridine
An alternative laboratory-scale synthesis involves a Sandmeyer-type reaction starting from 3-amino-2,6-dichloropyridine.[11][12] This pathway consists of two key steps: diazotization of the amino group followed by chloro-de-diazoniation.
-
Causality: The amino group is a poor leaving group. Converting it into a diazonium salt (-N₂⁺) creates an excellent leaving group (N₂ gas), facilitating its replacement by a chlorine atom from a copper(I) chloride catalyst.
Caption: Diazochlorination pathway to this compound.
Protocol: Diazochlorination [11]
-
Prepare Amine Solution: Add 2,6-dichloro-3-aminopyridine (e.g., 69.2 g) to concentrated hydrochloric acid (e.g., 207 g of 30% HCl).[11]
-
Cool: Cool the mixture in an ice-salt bath to below 0 °C.
-
Diazotization: Slowly add a solution of sodium nitrite (e.g., 117.2 g of 30% NaNO₂) dropwise, maintaining the temperature below 0 °C. This forms the diazonium salt solution.[11]
-
Sandmeyer Reaction: Prepare a solution of copper(I) chloride in hydrochloric acid. Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous evolution of nitrogen gas will be observed.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature. Extract the product with an organic solvent (e.g., dichloromethane), wash the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude product, which can be further purified by distillation or recrystallization.
Other Synthetic Routes
Other reported methods include:
-
From Nicotinamide: A multi-step process involving a Hofmann degradation to 3-aminopyridine, followed by chlorination and a final Sandmeyer reaction.[11]
-
From Pyridine: Direct chlorination of pyridine using molecular sieve catalysts in a fixed-bed reactor.[8][13]
Chemical Reactivity and Applications
The reactivity of this compound is dominated by the susceptibility of the C2 and C6 positions to nucleophilic attack.
Nucleophilic Aromatic Substitution (SₙAr)
The chlorine atoms at positions 2 and 6 are significantly more labile than the one at position 3. This is due to the stabilizing effect of the adjacent electron-withdrawing nitrogen atom on the Meisenheimer complex intermediate formed during SₙAr reactions. This selective reactivity allows for the sequential and controlled introduction of various nucleophiles (e.g., amines, alkoxides, thiolates), making it a powerful tool for building molecular diversity.
Selective Dechlorination
The chlorine atoms can be selectively removed via catalytic hydrogenation. For instance, selective dechlorination of this compound over a palladium-on-carbon (Pd/C) catalyst can yield 2,3-dichloropyridine, an important intermediate for novel environmentally-friendly pesticides.[14] The selectivity can be tuned by adjusting reaction conditions and using additives like triethylamine.[14]
Key Applications
-
Agrochemicals: It is a crucial building block in the synthesis of herbicides, insecticides, and plant growth regulators.[1][3][11] The polychlorinated pyridine core is a common feature in many potent agrochemicals.
-
Pharmaceuticals: The compound's scaffold is utilized in medicinal chemistry to develop APIs for a range of diseases.[1][2] Its ability to undergo selective functionalization allows for the creation of libraries of compounds for drug discovery screening.
-
Chemical Synthesis: It serves as a general intermediate for producing other specialty chemicals and functionalized pyridine derivatives.[3][9][15]
Safety, Handling, and Storage
This compound is a hazardous chemical and must be handled with appropriate precautions.[16] It is classified as an irritant and is harmful if swallowed or inhaled.[5][7]
Hazard Identification
| Hazard Class | GHS Statement | Pictogram |
| Skin Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) |
| Eye Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin | GHS07 (Exclamation Mark) |
| Respiratory Irritation | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |
| Sources:[5][7][17] |
Safe Handling Protocol
Adherence to a strict safety workflow is mandatory when handling this compound.
Caption: Standard workflow for safely handling this compound.
First Aid Measures: [16][17][18]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[16][17]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[16][18]
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[16][17]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[16][17]
Storage and Disposal
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents and acids.[16][18] Keep the container tightly closed.[16] Recommended storage temperature is often between 2-8 °C for long-term stability.[1]
-
Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[18] Do not let the product enter drains or the environment.[16][19] Contaminated packaging should be disposed of as unused product.[18]
Conclusion
This compound (CAS 6515-09-9) is a cornerstone intermediate in modern synthetic chemistry. Its well-defined reactivity, particularly the differential lability of its chlorine substituents, provides a robust platform for the synthesis of a wide range of functionalized pyridines. This versatility has cemented its role in the development of essential products for the agrochemical and pharmaceutical industries. A thorough understanding of its synthesis, reactivity, and stringent safety protocols is paramount for any researcher or organization aiming to leverage its synthetic potential effectively and responsibly.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 6515-09-9 | Benchchem [benchchem.com]
- 3. CAS 6515-09-9: this compound | CymitQuimica [cymitquimica.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound | C5H2Cl3N | CID 23016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. This compound | 6515-09-9 [sigmaaldrich.com]
- 8. CN113493408A - Preparation method of 2,3, 6-trichloropyridine - Google Patents [patents.google.com]
- 9. This compound | 6515-09-9 [chemicalbook.com]
- 10. EP0239904A2 - Method of preparing this compound and 2,3,5,6-tetrachloropyridine in the gas phase - Google Patents [patents.google.com]
- 11. Process study for synthesizing this compound from nicotinamide - Eureka | Patsnap [eureka.patsnap.com]
- 12. This compound | 29154-14-1 | Benchchem [benchchem.com]
- 13. CN109553572A - A kind of preparation method of 2,3,6- trichloropyridine - Google Patents [patents.google.com]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. Page loading... [wap.guidechem.com]
- 16. aksci.com [aksci.com]
- 17. echemi.com [echemi.com]
- 18. capotchem.com [capotchem.com]
- 19. chemicalbook.com [chemicalbook.com]
Spectroscopic Elucidation of 2,3,6-Trichloropyridine: A Technical Guide
Introduction: The Significance of 2,3,6-Trichloropyridine
This compound is a halogenated pyridine derivative with significant applications in the synthesis of agrochemicals and pharmaceuticals.[1][2] Its chemical reactivity and potential biological activity make a thorough understanding of its structure essential for its effective use and for the development of novel compounds. Spectroscopic analysis is the cornerstone of this structural elucidation, providing a detailed fingerprint of the molecule's atomic and electronic environment. This guide will explore the predicted spectroscopic data for this compound, offering insights into how NMR, IR, and MS techniques collectively contribute to its unambiguous identification.
Molecular Structure and Predicted Spectroscopic Overview
The structure of this compound, with the chemical formula C₅H₂Cl₃N, consists of a pyridine ring substituted with three chlorine atoms at positions 2, 3, and 6.[3] The two remaining hydrogen atoms are located at positions 4 and 5. The arrangement of these substituents dictates the electronic environment of each atom and, consequently, the expected spectroscopic signals.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two distinct signals corresponding to the two aromatic protons.
-
Chemical Shift Prediction: The electron-withdrawing nature of the nitrogen atom and the three chlorine atoms will deshield the protons, causing them to resonate at a downfield (higher ppm) region. The proton at the C5 position (adjacent to a carbon and the nitrogen) and the proton at the C4 position (between two carbons) will have slightly different electronic environments.
-
Splitting Pattern: The two protons are on adjacent carbons and should therefore exhibit spin-spin coupling, appearing as a pair of doublets. The coupling constant (J-value) for ortho-coupling in pyridine rings is typically in the range of 4-6 Hz.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.3 - 7.6 | Doublet | 4 - 6 |
| H-5 | 7.8 - 8.1 | Doublet | 4 - 6 |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton. Due to the lack of symmetry in the substitution pattern, five distinct signals are expected for the five carbon atoms of the pyridine ring.
-
Chemical Shift Prediction: The carbons bonded to chlorine atoms (C2, C3, C6) will be significantly deshielded and appear at higher chemical shifts. The carbons bonded to hydrogen (C4, C5) will appear at relatively lower chemical shifts. The carbon atoms adjacent to the nitrogen (C2, C6) will also experience a downfield shift.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 155 |
| C-3 | 135 - 140 |
| C-4 | 125 - 130 |
| C-5 | 130 - 135 |
| C-6 | 145 - 150 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
-
C-H Stretching: Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹.
-
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyridine ring will appear in the fingerprint region, typically between 1400 and 1600 cm⁻¹.
-
C-Cl Stretching: The C-Cl stretching vibrations will be observed at lower wavenumbers, generally in the range of 600-800 cm⁻¹.
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium |
| Aromatic C=N Stretch | 1550 - 1600 | Medium to Strong |
| Aromatic C=C Stretch | 1400 - 1500 | Medium to Strong |
| C-Cl Stretch | 600 - 800 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
-
Molecular Ion Peak (M⁺): The molecular weight of this compound is approximately 181.9 g/mol .[3] Due to the presence of three chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. Chlorine has two main isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This will result in a cluster of peaks for the molecular ion (M⁺, M+2, M+4, M+6) with predictable relative intensities.
-
Fragmentation Pattern: The fragmentation of this compound under electron ionization is expected to involve the sequential loss of chlorine atoms or HCl.
References
An In-depth Technical Guide to the Reactivity of 2,3,6-Trichloropyridine with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3,6-Trichloropyridine is a versatile and highly reactive heterocyclic compound, serving as a critical building block in the synthesis of a wide array of agrochemicals and pharmaceuticals.[1][2][3] The presence of three electron-withdrawing chlorine atoms, coupled with the inherent electron-deficient nature of the pyridine ring, renders it highly susceptible to nucleophilic aromatic substitution (SNAr). This guide provides a comprehensive technical overview of the reactivity of this compound with various nucleophiles, with a focus on reaction mechanisms, regioselectivity, and synthetic applications. We will delve into the underlying principles governing its reactivity and provide field-proven insights and experimental protocols to enable researchers to effectively utilize this important synthetic intermediate.
Introduction: The Unique Chemical Landscape of this compound
The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This inherent electronic property makes it amenable to nucleophilic attack, a characteristic that is significantly amplified by the presence of strongly electron-withdrawing substituents such as chlorine atoms. In this compound, the cumulative inductive effect of the three chlorine atoms further depletes the electron density of the pyridine ring, making it an excellent substrate for SNAr reactions.[2]
The strategic positioning of the chlorine atoms at the 2, 3, and 6 positions creates a unique reactivity profile. The positions ortho (2- and 6-) and para (4-) to the ring nitrogen are electronically activated towards nucleophilic attack. Consequently, the chlorine atoms at the C2 and C6 positions of this compound are the most likely sites for substitution. Understanding the interplay of electronic and steric factors is crucial for predicting and controlling the regiochemical outcome of its reactions with various nucleophiles.
Diagram 1: Structure of this compound
Caption: Chemical structure of this compound.
Reactivity with Oxygen Nucleophiles: A Gateway to Key Intermediates
The reaction of this compound with oxygen-based nucleophiles, particularly alkoxides and hydroxide, is a cornerstone of its synthetic utility, most notably in the production of agrochemicals.
Reaction with Hydroxide: Synthesis of 3,5,6-Trichloro-2-pyridinol
The most prominent reaction of this compound is its hydrolysis to 3,5,6-trichloro-2-pyridinol, a key intermediate in the synthesis of the widely used insecticide chlorpyrifos. This reaction is typically carried out by treating this compound with a strong base, such as sodium hydroxide, in an aqueous medium or a mixture of water and an organic solvent.
The reaction proceeds via a nucleophilic aromatic substitution mechanism where the hydroxide ion preferentially attacks the C2 position. This regioselectivity is driven by the strong activation of the C2 and C6 positions by the pyridine nitrogen. The choice between C2 and C6 is often influenced by subtle electronic and steric factors, but in many reported syntheses of the chlorpyrifos intermediate, substitution at C2 is the desired and major pathway.
Diagram 2: Synthesis of 3,5,6-Trichloro-2-pyridinol
Caption: Reaction pathway for the synthesis of 3,5,6-Trichloro-2-pyridinol.
A related and industrially important process involves the synthesis of 3,5,6-trichloropyridin-2-ol from trichloroacetyl chloride and acrylonitrile.[4][5][6][7] This multi-step process can be carried out as a one-pot synthesis or in a stepwise manner to improve yield and purity.[5] The reaction proceeds through the formation of 2,2,4-trichloro-4-cyanobutanoyl chloride, which then undergoes cyclization and aromatization.[5]
Reaction with Alkoxides: Formation of Alkoxypyridines
Similar to hydrolysis, the reaction of this compound with alkoxides, such as sodium methoxide or ethoxide, leads to the formation of the corresponding 2-alkoxy-3,6-dichloropyridines. The regioselectivity again strongly favors substitution at the C2 position. These reactions are typically carried out in the corresponding alcohol as the solvent or in an inert aprotic solvent. The resulting alkoxypyridines are valuable intermediates for further functionalization.
| Nucleophile | Reagent | Product | Yield (%) | Reference |
| Hydroxide | NaOH | 3,5,6-Trichloro-2-pyridinol | High | [5] |
| Methoxide | NaOMe | 2-Methoxy-3,6-dichloropyridine | Good | [8] |
Table 1: Summary of Reactions with Oxygen Nucleophiles
Reactivity with Nitrogen Nucleophiles: Building Blocks for Bioactive Molecules
The reaction of this compound with a variety of nitrogen nucleophiles, including primary and secondary amines, provides access to a diverse range of substituted aminopyridines, which are prevalent scaffolds in medicinal chemistry.
Reaction with Primary and Secondary Amines
The amination of this compound generally proceeds with high regioselectivity, favoring substitution at the C2 position. The reaction is typically carried out by heating the trichloropyridine with an excess of the amine, which can also act as the base to neutralize the liberated HCl. Alternatively, a non-nucleophilic base such as triethylamine or potassium carbonate can be added.
The regioselectivity can be rationalized by considering the stability of the Meisenheimer intermediate. Attack at the C2 or C6 position allows for the negative charge to be delocalized onto the electronegative nitrogen atom of the pyridine ring, providing significant stabilization. The choice between C2 and C6 can be influenced by the steric bulk of the incoming amine and the substituent at the C3 position.
Diagram 3: General Mechanism of Amination
Caption: General mechanism for the amination of this compound.
Palladium-Catalyzed Amination
For less reactive amines or to achieve substitution at less favored positions, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed. These methods offer a powerful alternative to traditional SNAr reactions, often proceeding under milder conditions and with broader substrate scope.
Reactivity with Sulfur Nucleophiles: Introducing Thiother Functionality
The reaction of this compound with sulfur nucleophiles, such as thiolates, provides a straightforward route to the synthesis of thioether-substituted pyridines.
Reaction with Thiolates
Thiolates, being soft and highly polarizable nucleophiles, readily react with this compound. The reaction typically proceeds with high regioselectivity for the C2 position, analogous to the reactions with oxygen and nitrogen nucleophiles. The reaction is usually carried out by treating the trichloropyridine with a pre-formed thiolate (e.g., sodium thiophenoxide) or by reacting a thiol in the presence of a base.
The resulting 2-(arylthio)- or 2-(alkylthio)-3,6-dichloropyridines are versatile intermediates that can undergo further transformations, such as oxidation to sulfoxides and sulfones, or be used in cross-coupling reactions.
Experimental Protocol: Synthesis of 2-(Phenylthio)-3,6-dichloropyridine
-
To a solution of thiophenol (1.1 equivalents) in anhydrous dimethylformamide (DMF), add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium thiophenoxide.
-
Add a solution of this compound (1.0 equivalent) in DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(phenylthio)-3,6-dichloropyridine.
Mechanistic Considerations: Unraveling the Regioselectivity
The regioselectivity of nucleophilic aromatic substitution on this compound is a result of the interplay between electronic and steric effects.
-
Electronic Effects: The pyridine nitrogen atom strongly activates the ortho (C2, C6) and para (C4) positions towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate through resonance. The chlorine atoms, being electron-withdrawing, further enhance the electrophilicity of the ring.
-
Steric Effects: The presence of a chlorine atom at the C3 position can sterically hinder the approach of a nucleophile to the C2 position. However, for many nucleophiles, the electronic activation at C2 outweighs this steric hindrance. The relative steric bulk of the nucleophile can also play a role in determining the C2 versus C6 selectivity.
Computational studies on related polychlorinated aromatic compounds have shown that the stability of the Meisenheimer intermediate is the primary factor dictating the regiochemical outcome. For this compound, theoretical calculations would likely confirm that the intermediate formed by attack at C2 is more stable than that formed by attack at C3 or C6, due to the combined electronic effects of the nitrogen atom and the chlorine substituents.
Conclusion
This compound is a highly valuable and reactive building block in organic synthesis. Its reactivity is dominated by nucleophilic aromatic substitution, with a strong preference for substitution at the C2 position. This predictable regioselectivity allows for the controlled synthesis of a wide range of functionalized pyridines. By understanding the underlying principles of its reactivity and utilizing the appropriate reaction conditions, researchers can effectively harness the synthetic potential of this versatile intermediate for the development of new agrochemicals, pharmaceuticals, and materials.
References
- 1. 3,5,6-Trichloro-2-pyridinol synthesis - chemicalbook [chemicalbook.com]
- 2. CN104529880A - Synthesis method of 2,3-dichloropyridine - Google Patents [patents.google.com]
- 3. Process study for synthesizing this compound from nicotinamide - Eureka | Patsnap [eureka.patsnap.com]
- 4. US4327216A - Process for producing 2,3,5,6-tetrachloropyridine and 3,5,6-trichloropyridin-2-ol - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. EP0030214A2 - Process for the preparation of 2,3,5,6-tetrachloropyridine and 3,5,6-trichloropyridin-2-ol - Google Patents [patents.google.com]
- 7. CN104163789A - 3,5,6-trichloropyridin-2-ol sodium synthesis method - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
2,3,6-Trichloropyridine melting point and boiling point
An In-Depth Technical Guide to the Physicochemical Properties of 2,3,6-Trichloropyridine
Introduction
This compound is a chlorinated derivative of pyridine that serves as a pivotal intermediate in the synthesis of a wide array of high-value chemical products.[1][2][3] Its utility is most prominent in the agrochemical sector, where it is a critical precursor for manufacturing herbicides, insecticides, and fungicides.[1][3][4] Furthermore, its scaffold is leveraged in medicinal chemistry for the development of active pharmaceutical ingredients (APIs).[1][3] The strategic placement of three electron-withdrawing chlorine atoms on the pyridine ring imparts a unique reactivity profile, making it a versatile building block for nucleophilic substitution reactions.[3]
This guide provides a comprehensive overview of the core physicochemical properties of this compound, with a specific focus on its melting and boiling points. It is designed for researchers, chemists, and drug development professionals, offering not only established data but also detailed, field-proven protocols for the experimental determination of these crucial parameters. Understanding these properties is fundamental for purification, process optimization, reaction design, and safety assessment.
Section 1: Compound Profile
A clear understanding of the fundamental identifiers and properties of this compound is the starting point for any rigorous scientific investigation. The compound typically appears as a light yellow to brown crystalline powder.[5][6] It exhibits solubility in organic solvents such as methanol, ethanol, and acetone, but is only sparingly soluble in water.[1][5][6]
| Identifier | Value |
| IUPAC Name | This compound[7] |
| CAS Number | 6515-09-9[1][2][8][9] |
| Molecular Formula | C₅H₂Cl₃N[1][2][5][8] |
| Molecular Weight | 182.44 g/mol [2][8] |
| Appearance | Light yellow to brown powder or crystal[5][6] |
| SMILES | C1=CC(=NC(=C1Cl)Cl)Cl[1][7] |
| InChI Key | GPAKJVMKNDXBHH-UHFFFAOYSA-N[1][9] |
Section 2: Thermophysical Properties
The melting and boiling points are critical parameters that dictate the physical state of the compound and are essential for purification techniques like recrystallization and distillation. These values are direct indicators of intermolecular forces and are sensitive to impurities.
| Property | Value | Notes |
| Melting Point | 64.0 - 68.0 °C[6] | A more specific range of 66-67 °C is also commonly reported.[8] |
| Boiling Point | 234 °C[6][10] | At atmospheric pressure (760 mmHg). |
The consistency of these values across multiple reputable suppliers and databases underscores their reliability. The melting point range is particularly important; a sharp, narrow range is a strong indicator of high purity. Conversely, a broad or depressed melting range suggests the presence of impurities, a foundational principle in organic chemistry known as melting point depression.
Section 3: Experimental Determination of Melting Point
Expertise & Rationale: The determination of a melting point is a fundamental technique for assessing the purity of a crystalline solid. The methodology described here utilizes a modern digital melting point apparatus, which offers superior accuracy, reproducibility, and safety compared to traditional oil-bath methods. The core principle is that pure substances melt over a very narrow temperature range. The protocol's trustworthiness is established through mandatory calibration with certified standards. This self-validating step ensures the instrument's accuracy, making the resulting data reliable.
Detailed Protocol: Capillary Melting Point Determination
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and homogenous. If necessary, gently crush the crystals into a fine powder using a mortar and pestle.
-
Firmly tap the open end of a capillary tube into the powder, forcing a small amount of the sample into the tube.
-
Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm for optimal heat transfer.
-
-
Apparatus Calibration (Self-Validation):
-
Prior to running the sample, confirm the apparatus's accuracy using at least two certified melting point standards that bracket the expected melting point of the sample (e.g., benzophenone, ~48°C; benzoic acid, ~122°C).
-
If the observed melting points of the standards deviate from their certified values, a calibration correction curve must be applied to all subsequent measurements.
-
-
Measurement:
-
Place the prepared capillary tube into the heating block of the melting point apparatus.
-
Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting point (approx. 65 °C).
-
Approximately 15 °C below the expected melting point, reduce the heating ramp to a slow rate of 1-2 °C/min. This slow ramp is critical to ensure thermal equilibrium between the sample, heating block, and thermometer.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (T1).
-
Record the temperature at which the last crystal melts and the sample is completely liquid (T2).
-
The melting range is reported as T1 - T2.
-
-
Data Interpretation:
-
A pure sample of this compound should exhibit a sharp melting range of ≤ 1 °C.
-
A broadened range (> 2 °C) or a depression of the entire range indicates the presence of impurities.
-
Workflow Visualization```dot
Caption: Workflow for Boiling Point Determination.
Section 5: Synthesis Context
This compound is not a naturally occurring compound and must be synthesized. Common laboratory and industrial synthesis routes include:
-
Direct Chlorination of 2,6-Dichloropyridine: This method involves reacting 2,6-dichloropyridine with chlorine gas, often using a Lewis acid catalyst like ferric chloride. *[2][11] Diazochlorination: Starting from 3-amino-2,6-dichloropyridine, a diazotization reaction followed by a Sandmeyer-type reaction can introduce the third chlorine atom. *[4][11] Gas-Phase Chlorination: Pyridine or its less-chlorinated derivatives can be reacted with chlorine in the gas phase at high temperatures over a catalyst.
[12][13]Understanding the synthetic origin is crucial as different routes can lead to different impurity profiles, which in turn can affect the measured physical properties.
Section 6: Safety and Handling
As a chlorinated heterocyclic compound, this compound requires careful handling.
[1]* Hazards: It is known to cause skin irritation and serious eye irritation. I[6][10][14]t may also cause respiratory irritation. I[14]t is classified as a poison by the intraperitoneal route. *[2] Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including:
- Chemical-resistant gloves (e.g., nitrile).
- Safety goggles or a face shield. [15][16] * A lab coat. *[16] Handling: Avoid creating dust. W[16]ash hands thoroughly after handling. I[6][14]n case of skin contact, wash immediately with plenty of water. I[6]f eye contact occurs, rinse cautiously with water for several minutes.
The melting point (64-68 °C) and boiling point (234 °C) of this compound are fundamental physicochemical constants that are indispensable for its purification, handling, and use in chemical synthesis. The protocols detailed in this guide represent robust, self-validating methodologies for the accurate determination of these properties. For researchers in agrochemical and pharmaceutical development, a rigorous understanding and precise measurement of these parameters are essential for ensuring the quality, consistency, and safety of their work.
References
- 1. CAS 6515-09-9: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 6515-09-9 [chemicalbook.com]
- 3. This compound | 6515-09-9 | Benchchem [benchchem.com]
- 4. Process study for synthesizing this compound from nicotinamide - Eureka | Patsnap [eureka.patsnap.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | 6515-09-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. This compound | C5H2Cl3N | CID 23016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. This compound | 6515-09-9 [sigmaaldrich.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. CN113493408A - Preparation method of 2,3, 6-trichloropyridine - Google Patents [patents.google.com]
- 12. CN109553572A - A kind of preparation method of 2,3,6- trichloropyridine - Google Patents [patents.google.com]
- 13. EP0239904A2 - Method of preparing this compound and 2,3,5,6-tetrachloropyridine in the gas phase - Google Patents [patents.google.com]
- 14. aksci.com [aksci.com]
- 15. echemi.com [echemi.com]
- 16. chemicalbook.com [chemicalbook.com]
An In-Depth Technical Guide to the Biological Activity of 2,3,6-Trichloropyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the biological activities of 2,3,6-trichloropyridine, a versatile chlorinated heterocyclic compound. Synthesizing field-proven insights with established scientific literature, this document delves into the multifaceted roles of this molecule in agrochemical and pharmaceutical research, its environmental fate, and the methodologies for its biological evaluation.
Introduction: The Chemical Identity and Significance of this compound
This compound is a chlorinated derivative of pyridine, presenting as a colorless to pale yellow liquid or solid with a distinct aromatic odor.[1] Its chemical structure, characterized by three chlorine atoms on the pyridine ring, imparts significant reactivity and biological activity. This compound is a crucial intermediate in the synthesis of a range of valuable chemicals, including agrochemicals and pharmaceuticals.[2][3] The electron-withdrawing nature of the chlorine atoms enhances the electrophilicity of the pyridine ring, making it a versatile scaffold for nucleophilic substitution reactions.[3]
| Property | Value |
| Chemical Formula | C₅H₂Cl₃N |
| Molar Mass | 182.44 g/mol |
| CAS Number | 6515-09-9 |
| Appearance | Colorless to pale yellow liquid or solid |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone), limited solubility in water.[1] |
Agrochemical Applications: A Multifaceted Agent for Crop Protection
This compound exhibits a spectrum of biological activities that are leveraged in agriculture for crop protection. Its utility spans herbicidal, fungicidal, and insecticidal applications, either directly or as a precursor to more complex active ingredients.
Herbicidal Activity: Unraveling the Mode of Action
While this compound is known to possess herbicidal properties, its precise molecular mode of action is not extensively documented in publicly available literature. However, based on the known mechanisms of other pyridine-based herbicides, we can infer potential pathways. Pyridine herbicides often function as synthetic auxins, mimicking the plant hormone indole-3-acetic acid (IAA).[4] This leads to unregulated cell division, differentiation, and elongation, ultimately causing plant death.[4] Other potential mechanisms for pyridine herbicides include the inhibition of acetyl-CoA carboxylase (ACCase) or acetolactate synthase (ALS), enzymes crucial for fatty acid and branched-chain amino acid synthesis, respectively.[5]
Workflow for Assessing Herbicidal Efficacy:
Caption: A generalized workflow for conducting whole-plant bioassays to evaluate herbicidal activity.
Fungicidal Activity: Targeting Fungal Cell Integrity
The fungicidal properties of this compound and its derivatives are more clearly understood. The primary mechanism of action for many pyridine-based fungicides is the inhibition of ergosterol biosynthesis.[6][7] Ergosterol is a vital component of fungal cell membranes, and its disruption leads to impaired membrane fluidity and integrity, ultimately causing cell death. Specifically, these compounds often target the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[6][7] Another potential target for pyridine-containing fungicides is succinate dehydrogenase (SDH), an enzyme involved in the mitochondrial electron transport chain.[8][9] Inhibition of SDH disrupts cellular respiration and energy production in fungi.[8]
Signaling Pathway of Pyridine-Based Fungicides:
Caption: Inhibition of lanosterol demethylase by pyridine fungicides disrupts ergosterol synthesis.
Insecticidal Activity: A Neurotoxic Approach
Chlorinated pyridines, including this compound, often exhibit insecticidal activity through neurotoxic mechanisms.[10] While the specific target for this compound is not definitively established, it is likely to interfere with the insect's nervous system, similar to other organochlorine and organophosphate insecticides.[10] Potential targets include voltage-gated sodium channels, which are crucial for nerve impulse transmission, and the enzyme acetylcholinesterase (AChE).[11][12] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation, paralysis, and death.[13]
A Key Intermediate in Nitrification Inhibition: The Synthesis of Nitrapyrin
One of the most significant applications of this compound is as a precursor in the synthesis of nitrapyrin (2-chloro-6-(trichloromethyl)pyridine).[14] Nitrapyrin is a highly effective nitrification inhibitor used in agriculture to improve nitrogen use efficiency.[15]
The Role of Nitrapyrin in the Nitrogen Cycle
Nitrapyrin specifically inhibits the activity of the ammonia monooxygenase (AMO) enzyme in soil bacteria of the genus Nitrosomonas.[6][8] This enzyme catalyzes the first step of nitrification, the conversion of ammonium (NH₄⁺) to nitrite (NO₂⁻).[6][8] By inhibiting this step, nitrapyrin slows down the overall nitrification process, keeping nitrogen in the less mobile ammonium form for a longer period.[11]
Benefits of Nitrification Inhibition with Nitrapyrin:
-
Reduced Nitrate Leaching: Ammonium is less prone to leaching from the soil profile than the highly soluble nitrate anion.[7][11]
-
Decreased Nitrous Oxide Emissions: Nitrification and subsequent denitrification are major sources of nitrous oxide (N₂O), a potent greenhouse gas. By inhibiting nitrification, nitrapyrin can significantly reduce N₂O emissions from agricultural soils.[14]
-
Increased Crop Yield: By retaining nitrogen in the root zone for a longer duration, nitrapyrin can enhance nitrogen uptake by crops, potentially leading to increased yields.[15][16]
The Nitrification Inhibition Pathway:
Caption: Nitrapyrin inhibits the ammonia monooxygenase enzyme in Nitrosomonas bacteria.
Environmental Fate and Degradation
The environmental persistence and degradation of this compound and its derivatives are critical considerations for their safe and sustainable use.
Degradation Pathway
This compound can be degraded in the environment through both microbial and photolytic processes. A primary degradation product is 3,5,6-trichloro-2-pyridinol (TCP) .[9][17] TCP itself is a persistent and mobile compound that can be found in soil and aquatic environments.[9] Further degradation of TCP can occur, eventually leading to the formation of carbon dioxide, chloride ions, and other polar metabolites.[17] Several bacterial and fungal strains have been identified that can degrade TCP.[9][12][18]
Biological Activity of 3,5,6-Trichloro-2-pyridinol (TCP)
TCP is not an inert metabolite and exhibits its own biological activity. Studies have shown that TCP can induce oxidative stress and DNA damage in organisms such as earthworms.[19] Its toxicity can sometimes be comparable to or even exceed that of its parent compounds.[19] Therefore, a comprehensive risk assessment of this compound must also consider the biological effects of its degradation products.
Experimental Protocols for Biological Activity Assessment
The following section outlines standardized protocols for evaluating the various biological activities of this compound.
Protocol for In Vitro Antifungal Assay (Broth Microdilution Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the Minimum Inhibitory Concentration (MIC) of a compound against yeast and filamentous fungi.
Materials:
-
This compound
-
Reference antifungal agents (e.g., Fluconazole)
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium
-
Sterile 96-well microtiter plates
-
Fungal strains of interest
-
Spectrophotometer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO.
-
Inoculum Preparation: Grow the fungal strain on an appropriate agar medium. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute the suspension in RPMI 1640 medium to the desired final inoculum concentration.
-
Serial Dilutions: Perform serial twofold dilutions of the compound in the 96-well plate using RPMI 1640 medium.
-
Inoculation: Add the prepared fungal inoculum to each well.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a predetermined level of growth inhibition (e.g., 50% or 90%) compared to the drug-free control well. This can be assessed visually or by measuring the optical density with a spectrophotometer.[20]
Protocol for Herbicide Efficacy Testing (Whole-Plant Pot Assay)
This protocol is a standard method for evaluating the herbicidal effects of a compound on both monocot and dicot weed species.
Materials:
-
This compound
-
Pots filled with a suitable soil mix
-
Seeds of target weed species (e.g., a monocot like Avena fatua and a dicot like Amaranthus retroflexus)
-
Growth chamber or greenhouse with controlled environmental conditions
-
Spraying equipment for foliar application
Procedure:
-
Plant Growth: Sow the seeds of the target weed species in the pots and allow them to grow to a specific developmental stage (e.g., 2-4 leaf stage).
-
Treatment Preparation: Prepare a series of concentrations of this compound in an appropriate solvent, including a surfactant if necessary.
-
Application: Apply the different concentrations of the herbicide to the plants using a calibrated sprayer to ensure uniform coverage. Include a control group treated only with the solvent and surfactant.
-
Incubation: Place the treated plants in a growth chamber or greenhouse under optimal growing conditions.
-
Efficacy Assessment: After a set period (e.g., 14-21 days), assess the herbicidal efficacy by recording parameters such as plant mortality, fresh and dry weight, and visual injury ratings.[15][21]
-
Data Analysis: Analyze the data to determine the effective dose (e.g., ED₅₀) for each plant species.
Protocol for Insecticide Bioassay (Contact and Ingestion Methods)
This protocol describes two common methods for assessing the insecticidal activity of a compound.
Contact Bioassay (Vial Method):
-
Vial Coating: Coat the inside of glass vials with a solution of this compound in a volatile solvent (e.g., acetone). Allow the solvent to evaporate completely, leaving a uniform film of the compound.
-
Insect Exposure: Introduce a known number of the target insect species into each vial.
-
Mortality Assessment: After a specific exposure time, record the number of dead or moribund insects. Calculate the lethal concentration (e.g., LC₅₀).[1]
Ingestion Bioassay:
-
Diet Preparation: Incorporate different concentrations of this compound into an artificial diet or a sugar solution.
-
Insect Feeding: Provide the treated diet to the target insects.
-
Mortality Assessment: After a set feeding period, record mortality and calculate the lethal dose (e.g., LD₅₀).[17][22]
Protocol for Determining Nitrification Inhibition Potential in Soil
This protocol allows for the assessment of a compound's ability to inhibit the nitrification process in a soil sample.
Materials:
-
Fresh soil sample
-
This compound (or its derivative, nitrapyrin)
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Potassium chloride (KCl) solution
-
Incubation containers
-
Analytical equipment for measuring ammonium and nitrate concentrations (e.g., colorimeter, ion chromatograph)
Procedure:
-
Soil Preparation: Sieve the fresh soil to remove large debris and homogenize it.
-
Treatment: Treat soil samples with a solution of ammonium sulfate to provide a source of ammonium. Add different concentrations of the test compound to separate soil samples. Include a control sample with only ammonium sulfate.
-
Incubation: Incubate the soil samples at a constant temperature (e.g., 25°C) for a specific period (e.g., 7-28 days), maintaining a consistent moisture level.
-
Extraction: At various time points, extract the soil samples with a KCl solution to remove exchangeable ammonium and nitrate.
-
Analysis: Analyze the extracts for ammonium and nitrate concentrations.
-
Inhibition Calculation: Calculate the percentage of nitrification inhibition by comparing the amount of nitrate produced in the treated samples to the control sample.[16][23][24]
Conclusion and Future Perspectives
This compound is a compound of significant interest due to its diverse biological activities and its role as a key synthetic intermediate. Its applications in agriculture as a herbicide, fungicide, and insecticide, as well as its use in the production of the nitrification inhibitor nitrapyrin, highlight its importance in modern crop production and management. Understanding the specific modes of action, environmental fate, and the biological activity of its metabolites is crucial for the development of new, effective, and environmentally responsible agrochemicals. Further research is warranted to fully elucidate the herbicidal mechanism of this compound and to explore the full potential of its derivatives in both agriculture and medicine.
References
- 1. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. grdc.com.au [grdc.com.au]
- 5. wssa.net [wssa.net]
- 6. Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors [jstage.jst.go.jp]
- 10. storage.imrpress.com [storage.imrpress.com]
- 11. Neurotoxic effect of dermally applied chlorpyrifos and cypermethrin. Reversibility of changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Studies on the mode of action of neurotoxic insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Developmental neurotoxicity of the organophosphorus insecticide chlorpyrifos: from clinical findings to preclinical models and potential mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. repository.lsu.edu [repository.lsu.edu]
- 18. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. bio-protocol.org [bio-protocol.org]
- 21. hracglobal.com [hracglobal.com]
- 22. A Practical Insecticide Resistance Monitoring Bioassay for Orally Ingested Dinotefuran in Anopheles Malaria Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Methodological & Application
Protocol for Nucleophilic Aromatic Substitution on 2,3,6-Trichloropyridine: A Guide to Regioselective Functionalization
An Application Guide for Researchers
Abstract
2,3,6-Trichloropyridine is a pivotal heterocyclic scaffold, serving as a versatile precursor in the synthesis of high-value compounds across the pharmaceutical, agrochemical, and materials science sectors.[1][2] Its utility stems from the electron-deficient nature of the pyridine ring, which is further activated by three chloro-substituents, making it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. This application note provides a comprehensive guide to understanding and performing SNAr reactions on this compound. We delve into the core mechanistic principles governing regioselectivity and present detailed, field-proven protocols for the selective substitution of chlorine atoms at the C2, C6, and C3 positions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.
Mechanistic Principles: Directing Regioselectivity
The functionalization of this compound via SNAr is not random. The outcome is dictated by the electronic architecture of the molecule. The pyridine nitrogen acts as a powerful electron-withdrawing group, significantly lowering the electron density at the ortho (C2, C6) and para (C4) positions. This electronic deficiency is amplified by the inductive effects of the three chlorine atoms.
The SNAr reaction proceeds through a two-step addition-elimination mechanism.[3][4]
-
Nucleophilic Attack: A nucleophile (Nu-) attacks one of the electron-deficient carbon atoms bearing a chlorine atom. This disrupts the ring's aromaticity and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1]
-
Elimination & Aromatization: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the substituted pyridine product.
The regioselectivity—which chlorine gets replaced—is determined by the stability of the Meisenheimer intermediate. Nucleophilic attack is strongly favored at the C2 and C6 positions because the negative charge in the resulting intermediate can be delocalized onto the electronegative pyridine nitrogen atom, providing substantial resonance stabilization. The C3 position lacks this direct stabilization, making it significantly less reactive towards nucleophilic attack.
Diagram 1: General Mechanism of SNAr on this compound
Caption: SNAr mechanism showing nucleophilic attack and formation of the stabilized Meisenheimer intermediate.
While both C2 and C6 are electronically activated, subtle differences can be exploited to achieve regioselectivity. The steric hindrance around the C2 position, caused by the adjacent C3-chloro substituent, can influence the outcome, particularly with bulky nucleophiles. Furthermore, as demonstrated in related systems, the choice of solvent and the nucleophile's counter-ion can play a decisive role.[5] Non-polar, aprotic solvents may favor substitution at the C2 position by enabling coordination between the alkali metal counter-ion of the nucleophile and both the pyridine nitrogen and the C3-chlorine, creating a favorable cyclic transition state.[5]
Experimental Protocols
Safety First: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory. This compound and many reagents are toxic and irritants. Consult the Safety Data Sheet (SDS) for all chemicals before use.
Protocol 1: General Amination at the C6/C2 Position
This protocol describes a general method for the substitution of a chlorine atom with a primary or secondary amine, which typically favors the more accessible and electronically activated C6 position, though mixtures with C2 substitution can occur.
Objective: To synthesize 6-amino-2,3-dichloropyridine derivatives.
| Reagent | CAS No. | Mol. Wt. ( g/mol ) | Amount | Moles (mmol) |
| This compound | 6515-09-9 | 182.43 | 1.82 g | 10.0 |
| Amine (e.g., Morpholine) | 110-91-8 | 87.12 | 1.05 g (1.2 mL) | 12.0 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.76 g | 20.0 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 20 mL | - |
Step-by-Step Methodology:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.82 g, 10.0 mmol) and potassium carbonate (2.76 g, 20.0 mmol).
-
Add anhydrous N,N-dimethylformamide (20 mL) to the flask.
-
Add the amine (12.0 mmol, 1.2 equivalents) to the suspension via syringe.
-
Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water (100 mL).
-
A precipitate will form. Collect the solid by vacuum filtration, washing thoroughly with water to remove DMF and salts.
-
If no solid forms, extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the desired substituted pyridine.
Causality and Trustworthiness:
-
Why K₂CO₃? An inorganic base is required to neutralize the HCl generated during the substitution, driving the reaction to completion.
-
Why DMF? A polar aprotic solvent like DMF is used to dissolve the reactants and facilitate the SNAr reaction, which involves charged intermediates.
-
Why heat? Heating provides the necessary activation energy to overcome the energy barrier of disrupting the aromatic ring.[3]
Diagram 2: Experimental Workflow for SNAr Amination
Caption: Step-by-step workflow for the amination of this compound.
Protocol 2: Regioselective Alkoxylation at the C2 Position
This protocol is designed to favor substitution at the more sterically hindered C2 position by leveraging chelation control with a lithium alkoxide in a non-polar solvent.
Objective: To selectively synthesize 2-alkoxy-3,6-dichloropyridine derivatives.
| Reagent | CAS No. | Mol. Wt. ( g/mol ) | Amount | Moles (mmol) |
| This compound | 6515-09-9 | 182.43 | 0.91 g | 5.0 |
| Alcohol (e.g., Isopropanol) | 67-63-0 | 60.10 | 0.33 g (0.42 mL) | 5.5 |
| n-Butyllithium (n-BuLi, 1.6M in hexanes) | 109-72-8 | 64.06 | 3.44 mL | 5.5 |
| Anhydrous Toluene | 108-88-3 | 92.14 | 25 mL | - |
Step-by-Step Methodology:
-
Prepare Lithium Alkoxide (in situ): To an oven-dried, two-necked flask under a nitrogen atmosphere, add the alcohol (5.5 mmol, 1.1 eq) and anhydrous toluene (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.6M solution, 3.44 mL, 5.5 mmol) dropwise. A white precipitate of the lithium alkoxide may form. Stir at 0 °C for 30 minutes.
-
Substitution Reaction: In a separate flask, dissolve this compound (0.91 g, 5.0 mmol) in anhydrous toluene (15 mL).
-
Slowly transfer the solution of this compound to the freshly prepared lithium alkoxide suspension at 0 °C via cannula.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction for the formation of the C2-substituted product versus the C6 isomer by GC-MS or LC-MS analysis of aliquots.
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (20 mL).
-
Separate the organic layer, and extract the aqueous layer with toluene (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to separate the C2 and C6 isomers.
Causality and Trustworthiness:
-
Why Lithium Alkoxide? The small, hard Lewis acidic Li⁺ cation is proposed to coordinate to both the pyridine nitrogen and the C3-chlorine, forming a six-membered ring-like transition state that directs the nucleophilic attack of the associated alkoxide to the C2 position.[5]
-
Why Toluene? A non-polar, aprotic solvent is crucial. Polar solvents would solvate the Li⁺ ion, disrupting the chelation effect and leading to preferential attack at the more sterically accessible C6 position.
-
Why in situ preparation? Freshly preparing the alkoxide ensures it is anhydrous and highly reactive for the substitution.
Data Presentation: Expected Regioselectivity
The choice of nucleophile and conditions is critical for controlling the reaction outcome. The following table summarizes the expected major products based on mechanistic principles.
| Nucleophile | Conditions | Expected Major Product Position | Rationale |
| Primary/Secondary Amines | Polar solvent (DMF, NMP), K₂CO₃, 80-100°C | C6 (>C2) | Electronic activation dominates; C6 is more sterically accessible. |
| Sodium Alkoxides (NaOR) | Polar solvent (e.g., ROH, THF) | C6 | Strong nucleophile attacks the most sterically accessible, electronically activated site. |
| Lithium Alkoxides (LiOR) | Non-polar solvent (Toluene, Hexane) | C2 (>C6) | Chelation control by Li⁺ directs attack to the ortho C2 position.[5] |
| Bulky Nucleophiles (e.g., t-BuO⁻) | Any | C6 | Steric hindrance strongly disfavors attack at the C2 position next to the C3-Cl. |
| Thiolates (RS⁻) | Polar solvent, Base | C6 and/or C2 | Soft nucleophiles, regioselectivity can be variable. C6 is often favored. |
Concluding Remarks
The nucleophilic aromatic substitution of this compound is a robust and adaptable reaction for generating diverse molecular architectures. A thorough understanding of the underlying electronic and steric effects allows for a high degree of control over the regiochemical outcome. By carefully selecting the nucleophile, solvent, and counter-ion, researchers can selectively functionalize the C2 or C6 positions. While substitution at the C3 position remains a significant challenge via classical SNAr, the protocols provided herein offer reliable pathways for accessing key substituted dichloropyridine intermediates, paving the way for further discoveries in drug development and chemical sciences.
References
- 1. This compound | 29154-14-1 | Benchchem [benchchem.com]
- 2. This compound | 6515-09-9 | Benchchem [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides | CoLab [colab.ws]
Application Notes and Protocols: The Strategic Use of 2,3,6-Trichloropyridine in Agrochemical Synthesis
Introduction: In the landscape of modern agrochemical development, the pyridine core is a cornerstone scaffold, lending itself to a diverse array of herbicides, insecticides, and fungicides. Among the polychlorinated pyridine derivatives, 2,3,6-trichloropyridine emerges as a pivotal building block and versatile intermediate.[1][2] Its distinct substitution pattern, featuring chlorine atoms at the 2, 3, and 6 positions, imparts a unique reactivity profile that synthetic chemists can strategically exploit to construct complex agrochemical active ingredients. This document provides an in-depth guide for researchers and drug development professionals on the application of this compound in the synthesis of key agrochemicals, with a focus on the nitrification inhibitor, nitrapyrin, and the selective herbicide, clopyralid.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful synthesis.
| Property | Value | Source |
| CAS Number | 6515-09-9 | [2] |
| Molecular Formula | C₅H₂Cl₃N | [1][3] |
| Molecular Weight | 182.44 g/mol | [2][3] |
| Appearance | Light yellow to brown powder or crystals | [1][2] |
| Melting Point | 64-68 °C | [2] |
| Boiling Point | 234 °C | [2] |
| Solubility | Soluble in organic solvents like methanol and acetone; limited solubility in water. | [1] |
Application I: Synthesis of Nitrapyrin (2-Chloro-6-(trichloromethyl)pyridine)
Nitrapyrin is a crucial nitrification inhibitor used in agriculture to improve the efficiency of nitrogen fertilizers by targeting Nitrosomonas bacteria in the soil.[4][5] While this compound is a polychlorinated pyridine, the primary industrial synthesis of nitrapyrin does not typically start from this specific precursor. Instead, the most common and economically viable route is the photochlorination of 2-methylpyridine (α-picoline).[5]
Industrial Synthesis of Nitrapyrin: A Mechanistic Overview
The industrial production of nitrapyrin is a testament to the power of radical chemistry in functionalizing the pyridine ring. The process involves the exhaustive chlorination of the methyl group of 2-methylpyridine while simultaneously introducing a chlorine atom onto the pyridine ring at the 6-position.
Reaction:
CH₃-C₅H₄N + 4Cl₂ → CCl₃-ClC₅H₃N + 4HCl[5]
This transformation is typically carried out at elevated temperatures in the gas or liquid phase, often under UV irradiation to initiate the radical chain reaction.[6][7] The use of a continuous multi-stage liquid-phase chlorination process has been developed to enhance efficiency and safety.[7]
Workflow for Nitrapyrin Synthesis
References
- 1. CAS 6515-09-9: this compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C5H2Cl3N | CID 23016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Nitrapyrin - Wikipedia [en.wikipedia.org]
- 6. CN101648905B - Preparation method of 2- chloro-6-trichloromethyl pyridine - Google Patents [patents.google.com]
- 7. CN102391176A - Method for preparing 2-chloro-6-trichloromethylpyridine - Google Patents [patents.google.com]
Application Notes and Protocols: 2,3,6-Trichloropyridine as a Precursor for Herbicides and Insecticides
Introduction: The Strategic Importance of 2,3,6-Trichloropyridine
This compound is a highly functionalized heterocyclic compound, serving as a critical building block in the synthesis of numerous agrochemicals.[1][2] Its pyridine core, substituted with three chlorine atoms, offers a unique reactivity profile. The electron-withdrawing nature of the chlorine atoms renders the pyridine ring susceptible to nucleophilic substitution, while the specific substitution pattern allows for selective chemical modifications at various positions.[3] This document provides an in-depth guide for researchers and professionals in drug development and agrochemical synthesis on the applications and detailed protocols for utilizing this compound as a precursor to valuable herbicides and insecticides.
This guide will delve into the synthesis of this compound itself, followed by detailed protocols for its conversion into the precursors for the insecticide chlorpyrifos and the herbicide clopyralid. We will also address the synthesis of the nitrification inhibitor nitrapyrin to clarify its distinct synthetic pathway. The protocols are presented with an emphasis on the underlying chemical principles to empower researchers to adapt and optimize these methods for their specific needs.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling and effective use in synthesis.
| Property | Value | Source |
| CAS Number | 6515-09-9 | [4] |
| Molecular Formula | C₅H₂Cl₃N | [4] |
| Molecular Weight | 182.43 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water | [2] |
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated laboratory or fume hood.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety goggles.
-
Handling: Avoid contact with skin and eyes. Avoid inhalation of vapors.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.
Part 1: Synthesis of the Precursor: this compound
The industrial synthesis of this compound is most commonly achieved through the direct chlorination of 2,6-dichloropyridine. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as ferric chloride (FeCl₃).
Reaction Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Protocol 1: Synthesis of this compound from 2,6-Dichloropyridine
This protocol is adapted from established industrial methods.[5]
Materials:
-
2,6-Dichloropyridine
-
Anhydrous Ferric Chloride (FeCl₃)
-
Chlorine gas (Cl₂)
-
Four-neck flask equipped with a mechanical stirrer, gas inlet tube, thermometer, and condenser.
Procedure:
-
To a 2000 mL four-neck flask, add 1480.0 g of 2,6-dichloropyridine and 89.2 g of anhydrous FeCl₃.
-
Thoroughly mix the contents and heat the reaction mixture to 100-120 °C with stirring.
-
Slowly introduce chlorine gas into the reaction mixture through the gas inlet tube. The reaction is exothermic, and the temperature should be carefully controlled.
-
Monitor the reaction progress by gas chromatography (GC) until the desired conversion is achieved.
-
Once the reaction is complete, cool the system to 100 °C.
-
Purify the product by decompression distillation, collecting the fraction with a boiling point of 118-124 °C.[5]
Expected Outcome:
This process can yield this compound in high purity (≥99%) with a yield of approximately 94%.[5]
Part 2: Application in Insecticide Synthesis - The Chlorpyrifos Pathway
This compound is a precursor to 3,5,6-trichloro-2-pyridinol (TCP), which is the key intermediate in the synthesis of the widely used organophosphate insecticide, chlorpyrifos. The synthesis involves a two-step process: the chlorination of this compound to 2,3,5,6-tetrachloropyridine, followed by selective hydrolysis.
Reaction Workflow: Synthesis of Chlorpyrifos Precursor
Caption: Synthetic pathway from this compound to 3,5,6-trichloro-2-pyridinol.
Protocol 2: Synthesis of 2,3,5,6-Tetrachloropyridine
This protocol is based on gas-phase chlorination methods.[6]
Materials:
-
This compound
-
Chlorine gas (Cl₂)
-
Catalyst (e.g., attapulgite or activated carbon on attapulgite)
-
Gas-phase reactor
Procedure:
-
Vaporize this compound and mix with chlorine gas.
-
Pass the gas mixture through a heated reactor (300-450 °C) containing the catalyst.
-
The residence time in the reactor is typically between 0.1 and 20 seconds.[6]
-
Condense the product stream and purify by distillation or recrystallization to obtain 2,3,5,6-tetrachloropyridine.
Protocol 3: Synthesis of 3,5,6-Trichloro-2-pyridinol (TCP)
This protocol describes the selective hydrolysis of 2,3,5,6-tetrachloropyridine.
Materials:
-
2,3,5,6-Tetrachloropyridine
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide) (optional)
-
Hydrochloric acid (for acidification)
-
Reactor suitable for heating under pressure (autoclave)
Procedure:
-
In a reactor, suspend 2,3,5,6-tetrachloropyridine in water.
-
Add a solution of NaOH or KOH. The hydrolysis is typically carried out at elevated temperatures (around 100 °C or higher) and may require a phase-transfer catalyst to enhance the reaction rate.
-
After the reaction is complete (monitored by TLC or GC), cool the mixture and acidify with hydrochloric acid to a pH of 5-6 to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 3,5,6-trichloro-2-pyridinol.
Part 3: Application in Herbicide Synthesis - The Clopyralid Pathway
This compound can be directly utilized in a multi-step synthesis to produce the herbicide clopyralid (3,6-dichloropicolinic acid). This pathway highlights the versatility of the starting material.
Reaction Workflow: Synthesis of Clopyralid
Caption: Multi-step synthesis of clopyralid from this compound.
Protocol 4: Multi-step Synthesis of Clopyralid
This protocol is a composite of the steps described in patent literature.[7]
Step 1: Oxidation to this compound N-oxide
-
Dissolve 18.4 g (0.1 mol) of this compound in 70 g of glacial acetic acid.
-
Add a catalytic amount of molybdenum trioxide (0.54 g).
-
Heat the mixture to 80 °C and slowly add 13.6 g (0.12 mol) of 30% hydrogen peroxide.
-
After the reaction is complete, filter the catalyst and concentrate the filtrate to obtain this compound N-oxide.
Step 2: Cyanation to 2-Cyano-3,6-dichloropyridine N-oxide
-
Dissolve the N-oxide from the previous step in DMF.
-
Add sodium cyanide and heat the mixture to facilitate the cyanation reaction.
-
After the reaction, remove the DMF by rotary evaporation and recrystallize the product from ethanol.
Step 3: Deoxygenation to 2-Cyano-3,6-dichloropyridine
-
Mix the 2-cyano-3,6-dichloropyridine N-oxide with phosphorus trichloride and heat.
-
After the reaction, quench the mixture in cold water to precipitate the product.
-
Filter and dry the solid to obtain 2-cyano-3,6-dichloropyridine.
Step 4: Hydrolysis to Clopyralid
-
Add the 2-cyano-3,6-dichloropyridine to an ethanolic sodium hydroxide solution.
-
Heat the mixture to induce hydrolysis of the nitrile group to a carboxylic acid.
-
After the reaction is complete, adjust the pH to 2-3 with a mineral acid to precipitate the final product, clopyralid.
Part 4: The Case of Nitrapyrin - A Distinct Pathway
Nitrapyrin, or 2-chloro-6-(trichloromethyl)pyridine, is a nitrification inhibitor. While it is a chlorinated pyridine derivative, its synthesis does not typically start from this compound. Instead, it is synthesized from 2-picoline (2-methylpyridine).
Reaction Workflow: Synthesis of Nitrapyrin
Caption: Typical synthesis of nitrapyrin from 2-picoline.
This distinction is crucial for researchers planning synthetic routes, as attempting to synthesize nitrapyrin from this compound would be an inefficient and likely unsuccessful endeavor.
Summary of Synthetic Applications
| Precursor | Target Agrochemical | Key Transformation(s) |
| This compound | Chlorpyrifos (via TCP) | Chlorination followed by selective hydrolysis |
| This compound | Clopyralid | Oxidation, cyanation, deoxygenation, and hydrolysis |
| 2-Picoline | Nitrapyrin | Vapor-phase chlorination |
Conclusion
This compound is a versatile and valuable precursor in the agrochemical industry. Its strategic use allows for the efficient synthesis of complex and highly active molecules such as the precursors to chlorpyrifos and clopyralid. The protocols and workflows detailed in this guide are intended to provide a solid foundation for researchers to explore and expand upon the synthetic utility of this important chlorinated pyridine derivative. A thorough understanding of the distinct synthetic pathways for different target molecules, as exemplified by the case of nitrapyrin, is essential for successful and efficient research and development in this field.
References
- 1. asianpubs.org [asianpubs.org]
- 2. CAS 6515-09-9: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 6515-09-9 | Benchchem [benchchem.com]
- 4. This compound | C5H2Cl3N | CID 23016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 6515-09-9 [chemicalbook.com]
- 6. EP0239904A2 - Method of preparing this compound and 2,3,5,6-tetrachloropyridine in the gas phase - Google Patents [patents.google.com]
- 7. CN106243027A - A kind of preparation method of 3,6 dichloro 2 picolinic acids - Google Patents [patents.google.com]
A Comprehensive Guide to the Vapor-Phase Synthesis of 2,3,6-Trichloropyridine from Pyridine
An Application Note and Protocol for Researchers
Introduction
2,3,6-Trichloropyridine is a pivotal chemical intermediate, primarily utilized in the synthesis of high-value agrochemicals and pharmaceuticals.[1] Its molecular structure is a key building block for various herbicides and insecticides. The synthesis of polychlorinated pyridines is of considerable industrial and academic interest, with various methods developed to achieve efficient and selective chlorination.[2]
The direct electrophilic chlorination of the pyridine ring is challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack.[3] Consequently, forcing conditions such as high temperatures are typically required.[4] Industrial syntheses often employ vapor-phase chlorination, a method that allows for continuous operation and high throughput.[2]
This application note provides a detailed protocol for the synthesis of this compound, starting from pyridine, via a catalyzed, high-temperature, vapor-phase chlorination process. This method proceeds through the formation of 2-chloropyridine and 2,6-dichloropyridine as key intermediates. We will delve into the mechanistic underpinnings, detailed safety protocols, step-by-step experimental procedures, and analytical characterization of the final product. The causality behind experimental choices, such as temperature gradients and catalyst selection, is explained to provide a deeper understanding of the process.
Reaction Principles and Mechanism
The chlorination of pyridine at high temperatures is believed to proceed via a free-radical mechanism, although electrophilic substitution pathways on the protonated pyridine ring can also occur. The reaction is typically performed in the gas phase at temperatures ranging from 200°C to 500°C.[5][6]
-
Initial Chlorination: The first chlorination of pyridine predominantly yields 2-chloropyridine, with 2,6-dichloropyridine formed as a subsequent product.[7]
-
Further Chlorination: The conversion of 2,6-dichloropyridine to this compound requires more stringent conditions. The existing chlorine atoms further deactivate the ring, necessitating higher temperatures and the use of a catalyst to achieve acceptable conversion rates and selectivity.[2][5]
-
Catalysis: Catalysts such as zeolites (e.g., HZSM-5), silicates, or various metal halides on a support are employed to enhance the reaction rate and direct the selectivity towards the desired 2,3,6-isomer.[5][8] These catalysts provide acidic sites that can activate the pyridine ring or facilitate the chlorination process.
The overall reaction sequence can be summarized as: Pyridine → 2-Chloropyridine → 2,6-Dichloropyridine → this compound
Over-chlorination can lead to the formation of byproducts such as 2,3,5,6-tetrachloropyridine, and controlling the reaction stoichiometry and residence time is crucial for maximizing the yield of the desired trichloro-isomer.[9][10]
Critical Safety Precautions
This procedure involves highly hazardous materials and must be performed in a specialized chemical laboratory with appropriate engineering controls, including a high-performance fume hood or a dedicated ventilated enclosure. A thorough risk assessment must be conducted before commencing any work.
-
Chlorine Gas (Cl₂): Chlorine is an extremely toxic and corrosive gas with a pungent, irritating odor.[11] It can cause severe respiratory damage, and high concentrations can be fatal.[12]
-
Handling: Chlorine gas must be handled in a well-ventilated area, and all equipment (tubing, regulators, flow controllers) must be made of chlorine-compatible materials (e.g., stainless steel, Monel, PTFE). Never use materials that can be violently attacked by chlorine, such as rubber or certain plastics. All connections should be leak-tested with an ammonia solution (which forms white fumes of ammonium chloride upon contact with chlorine) before use.[13]
-
PPE: Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat. A self-contained breathing apparatus (SCBA) or a supplied-air respirator must be readily available for emergency situations.[14] A personal chlorine gas detector is highly recommended.
-
Storage: Store chlorine cylinders upright in a cool, dry, well-ventilated area, away from flammable materials and heat sources.[13]
-
-
Pyridine (C₅H₅N): Pyridine is a flammable, harmful, and volatile liquid with a strong, unpleasant odor. It is toxic by inhalation, ingestion, and skin absorption.
-
Handling: Handle pyridine in a fume hood. Avoid contact with skin and eyes.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
-
Hydrochloric Acid (HCl): Concentrated HCl is a corrosive liquid and vapor that is formed as a byproduct of the reaction. Exposure can cause severe burns. The off-gas from the reactor must be scrubbed through a basic solution (e.g., NaOH or Na₂CO₃) to neutralize HCl and unreacted chlorine.[8]
Experimental Protocol: Vapor-Phase Chlorination
This protocol describes a continuous laboratory-scale setup for the synthesis of this compound. The process involves progressively increasing the reaction temperature and adjusting the chlorine-to-substrate ratio to favor the formation of the desired product.
Apparatus Setup
-
Gas Feed: Mass flow controllers for precise delivery of nitrogen (carrier gas) and chlorine.
-
Vaporizer/Preheater: A heated section to vaporize the liquid pyridine feed and preheat the incoming gases to the reaction temperature.
-
Reactor: A vertically oriented quartz tube (e.g., 45 cm length, 2 cm diameter) housed in a programmable tube furnace.[15] The tube is packed with a suitable catalyst, such as HZSM-5 molecular sieve, supported on quartz wool.[8]
-
Condenser: A water-cooled condenser at the reactor outlet to liquefy the product stream.
-
Collection Flask: A round-bottom flask cooled in an ice bath to collect the crude chlorinated pyridine mixture.
-
Scrubber: The non-condensable off-gas from the collection flask is directed through a series of two gas-washing bottles containing a concentrated solution of sodium hydroxide (e.g., 20% w/v) to neutralize HCl and excess chlorine.
Reagents and Materials
| Reagent/Material | Grade | Supplier |
| Pyridine | Anhydrous, >99% | Sigma-Aldrich |
| Chlorine Gas (Cl₂) | >99.5% | Praxair |
| Nitrogen Gas (N₂) | High Purity, >99.99% | Local Supplier |
| HZSM-5 Molecular Sieve | Catalyst Grade | Alfa Aesar |
| Sodium Hydroxide | Reagent Grade | VWR |
| Dichloromethane | HPLC Grade | Fisher Scientific |
| Anhydrous Ethanol | 200 Proof | Decon Labs |
| Anhydrous Magnesium Sulfate | Reagent Grade | VWR |
Step-by-Step Procedure
Part 1: Catalyst Bed Preparation and System Purge
-
Pack the central 20-25 cm of the quartz reactor tube with the HZSM-5 catalyst (approx. 25 g), holding it in place with plugs of quartz wool.[8]
-
Assemble the full apparatus, ensuring all joints are properly sealed.
-
Begin heating the furnace to the initial reaction temperature of 350°C.[8]
-
Purge the entire system with nitrogen gas at a flow rate of 50-100 mL/min for at least 30 minutes to remove air and moisture.
Part 2: Synthesis of Dichloro- and Trichloropyridines
-
Set the furnace temperature to 350°C.
-
Using a syringe pump, feed the pyridine solution (e.g., a 20% aqueous solution) into the preheater/vaporizer at a controlled rate (e.g., 60 g/h, which corresponds to a pyridine weight hourly space velocity (WHSV) of ~0.48 h⁻¹).[8]
-
Simultaneously, introduce nitrogen carrier gas and chlorine gas into the preheater. Adjust the flow rates to achieve a molar ratio of chlorine to pyridine of approximately 7:1.[8]
-
Maintain these conditions for several hours, collecting the crude product in the cooled collection flask. This stage will primarily produce a mixture of 2,6-dichloropyridine and this compound.
-
To drive the reaction towards the trichloro-product, the reaction can be continued by re-circulating the collected dichloropyridine-rich fraction or by adjusting the conditions in a second reaction stage. For a single-pass optimization towards this compound, a higher temperature (e.g., 350-450°C) and a carefully controlled residence time are necessary.[5][8]
Part 3: Product Work-up and Purification
-
After the reaction is complete, turn off the chlorine and pyridine feeds but continue the nitrogen flow while the reactor cools down.
-
Carefully transfer the collected crude product to a separatory funnel.
-
Add a 20% sodium hydroxide solution to the crude product and shake, venting frequently, until the aqueous layer is basic (pH 9-11). This step neutralizes dissolved HCl.[8]
-
Extract the organic layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude chlorinated pyridine mixture.
-
The crude product can be purified by fractional vacuum distillation. Collect the fraction boiling at 118-124°C at approximately -12.8 MPa.[16]
-
Alternatively, recrystallization from anhydrous ethanol can be performed to obtain high-purity this compound as a white solid.[8]
Visualization of Experimental Workflow
References
- 1. asianpubs.org [asianpubs.org]
- 2. This compound | 6515-09-9 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. EP0239904A2 - Method of preparing this compound and 2,3,5,6-tetrachloropyridine in the gas phase - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. CN109553572A - A kind of preparation method of 2,3,6- trichloropyridine - Google Patents [patents.google.com]
- 9. CN113493408A - Preparation method of 2,3, 6-trichloropyridine - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. CCOHS: Chlorine [ccohs.ca]
- 12. njuajif.org [njuajif.org]
- 13. specialgasinstruments.com [specialgasinstruments.com]
- 14. tdi.texas.gov [tdi.texas.gov]
- 15. EP0684943B1 - Chlorination process of pyridine derivatives - Google Patents [patents.google.com]
- 16. This compound | 6515-09-9 [chemicalbook.com]
Application Notes and Protocols for the Synthesis of Substituted Pyridines from 2,3,6-Trichloropyridine
Abstract
Substituted pyridine scaffolds are of paramount importance in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] 2,3,6-Trichloropyridine is a versatile and readily available starting material for the synthesis of a diverse array of functionalized pyridines.[3][4][5] This guide provides a comprehensive overview of the key synthetic strategies for the selective functionalization of this compound, with a focus on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, mechanistic insights, and discussions on regioselectivity are presented to aid researchers in the efficient synthesis of novel pyridine derivatives.
Introduction: The Strategic Importance of this compound
The pyridine ring is a privileged structure in numerous biologically active compounds and functional materials. The ability to introduce a variety of substituents at specific positions on the pyridine nucleus is crucial for the modulation of their physicochemical and biological properties. This compound serves as an excellent precursor for this purpose due to the differential reactivity of its three chlorine atoms, which can be selectively displaced or engaged in cross-coupling reactions.[3][5] The electron-withdrawing nature of the pyridine nitrogen and the chlorine substituents activates the ring towards nucleophilic attack, while the distinct electronic environments of the C-2, C-3, and C-6 positions allow for regioselective functionalization.[3]
This document will delve into the primary methodologies for the transformation of this compound, providing both the theoretical underpinnings and practical, step-by-step protocols for laboratory application.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution is a cornerstone of pyridine chemistry, proceeding through a stepwise addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex.[6] The electron-deficient nature of the pyridine ring, further amplified by the three chlorine atoms, makes this compound a highly reactive substrate for SNAr reactions.[3]
Regioselectivity in SNAr Reactions
The regioselectivity of SNAr reactions on this compound is governed by the relative stability of the Meisenheimer complex formed upon nucleophilic attack at each position. Generally, the positions ortho and para to the ring nitrogen (C-2, C-6, and C-4) are the most activated towards nucleophilic attack due to their ability to delocalize the negative charge onto the electronegative nitrogen atom. In this compound, the C-2 and C-6 positions are electronically favored for nucleophilic attack.
However, the outcome of the reaction can be influenced by several factors:
-
Steric Hindrance: Bulky nucleophiles may preferentially attack the less sterically hindered position.
-
Nucleophile Type: The nature of the nucleophile (e.g., amines, alkoxides, thiolates) can influence the regioselectivity.
-
Reaction Conditions: Solvent, temperature, and the presence of additives can play a crucial role in directing the substitution to a specific position.
For instance, in the case of 3-substituted 2,6-dichloropyridines, the reaction with alkali metal alkoxides shows a preference for substitution at the C-2 position (ortho to the substituent). This selectivity is attributed to the coordination of the alkali metal counter-ion to the 3-substituent, leading to a cyclic, six-membered transition state that favors ortho-attack.[7][8] While not directly studying this compound, this principle of chelation-controlled regioselectivity is an important consideration.
General Protocol for SNAr with Amines
This protocol provides a general procedure for the regioselective mono-amination of a polychlorinated pyridine. Optimization of the reaction conditions, particularly temperature and reaction time, is recommended for specific substrates.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like triethylamine)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)
-
Anhydrous reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an anhydrous reaction vessel under an inert atmosphere, add this compound (1.0 equiv) and the anhydrous polar aprotic solvent.
-
Add the amine (1.0-1.2 equiv) to the solution.
-
Add the base (1.5-2.0 equiv) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically ranging from 80 to 150 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are particularly powerful tools for the functionalization of heteroaryl halides.[1][2] For this compound, these reactions offer a complementary approach to SNAr, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high selectivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a versatile method for the formation of C-C bonds.[9] The regioselective Suzuki coupling of polychlorinated pyridines is achievable through careful selection of the catalyst, ligand, and reaction conditions.
Regioselectivity: The oxidative addition of the palladium(0) catalyst to the C-Cl bond is the rate-determining step and is influenced by the electronic and steric environment of each chlorine atom. In many cases, the C-2 and C-6 positions of the pyridine ring are more reactive than the C-3 position in palladium-catalyzed cross-coupling reactions. For example, the palladium acetate-catalyzed ligand-free Suzuki reaction of 2,3,5-trichloropyridine with arylboronic acids in an aqueous phase proceeds with high regioselectivity at the C-2 position to yield 3,5-dichloro-2-arylpyridines.[10][11]
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling of a Trichloropyridine [11]
This protocol is adapted from the successful regioselective Suzuki coupling of 2,3,5-trichloropyridine and can serve as a starting point for the functionalization of this compound.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol)
-
Water/DMF co-solvent (e.g., 3.5:3 mL)
-
Reaction vessel
Procedure:
-
In a reaction vessel, combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and sodium carbonate (2.0 mmol).
-
Add the water/DMF co-solvent.
-
Add palladium(II) acetate (0.5 mol%).
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to afford the desired 2-aryl-3,6-dichloropyridine.
Quantitative Data for Suzuki Coupling of 2,3,5-Trichloropyridine [11]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3,5-Dichloro-2-phenylpyridine | 89 |
| 2 | 4-Methylphenylboronic acid | 3,5-Dichloro-2-(4-methylphenyl)pyridine | 92 |
| 3 | 4-Methoxyphenylboronic acid | 3,5-Dichloro-2-(4-methoxyphenyl)pyridine | 95 |
| 4 | 4-Fluorophenylboronic acid | 3,5-Dichloro-2-(4-fluorophenyl)pyridine | 85 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines.[12][13] This reaction offers a milder alternative to traditional methods for the synthesis of arylamines.
Regioselectivity: Similar to the Suzuki coupling, the regioselectivity of the Buchwald-Hartwig amination is primarily determined by the relative rates of oxidative addition at the different C-Cl bonds. The choice of a sterically hindered and electron-rich phosphine ligand is crucial for achieving high catalytic activity and selectivity, especially with less reactive aryl chlorides.[14][15] For dihalopyridines, ligand and base selection can be used to direct the amination to a specific position.[8]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [3]
This is a general protocol that often requires optimization of the ligand, base, and solvent for a specific substrate.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, BrettPhos, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.4 equiv)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane, t-BuOH)
-
Glovebox or Schlenk line for inert atmosphere
Procedure:
-
Inside a glovebox, charge a reaction vial with the palladium precatalyst, phosphine ligand, and base.
-
Add this compound and the amine.
-
Add the anhydrous, deoxygenated solvent.
-
Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature and partition between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[16][17] This reaction is highly valuable for the synthesis of arylalkynes.
Regioselectivity: The principles of regioselectivity in Sonogashira coupling are similar to those of other palladium-catalyzed cross-coupling reactions, with the reactivity of the C-Cl bonds generally following the order C-2/C-6 > C-3. Catalyst and ligand choice can be used to control the regioselectivity in di- and polyhalogenated systems.[18][19][20]
Experimental Protocol: General Procedure for Sonogashira Coupling [21]
This protocol provides a general starting point for the Sonogashira coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert atmosphere
Procedure:
-
To a reaction vessel under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualization of Synthetic Strategies
General Functionalization Pathways
Caption: Synthetic routes from this compound.
Regioselectivity in Cross-Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. nobelprize.org [nobelprize.org]
- 7. mdpi.com [mdpi.com]
- 8. Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review) - InCatT - Innovative Catalyst Technologies [incatt.nl]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. snu.elsevierpure.com [snu.elsevierpure.com]
- 20. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 21. thalesnano.com [thalesnano.com]
The Strategic Utility of 2,3,6-Trichloropyridine in the Synthesis of Bioactive Compounds
Introduction: Unveiling the Potential of a Versatile Heterocyclic Building Block
In the landscape of modern medicinal and agrochemical synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Among the myriad of heterocyclic scaffolds, halogenated pyridines stand out as exceptionally versatile intermediates.[1][2] This guide delves into the application of 2,3,6-trichloropyridine, a key building block whose utility is underscored by the unique reactivity conferred by its chlorine substituents. The electron-withdrawing nature of the three chlorine atoms significantly enhances the electrophilicity of the pyridine ring, rendering it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1] This inherent reactivity provides a powerful tool for the introduction of diverse functionalities, paving the way for the synthesis of a wide range of high-value chemical entities, including active pharmaceutical ingredients (APIs) and potent agrochemicals.[1][3] This document will explore the fundamental principles governing the reactivity of this compound and provide detailed protocols for its application in the synthesis of bioactive molecules.
Physicochemical Properties and Safety Considerations
This compound is a crystalline solid, appearing as a white to pale yellow or greyish-yellow powder.[4] It is characterized by the following properties:
| Property | Value | Reference(s) |
| CAS Number | 6515-09-9 | [4] |
| Molecular Formula | C₅H₂Cl₃N | [2] |
| Molecular Weight | 182.44 g/mol | [5] |
| Appearance | White to pale yellow or greyish-yellow crystalline powder | [4] |
| Melting Point | 66-67 °C | [5] |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetone; limited solubility in water. | [2][5] |
Safety and Handling: As a chlorinated organic compound, this compound requires careful handling in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. It is classified as a poison by the intraperitoneal route and, when heated to decomposition, can emit toxic fumes of nitrogen oxides (NOx) and chlorine (Cl₂).[5] All experimental procedures should be conducted with strict adherence to institutional safety guidelines.
Core Principles of Reactivity: Nucleophilic Aromatic Substitution
The synthetic utility of this compound is primarily centered around nucleophilic aromatic substitution (SNAr) reactions. The pyridine nitrogen, being more electronegative than carbon, along with the three electron-withdrawing chlorine atoms, polarizes the ring system, making the carbon atoms at the 2, 3, and 6 positions electrophilic and thus susceptible to attack by nucleophiles.
The regioselectivity of nucleophilic substitution on the this compound ring is a critical consideration. The chlorine atoms at the 2- and 6-positions are generally more activated towards substitution than the chlorine at the 3-position. This is due to the ability of the electron-withdrawing nitrogen atom to stabilize the negative charge in the Meisenheimer-like intermediate that is formed during the reaction.
Application in the Synthesis of Bioactive Molecules: A Case Study
While this compound is a well-established precursor in the agrochemical industry for the synthesis of herbicides like Picloram and Clopyralid, and the nitrification inhibitor Nitrapyrin, its direct application in the synthesis of marketed pharmaceuticals is less frequently documented in readily available literature. However, its derivatives are of significant interest in medicinal chemistry. The following section will detail the synthesis of key intermediates derived from this compound that are valuable for the development of pharmaceutical compounds, particularly those targeting the central nervous system (CNS).
Synthesis of 2,3-Dichloro-6-hydrazinopyridine: A Gateway to Fused Pyridine Systems
Hydrazinopyridines are important synthons for the construction of various heterocyclic systems with diverse pharmacological activities. The selective substitution of one chlorine atom in this compound with hydrazine opens up a synthetic route to these valuable intermediates.
Reaction Scheme:
References
Application Notes and Protocols for the Laboratory-Scale Synthesis of 2,3,6-Trichloropyridine
Abstract: This document provides a comprehensive guide for the laboratory-scale synthesis of 2,3,6-trichloropyridine, an important intermediate in the pharmaceutical and agrochemical industries.[1][2] We present a detailed protocol for the direct chlorination of 2,6-dichloropyridine, a commonly employed and efficient method. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, experimental setup, safety precautions, and product purification.
Introduction and Significance
This compound is a key building block in the synthesis of a variety of fine chemicals.[3] Its applications are widespread, particularly in the development of herbicides, insecticides, and plant growth regulators.[4] The strategic placement of chlorine atoms on the pyridine ring allows for selective functionalization, making it a versatile precursor for more complex molecules. Several methods for its synthesis have been reported, including the direct chlorination of pyridine or 2,6-dichloropyridine, and the Sandmeyer reaction of 3-amino-2,6-dichloropyridine.[4][5] This guide will focus on the direct chlorination of 2,6-dichloropyridine due to its high yield and operational simplicity.[3][5]
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of this compound is crucial for its synthesis, handling, and purification.
| Property | Value | Source |
| CAS Number | 6515-09-9 | [2][6][7] |
| Molecular Formula | C₅H₂Cl₃N | [2][6] |
| Molecular Weight | 182.43 g/mol | [6] |
| Appearance | White to pale yellow or grayish-yellow red crystalline powder | [2][7] |
| Melting Point | 64-68 °C | [8] |
| Boiling Point | ~234 °C | |
| Solubility | Soluble in methanol and other organic solvents like acetone; limited solubility in water. | [2][8] |
Synthesis Methodology: Direct Chlorination of 2,6-Dichloropyridine
The selected method involves the direct chlorination of 2,6-dichloropyridine using chlorine gas in the presence of a Lewis acid catalyst, typically anhydrous ferric chloride (FeCl₃).[3][5] This electrophilic aromatic substitution reaction proceeds with high efficiency.
Reaction Mechanism
The synthesis is a classic example of an electrophilic aromatic substitution on a pyridine ring. The Lewis acid catalyst, FeCl₃, polarizes the chlorine molecule, generating a more potent electrophile which then attacks the electron-rich positions of the 2,6-dichloropyridine ring. The reaction selectively occurs at the 3-position due to the directing effects of the existing chlorine atoms and the ring nitrogen.
Caption: Reaction mechanism for the chlorination of 2,6-dichloropyridine.
Experimental Protocol
Safety First: This procedure involves the use of chlorine gas, a highly toxic and corrosive substance. All manipulations must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.[9][10][11] A self-contained breathing apparatus should be readily available in case of emergency.[11]
Materials and Reagents:
| Reagent | CAS Number | Quantity | Purity |
| 2,6-Dichloropyridine | 2402-78-0 | 148.0 g | ≥99% |
| Anhydrous Ferric Chloride (FeCl₃) | 7705-08-0 | 8.92 g | ≥98% |
| Chlorine Gas (Cl₂) | 7782-50-5 | As required | High purity |
| Sodium Hydroxide (NaOH) solution | 1310-73-2 | As required | 10% (w/v) |
| Dichloromethane (CH₂Cl₂) | 75-09-2 | As required | ACS grade |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | As required | Anhydrous |
Equipment:
-
2000 mL four-necked round-bottom flask
-
Heating mantle with a magnetic stirrer
-
Thermometer
-
Gas inlet tube
-
Condenser
-
Gas scrubber (containing 10% NaOH solution)
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: Accurately weigh 1480.0 g of 2,6-dichloropyridine and 89.2 g of anhydrous FeCl₃ and add them to a 2000 mL four-necked flask.[3]
-
Heating: Heat the reaction mixture to a temperature of 100-120 °C with continuous stirring.[3]
-
Chlorine Gas Introduction: Slowly bubble chlorine gas into the reaction mixture through the gas inlet tube. The reaction is exothermic, so monitor the temperature closely and adjust the chlorine flow rate to maintain the desired temperature range.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them using Gas Chromatography (GC). The reaction is considered complete when the concentration of 2,6-dichloropyridine is minimal.
-
Work-up: Once the reaction is complete, stop the chlorine flow and cool the system to 100 °C.[3]
-
Purification: Subject the crude product to vacuum distillation.[1][3] Collect the fraction boiling at 118-124 °C under a pressure of approximately -0.1 MPa.[3][12] This fraction contains the desired this compound. The low concentration distillate can be recycled for subsequent batches.[3] A final yield of approximately 94% can be expected.[3]
Caption: Experimental workflow for the synthesis of this compound.
Characterization and Quality Control
The purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Gas Chromatography (GC): To determine the purity of the product and identify any byproducts, such as unreacted starting material or over-chlorinated pyridines. A purity of ≥99.5% is achievable with this method.[12]
-
Melting Point: The melting point of the purified product should be in the range of 64-68 °C.[8]
-
Spectroscopic Methods (NMR, IR, MS): For unambiguous structural confirmation.
-
¹H NMR: The spectrum in CDCl₃ will show characteristic signals for the two aromatic protons.
-
¹³C NMR: Will show five distinct signals for the carbon atoms of the pyridine ring.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of this compound (m/z = 181, 183, 185 in a characteristic isotopic pattern for three chlorine atoms).
-
Safety and Handling
This compound is a hazardous substance and must be handled with care.
-
Hazards: It is harmful if swallowed or in contact with skin, and causes skin and serious eye irritation.[7][11] It may also cause respiratory irritation.[11] Upon heating to decomposition, it can emit toxic vapors of NOx and Cl⁻.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9][10][11]
-
Handling: Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.[10][11] Avoid contact with skin and eyes.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible substances.[8][11]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of water.[9][10] If irritation persists, seek medical attention.[9][10]
-
Eye Contact: Rinse cautiously with water for several minutes.[9][10] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9][10]
-
Inhalation: Move the person to fresh air.[10][11] If breathing is difficult, give oxygen.[10]
-
Ingestion: Rinse mouth with water and seek immediate medical attention.[10] Do not induce vomiting.[10]
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction, loss of product during work-up or purification. | Ensure complete conversion by GC monitoring. Optimize distillation conditions to minimize losses. |
| Product Impurity | Over-chlorination, incomplete removal of starting material. | Carefully control the amount of chlorine gas and reaction time. Optimize the fractional distillation to effectively separate the product from impurities. |
| Reaction Stalls | Inactive catalyst. | Use freshly opened or properly stored anhydrous FeCl₃. |
References
- 1. asianpubs.org [asianpubs.org]
- 2. CAS 6515-09-9: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 6515-09-9 [chemicalbook.com]
- 4. Process study for synthesizing this compound from nicotinamide - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN113493408A - Preparation method of 2,3, 6-trichloropyridine - Google Patents [patents.google.com]
- 6. This compound | C5H2Cl3N | CID 23016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 6515-09-9 [sigmaaldrich.cn]
- 8. This compound CAS#: 6515-09-9 [m.chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. aksci.com [aksci.com]
- 12. Preparation method of 2,3-dichloropyridine - Eureka | Patsnap [eureka.patsnap.com]
Application Notes & Protocols: Safe Handling and Storage of 2,3,6-Trichloropyridine
Abstract
2,3,6-Trichloropyridine is a chlorinated heterocyclic compound widely utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Its utility, however, is matched by its potential hazards, necessitating rigorous and informed handling and storage protocols. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe management of this compound in a laboratory setting. The protocols herein are designed to be self-validating systems, grounded in established safety principles and regulatory standards to ensure the protection of personnel and the integrity of research.
Understanding the Compound: Physicochemical Properties and Hazards
A foundational principle of laboratory safety is a thorough understanding of the materials being handled. This compound is a solid, appearing as a white to light yellow or brown crystal or powder, depending on purity.[1][4] It is characterized by a distinctive aromatic odor.[1] While soluble in organic solvents like methanol and acetone, it has limited solubility in water.[1]
The primary hazards associated with this compound are explicitly outlined by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[5][6] It is crucial to recognize these hazards as they dictate the necessary control measures.
Table 1: GHS Hazard Identification for this compound
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
| Skin Irritation | H315: Causes skin irritation.[5][6][7] | Warning | GHS07 (Exclamation Mark)[4] |
| Eye Irritation | H319: Causes serious eye irritation.[5][6][7] | Warning | GHS07 (Exclamation Mark)[4] |
| Acute Toxicity (Oral) | H302: Harmful if swallowed.[4][7] | Warning | GHS07 (Exclamation Mark) |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled.[7] | Warning | GHS07 (Exclamation Mark) |
| Specific target organ toxicity | H335: May cause respiratory irritation.[6][7] | Warning | GHS07 (Exclamation Mark) |
Causality of Hazards: The reactivity of the chlorinated pyridine ring contributes to its irritant properties. Upon contact with moist tissues such as skin, eyes, or the respiratory tract, it can cause significant irritation. The presence of three chlorine atoms, which are electron-withdrawing, enhances the reactivity of the molecule, contributing to its biological activity and potential toxicity.[3]
Personnel Protection: A Multi-Layered Defense
Given the identified hazards, a robust Personal Protective Equipment (PPE) protocol is non-negotiable. Engineering controls, such as fume hoods, are the primary line of defense, with PPE serving as the essential final barrier.[8]
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation of dust or vapors.[9][10] The ventilation system should be adequate to maintain airborne concentrations below any established exposure limits.[6]
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5][9] A face shield may be required for operations with a higher risk of splashing.[6]
-
Skin Protection:
-
Gloves: Wear chemical-impermeable gloves, such as nitrile rubber, that have been inspected for integrity before use.[9][11][12] It is critical to use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[11] Contaminated gloves must be disposed of as hazardous waste.[11][13]
-
Lab Coat/Coveralls: A flame-resistant lab coat is mandatory.[5] For larger quantities or tasks with a high risk of contamination, impervious clothing or chemical-resistant coveralls should be worn.[6][9][14]
-
-
Respiratory Protection: If engineering controls are insufficient or during emergency situations, a full-face respirator with appropriate cartridges (e.g., type ABEK-P2 for EU EN 143 or OV/AG/P99 for US NIOSH) must be used.[11] Respirator use must be in accordance with a formal respiratory protection program.
Standard Operating Protocol: From Receipt to Use
A systematic workflow ensures that safety is integrated into every step of the experimental process.
Receiving and Initial Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is clearly labeled with the chemical name, CAS number (6515-09-9), and appropriate hazard pictograms.[15]
-
Store the container in a designated, secure location that is cool, dry, and well-ventilated.[6][10][12]
-
The storage area should be away from sources of ignition and incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[11][16]
Weighing and Transfer Protocol
This protocol is designed to prevent the generation and dispersal of dust.
-
Preparation: Don all required PPE as outlined in Section 2. Ensure the chemical fume hood is operational.
-
Containment: Perform all manipulations within the fume hood. Place a weigh boat on an analytical balance inside the hood.
-
Dispensing: Carefully open the container. Use a dedicated, clean spatula to transfer the required amount of this compound to the weigh boat. Avoid creating dust by handling the solid gently.[6]
-
Sealing: Immediately and tightly close the main container.[6]
-
Dissolution: If dissolving the compound, add the solvent to the receiving flask within the fume hood. Slowly add the weighed solid to the solvent to minimize splashing.
-
Decontamination: Clean the spatula and any contaminated surfaces within the fume hood using an appropriate solvent and then wash with soap and water. Dispose of cleaning materials as hazardous waste.
-
Hand Washing: After the procedure is complete and PPE is removed, thoroughly wash hands with soap and water.[5][10]
Self-Validating System: This protocol's integrity relies on the principle of containment. By performing all transfers within a fume hood and using careful handling techniques, the potential for exposure is minimized at the source. The mandatory PPE serves as a redundant safety measure.
Long-Term Storage and Stability
Proper long-term storage is critical for maintaining the chemical's integrity and preventing hazardous situations.
Table 2: Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Location | A cool, dry, well-ventilated area.[6] | Prevents degradation and reduces vapor pressure. |
| Container | Tightly closed, original container.[6][17] | Prevents contamination and release into the environment. |
| Security | Store in a locked cabinet or area with restricted access.[6] | Prevents unauthorized access. |
| Segregation | Separate from incompatible materials (oxidizing agents, strong acids).[11] | Prevents potentially hazardous chemical reactions. |
| Environment | Keep away from sources of ignition.[6][10] | Although not highly flammable, this is a general good practice for all chemicals. |
Authoritative Grounding: These storage guidelines are consistent with recommendations from OSHA for hazardous chemicals, emphasizing segregation, ventilation, and secure containment.[18] The compound is stable under recommended storage conditions.[11]
Emergency Procedures: Spill and Exposure Management
Preparedness is key to mitigating the consequences of an accident.
Spill Response
The appropriate response to a spill depends on its scale. The following workflow provides a decision-making framework.
Caption: Decision workflow for responding to a this compound spill.
Protocol for Minor Spill Cleanup (inside a fume hood):
-
Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.[6]
-
Prevent further spread by containing the spill with an inert absorbent material like vermiculite or sand.[6][10]
-
Carefully sweep up the absorbed material and place it into a clearly labeled, sealable container for hazardous waste.[11] Do not create dust.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
All materials used for cleanup must be disposed of as hazardous waste.
First Aid Measures
Immediate and correct first aid can significantly reduce the severity of an exposure.
-
Inhalation: Move the victim to fresh air immediately.[9] If breathing is difficult, give oxygen. If not breathing, give artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[5]
-
Skin Contact: Immediately remove contaminated clothing.[5] Wash the affected area with plenty of soap and water.[9] Seek medical attention if irritation occurs or persists.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[9] Rinse mouth with water.[5] Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Collect waste in designated, properly labeled, and sealed containers.[11]
-
Disposal must be conducted through a licensed professional waste disposal service.[9][11]
-
Methods may include controlled incineration with flue gas scrubbing.[9] Do not discharge to sewer systems or contaminate waterways.[9]
-
Contaminated packaging should be triple-rinsed (if appropriate for the container type) or punctured to prevent reuse before disposal.[9]
The overall management lifecycle for this compound is a closed loop, emphasizing safety and containment from acquisition through disposal.
Caption: The closed-loop workflow for managing this compound safely.
References
- 1. CAS 6515-09-9: this compound | CymitQuimica [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 6515-09-9 | Benchchem [benchchem.com]
- 4. This compound | 6515-09-9 [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. aksci.com [aksci.com]
- 7. This compound | C5H2Cl3N | CID 23016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. capotchem.com [capotchem.com]
- 12. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. osha.oregon.gov [osha.oregon.gov]
- 15. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 16. jubilantingrevia.com [jubilantingrevia.com]
- 17. 6515-09-9|this compound|BLD Pharm [bldpharm.com]
- 18. OSHA Chemical Storage Requirements | Discover OSHA Secondary Containment Requirements & Storage Guidelines - Polystar Containment [polystarcontainment.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,3,6-Trichloropyridine by Recrystallization
Welcome to the technical support center for the purification of 2,3,6-trichloropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve high-purity this compound through recrystallization. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles to ensure the successful purification of your compound.
Introduction to Recrystallization of this compound
This compound is a crucial intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] Its purity is paramount for the successful outcome of subsequent reactions. Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the desired compound and impurities in a chosen solvent. The fundamental principle is to dissolve the impure solid in a hot solvent and then allow the solution to cool, promoting the formation of pure crystals of the desired compound while the impurities remain dissolved in the solvent.
This guide will walk you through the nuances of selecting an appropriate solvent, executing the recrystallization protocol, and troubleshooting common issues that may arise during the process.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the recrystallization of this compound, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low or No Crystal Yield
-
Question: I've followed the recrystallization procedure, but I'm getting a very low yield of crystals, or no crystals have formed at all. What could be the problem?
-
Answer: This is a common issue in recrystallization and can stem from several factors. The most probable cause is the use of an excessive amount of solvent.[2][3]
-
Causality Explained: For crystallization to occur, the solution must be supersaturated with this compound upon cooling. If too much solvent is used to dissolve the crude product, the solution will not reach saturation as it cools, and the compound will remain in solution.
-
Solutions:
-
Concentrate the Solution: Gently heat the solution to boil off some of the solvent.[4] Be sure to do this in a fume hood with proper ventilation. Periodically remove the solution from the heat and allow it to cool to see if crystals form.
-
Induce Crystallization: If the solution appears to be supersaturated but no crystals have formed, you can try to induce crystallization by:
-
Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2][3]
-
Seeding: If you have a small crystal of pure this compound, add it to the cooled solution. This "seed" crystal will act as a template for other molecules to crystallize upon.[2]
-
-
Re-evaluate Solvent Choice: It's possible the solvent is too good at dissolving this compound, even at low temperatures. You may need to select a different solvent or a mixed solvent system.
-
-
Issue 2: Oiling Out
-
Question: Instead of forming crystals, my this compound is separating as an oil. What should I do?
-
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.
-
Causality Explained: The melting point of pure this compound is in the range of 49-68°C, depending on purity. If the solution is highly saturated and cools too quickly, the compound may precipitate out at a temperature where it is still molten. This is more common when the compound is significantly impure, as impurities can depress the melting point.
-
Solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Then, add a small amount of additional hot solvent to decrease the saturation level slightly.[3]
-
Slow Cooling: Allow the solution to cool very slowly. You can do this by insulating the flask or placing it in a warm bath that is allowed to cool to room temperature gradually. Slower cooling provides more time for the molecules to arrange themselves into a crystal lattice.
-
Use a Mixed Solvent System: A two-solvent system can sometimes prevent oiling out. Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Then, add a few drops of the good solvent to clarify the solution and allow it to cool slowly. A documented system for this compound is toluene (good solvent) and petroleum ether (poor solvent).[5]
-
-
Issue 3: Colored Crystals
-
Question: My starting material is off-white or yellowish, and the resulting crystals are still colored. How can I remove colored impurities?
-
Answer: The persistence of color indicates the presence of impurities that are co-crystallizing with your product.
-
Causality Explained: Colored impurities are often large, conjugated organic molecules that can get trapped in the crystal lattice of your compound.
-
Solutions:
-
Activated Charcoal Treatment: Activated charcoal is highly effective at adsorbing colored impurities.
-
Procedure: After dissolving your crude this compound in the hot solvent, add a very small amount of activated charcoal (a spatula tip is usually sufficient).
-
Caution: Adding too much charcoal can lead to the adsorption of your desired product, resulting in a lower yield.[4]
-
Next Step: Boil the solution with the charcoal for a few minutes and then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.
-
-
Multiple Recrystallizations: A second recrystallization of the colored crystals may be necessary to achieve the desired level of purity and remove residual color.
-
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for recrystallizing this compound?
A1: The ideal recrystallization solvent should:
-
Dissolve this compound well at elevated temperatures but poorly at low temperatures.
-
Not react with this compound.
-
Dissolve impurities well at all temperatures or not at all.
-
Have a boiling point below the melting point of this compound to prevent it from melting in the boiling solvent.
-
Be volatile enough to be easily removed from the crystals.
For this compound, which is a relatively non-polar aromatic compound, suitable solvents include:
-
Alcohols: Methanol and ethanol are mentioned as solvents in which it is soluble.[1][6] These could be good candidates.
-
Hydrocarbons: Toluene and petroleum ether have been successfully used in a mixed solvent system.[5]
-
Halogenated Solvents: While effective, be mindful of their higher toxicity and environmental impact.
It is always recommended to perform small-scale solubility tests with a few candidate solvents before committing to a large-scale recrystallization.
Q2: What are the expected impurities in crude this compound?
A2: The impurities will depend on the synthetic route used. Common impurities can include:
-
Isomeric Trichloropyridines: Such as 2,3,5-trichloropyridine.
-
Other Chlorinated Pyridines: Including 2,6-dichloropyridine (a common starting material) and more highly chlorinated species like tetrachloropyridines and pentachloropyridine.[7][8]
-
Unreacted Starting Materials and Reagents.
Q3: How can I assess the purity of my recrystallized this compound?
A3: Several analytical techniques can be used to determine the purity of your final product:
-
Melting Point Analysis: Pure compounds have a sharp, well-defined melting point. A broad melting point range is indicative of impurities. The reported melting point for this compound varies, but is generally in the range of 49-68°C.
-
Gas Chromatography (GC): This is a primary method for assessing the purity of volatile compounds like this compound.[9]
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify organic impurities.
-
Mass Spectrometry (MS): Can confirm the molecular weight and help identify impurities.
-
Q4: What safety precautions should I take when working with this compound and recrystallization solvents?
A4: Always consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before starting any work.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Perform all operations in a well-ventilated fume hood. This compound may cause respiratory irritation.
-
Handling: Avoid inhalation of dust and vapors, and prevent contact with skin and eyes. It is a skin and eye irritant.
-
Flammability: Many organic solvents are flammable. Keep them away from ignition sources and use a heating mantle or steam bath for heating, not an open flame.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
This protocol provides a general guideline. The choice of solvent and specific volumes will need to be optimized based on your preliminary solubility tests.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., methanol, ethanol)
-
Erlenmeyer flasks
-
Heating mantle or steam bath
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and bring the mixture to a gentle boil while stirring. Continue adding the hot solvent in small portions until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration of the solution into a clean, pre-warmed Erlenmeyer flask.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice-water bath.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be placed in a desiccator.
Protocol 2: Two-Solvent Recrystallization using Toluene and Petroleum Ether
This protocol is based on a documented procedure for the recrystallization of this compound.[5]
Materials:
-
Crude this compound
-
Toluene ("good" solvent)
-
Petroleum ether ("poor" solvent)
-
Erlenmeyer flasks
-
Heating mantle
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot toluene in an Erlenmeyer flask.
-
Inducing Precipitation: While the toluene solution is still hot, slowly add petroleum ether until the solution becomes faintly cloudy.
-
Clarification: Add a few drops of hot toluene to redissolve the precipitate and make the solution clear again.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, cool the flask in an ice bath to promote further crystallization.
-
Crystal Collection: Collect the white crystals of this compound by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold petroleum ether.
-
Drying: Dry the purified crystals, for instance, in a vacuum desiccator.
Visualizations
Recrystallization Workflow
Caption: General workflow for the purification of this compound by recrystallization.
Troubleshooting Logic
Caption: A logical diagram for troubleshooting common issues in recrystallization.
References
- 1. CAS 6515-09-9: this compound | CymitQuimica [cymitquimica.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Process study for synthesizing this compound from nicotinamide - Eureka | Patsnap [eureka.patsnap.com]
- 6. This compound CAS#: 6515-09-9 [chemicalbook.com]
- 7. This compound | 6515-09-9 [chemicalbook.com]
- 8. CN113493408A - Preparation method of 2,3, 6-trichloropyridine - Google Patents [patents.google.com]
- 9. This compound | 6515-09-9 | Benchchem [benchchem.com]
Common side products in the synthesis of 2,3,6-Trichloropyridine
Welcome to the technical support guide for the synthesis of 2,3,6-trichloropyridine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a particular focus on the formation and mitigation of reaction side products. This guide provides in-depth, field-tested insights and troubleshooting strategies to enhance yield, purity, and process control.
Section 1: Frequently Asked Questions (FAQs) about Side Product Formation
This section addresses the most common initial queries encountered during the synthesis of this compound.
Q1: What are the most common side products I can expect when synthesizing this compound?
A1: The side product profile is highly dependent on the synthetic route. However, for the most common method—direct chlorination of pyridine or its less-chlorinated precursors like 2,6-dichloropyridine—the side products primarily fall into two categories:
-
Over-chlorinated Species: These are products where chlorination has proceeded beyond the desired trisubstitution. The most prevalent are 2,3,5,6-tetrachloropyridine and, under more forcing conditions, pentachloropyridine .[1][2][3][4]
-
Under-chlorinated Species: This category includes unreacted starting materials (e.g., 2,6-dichloropyridine ) and incompletely chlorinated intermediates (e.g., 2-chloropyridine if starting from pyridine).[1]
Q2: My reaction is producing a significant amount of tetrachloropyridine. Why is this happening and how can I minimize it?
A2: The formation of 2,3,5,6-tetrachloropyridine is a common issue, as the pyridine ring remains activated for further electrophilic substitution even after trichlorination. The primary causes are:
-
Excessive Reaction Temperature: Higher temperatures increase the reaction rate non-selectively, favoring the formation of the thermodynamically stable, more highly chlorinated products.[3] Temperatures exceeding 500°C can also lead to undesired isomers.[3]
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the consumption of the starting material will inevitably lead to the over-chlorination of your target compound.[1][2]
-
High Stoichiometry of Chlorinating Agent: Using a large excess of chlorine gas or other chlorinating agents will drive the reaction towards polychlorination.
To minimize tetrachloropyridine formation, it is crucial to implement strict reaction monitoring (e.g., via GC-MS) and to quench the reaction once the optimal conversion to this compound is achieved.
Q3: I am observing unreacted starting material (e.g., 2,6-dichloropyridine) in my final product. What are the likely causes?
A3: Significant amounts of unreacted starting material typically point to incomplete conversion, which can be attributed to several factors:
-
Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed long enough or at a high enough temperature to achieve full conversion.
-
Catalyst Inactivation: In catalytic processes, particularly those using Lewis acids like ferric chloride (FeCl₃), the catalyst can become deactivated.[1]
-
Poor Mass Transfer: In gas-liquid reactions, inefficient mixing or sparging of chlorine gas can limit the reaction rate.
The solution involves optimizing reaction parameters and ensuring the catalyst is active and present in a sufficient amount. Recycling the unreacted starting material after distillation is also a viable strategy to improve overall process yield.[5]
Q4: Are other trichloropyridine isomers formed during the synthesis?
A4: While this compound is the major product from the chlorination of 2,6-dichloropyridine, the formation of other isomers is possible, though typically in minor amounts under controlled conditions. For instance, at very high temperatures (approaching 500°C), isomers such as 2,4,6-trichloropyridine can be formed.[3] The separation of these positional isomers can be challenging, making control of the reaction conditions paramount.
Q5: I am using a Sandmeyer reaction approach starting from 2,6-dichloro-3-aminopyridine. What specific side products should I be aware of?
A5: The Sandmeyer reaction introduces a different set of potential side products. This route proceeds via the diazotization of 2,6-dichloro-3-aminopyridine followed by reaction with a copper(I) chloride source.[6] Key side products to monitor include:
-
Phenolic Byproducts: If water is present during the diazotization or Sandmeyer step, the diazonium salt can be hydrolyzed to form 3-hydroxy-2,6-dichloropyridine .
-
Incomplete Diazotization/Reaction: Unreacted 2,6-dichloro-3-aminopyridine may remain.
-
Side reactions of the diazonium salt: Azo-coupling reactions can occur, leading to colored, high-molecular-weight impurities.
Careful control of temperature (typically 0-5°C) during diazotization and the exclusion of excess water are critical for minimizing these side products.
Section 2: Troubleshooting Guide: A Mechanistic Approach
This guide provides a systematic way to diagnose and resolve common issues encountered during the synthesis.
| Symptom / Observation | Potential Cause (Mechanism) | Recommended Action & Rationale |
| Low Yield / Purity | Over-chlorination leading to 2,3,5,6-tetrachloropyridine and pentachloropyridine.[1][4] | Action: Reduce reaction temperature and carefully monitor reaction progress by GC. Stop the reaction when the concentration of the desired product is maximized. Rationale: Electrophilic chlorination is an exothermic, sequential process. Lowering the energy input and reaction time limits the progression to more highly chlorinated species. |
| Difficult Purification | Presence of multiple tetrachloropyridine isomers (e.g., 2,3,4,5- and 2,3,5,6-).[4] | Action: Optimize catalyst and temperature. Gas-phase chlorination over a zeolite catalyst at 250-320°C can offer higher selectivity.[2][3] Rationale: The boiling points of tetrachloropyridine isomers are very close, making distillative separation difficult and costly.[4] Preventing their formation through selective catalysis is the most effective strategy. |
| Reaction Stalls | Incomplete conversion with significant starting material remaining. | Action: 1. Verify catalyst activity and loading. Add fresh catalyst if necessary. 2. Ensure efficient delivery of the chlorinating agent (e.g., chlorine gas). 3. Gradually increase the temperature while monitoring the reaction profile. Rationale: A stalled reaction points to a kinetic barrier, often due to catalyst issues or insufficient reagent contact. |
| Formation of Tars/Color | High reaction temperatures leading to decomposition or side reactions like polymerization. | Action: Lower the reaction temperature. Ensure the reaction is conducted under an inert atmosphere if applicable. Rationale: Pyridine and its derivatives can undergo complex decomposition and polymerization pathways at elevated temperatures, leading to intractable tars that complicate workup and reduce yield. |
Section 3: Reference Protocol: Chlorination of 2,6-Dichloropyridine
This protocol describes a common lab-scale liquid-phase chlorination for preparing this compound.
Disclaimer: This protocol involves hazardous materials, including chlorine gas. All operations must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
2,6-Dichloropyridine (148 g, 1.0 mol)
-
Anhydrous Ferric Chloride (FeCl₃) (8.9 g, 0.055 mol)
-
Chlorine gas (Cl₂)
-
Nitrogen gas (N₂)
-
Round-bottom flask (2 L, four-neck) equipped with a mechanical stirrer, gas inlet tube, thermometer, and reflux condenser connected to a caustic scrubber.
Procedure:
-
Setup: Charge the flask with 2,6-dichloropyridine and anhydrous ferric chloride.[5]
-
Inerting: Purge the system with nitrogen gas.
-
Heating: Heat the reaction mixture to 100-120°C with stirring until the solids are fully molten and mixed.[5]
-
Chlorination: Switch the gas feed from nitrogen to chlorine, introducing it slowly below the surface of the molten liquid. The reaction is exothermic; maintain the temperature between 100-120°C using external cooling if necessary.
-
Monitoring: Periodically take aliquots (carefully!), quench, and analyze by GC or GC-MS to monitor the disappearance of 2,6-dichloropyridine and the formation of this compound and 2,3,5,6-tetrachloropyridine.
-
Completion: Once the desired conversion is reached (typically aiming for maximum this compound concentration before significant tetrachloropyridine buildup), stop the chlorine flow and purge the system with nitrogen gas to remove any residual chlorine.
-
Workup & Purification: Cool the reaction mixture to approximately 100°C. The crude product can be purified by vacuum distillation. Collect the fraction boiling at 118-124°C at approximately -12.8 MPa (note: pressure units may vary, adjust temperature accordingly).[5] Low-boiling fractions containing unreacted starting material can be recycled.[5]
Section 4: Visualizing Reaction Pathways and Troubleshooting
Diagrams help clarify the relationships between reactants, products, and side products, and provide a logical flow for troubleshooting.
Caption: Reaction pathway for the synthesis of this compound.
References
- 1. CN113493408A - Preparation method of 2,3, 6-trichloropyridine - Google Patents [patents.google.com]
- 2. EP0239904A2 - Method of preparing this compound and 2,3,5,6-tetrachloropyridine in the gas phase - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. data.epo.org [data.epo.org]
- 5. This compound | 6515-09-9 [chemicalbook.com]
- 6. Process study for synthesizing this compound from nicotinamide - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Optimizing Substitution Reactions of 2,3,6-Trichloropyridine
Welcome to the technical support center for optimizing reaction conditions involving 2,3,6-trichloropyridine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile scaffold. Here, we address common challenges encountered during nucleophilic aromatic substitution (SNAr) reactions and provide in-depth, field-proven insights to enhance reaction efficiency, yield, and purity.
Frequently Asked Questions (FAQs)
Q1: Which chlorine atom on this compound is the most reactive in a nucleophilic aromatic substitution (SNAr) reaction?
Answer: The chlorine atoms at the 2- and 6-positions are significantly more reactive than the chlorine at the 3-position. This regioselectivity is a cornerstone of predictable synthesis using this substrate.
Causality: The reactivity is governed by the electron-withdrawing nature of the pyridine nitrogen atom. In an SNAr reaction, the nucleophile attacks an electron-deficient carbon, forming a negatively charged intermediate known as a Meisenheimer complex.[1][2] The pyridine nitrogen provides powerful resonance stabilization for this negative charge when the attack occurs at the ortho (2- and 6-) or para positions. Since the 3-position is meta to the nitrogen, it does not benefit from this resonance stabilization, making it far less electrophilic and thus less reactive.[3] In many cases, reactions can be performed with high selectivity to displace only the 2- or 6-position chlorine. Differentiating between the 2- and 6-positions is more challenging and often results in a mixture of isomers unless influenced by steric factors from the nucleophile or substrate.
Q2: My reaction yield is consistently low. What are the most common causes?
Answer: Low yield in SNAr reactions with this compound typically stems from one or more of the following factors:
-
Insufficient Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier for disrupting the aromatic system. Reactions may be slow or stall completely at room temperature.[4]
-
Inappropriate Solvent Choice: The choice of solvent is critical. Polar aprotic solvents are generally preferred as they can solvate the cation of the nucleophile without strongly solvating the anion, thus maintaining high nucleophilicity. They also help stabilize the charged Meisenheimer intermediate.[5]
-
Weak Nucleophile: The nucleophile must be strong enough to attack the electron-deficient pyridine ring. If your nucleophile is a weak base (e.g., a neutral amine or alcohol), a strong, non-nucleophilic external base (like NaH, K₂CO₃, or DIPEA) is often required to deprotonate it in situ, increasing its reactivity.[6]
-
Poor Starting Material Quality: Impurities in the this compound or the nucleophile can interfere with the reaction. Ensure the purity of your starting materials, as isomeric impurities can lead to complex product mixtures.
-
Presence of Water: Unless water is the intended solvent or nucleophile, its presence can lead to unwanted side reactions, such as hydrolysis of the starting material to form 3,5,6-trichloro-2-pyridinol.[7][8] Ensure anhydrous conditions by using dry solvents and glassware.
Q3: I'm observing significant side product formation. How can I identify and minimize these impurities?
Answer: Side product formation is a common challenge. The most prevalent side products are hydrolyzed starting material, products of multiple substitutions, and dechlorinated byproducts.
-
Hydrolysis: The formation of 3,5,6-trichloro-2-pyridinol (or its tautomer, 3,5,6-trichloro-2(1H)-pyridinone) occurs when the substrate reacts with water.[7][8] This is often observed when using wet solvents or bases like NaOH or KOH in non-aqueous media where water is a byproduct.
-
Mitigation: Use anhydrous solvents and reagents. If an aqueous workup is necessary, perform it at low temperatures and minimize contact time.
-
-
Multiple Substitutions: If the reaction conditions are too harsh (e.g., very high temperature, long reaction time, or a large excess of a highly reactive nucleophile), a second chlorine (usually the remaining ortho position) can be displaced.
-
Mitigation: Use a stoichiometric amount of the nucleophile (e.g., 1.0-1.2 equivalents). Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. Lowering the reaction temperature can also improve selectivity.
-
-
Dechlorination: Reductive dechlorination can occur, especially if certain metals or reducing agents are present. This can lead to the formation of dichloropyridines.[9]
-
Mitigation: Ensure the reaction is free from unintended reducing agents. If dechlorination is a desired subsequent step, reagents like zinc powder are often used intentionally.[10]
-
Troubleshooting Guides
Guide 1: Diagnosing and Solving Low Reaction Yield
This workflow helps systematically address the issue of low product yield.
Caption: Troubleshooting workflow for low reaction yield.
Guide 2: Solvent Selection for SNAr Reactions
The choice of solvent is paramount for a successful SNAr reaction. The ideal solvent should effectively dissolve the reactants while promoting the desired reaction pathway. Polar aprotic solvents are the standard choice for this chemistry.
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Key Characteristics & Rationale |
| Dimethylformamide (DMF) | 36.7 | 153 | Excellent choice. High polarity stabilizes the charged intermediate. High boiling point allows for a wide range of reaction temperatures.[11] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 189 | Excellent choice. Very high polarity and high boiling point. Can significantly accelerate reaction rates, but can be difficult to remove during workup.[5] |
| Acetonitrile (ACN) | 37.5 | 82 | Good choice. Sufficiently polar, but its lower boiling point limits the maximum reaction temperature. Useful for more reactive nucleophiles.[4] |
| Tetrahydrofuran (THF) | 7.6 | 66 | Moderate choice. Less polar than DMF/DMSO but can be effective, especially with strong bases like NaH that have limited solubility in other solvents. Lower boiling point is a limitation.[12] |
| Water | 80.1 | 100 | Use with caution. While a very polar solvent, it is also protic and can act as a competing nucleophile, leading to hydrolysis. Can be effective in specific cases, sometimes with "on-water" effects.[13] |
Visualizing the Reaction Mechanism
Understanding the reaction pathway helps in rationalizing experimental choices. The SNAr mechanism proceeds via a two-step addition-elimination pathway.
Caption: General SNAr mechanism on this compound.
Experimental Protocols
Protocol 1: General Procedure for Amination of this compound
This protocol describes a typical SNAr reaction using a primary or secondary amine as the nucleophile.
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (e.g., morpholine, piperidine) (1.2 equiv)
-
Potassium Carbonate (K₂CO₃), finely ground (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard oven-dried laboratory glassware
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 182.4 mg) and potassium carbonate (2.0 mmol, 276.4 mg).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (5 mL) via syringe, followed by the amine nucleophile (1.2 mmol).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into water (50 mL) and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude residue by flash column chromatography on silica gel to obtain the desired substituted pyridine product.[6]
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. byjus.com [byjus.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. zenodo.org [zenodo.org]
- 6. benchchem.com [benchchem.com]
- 7. 3,5,6-Trichloro-2-pyridinol | C5H2Cl3NO | CID 23017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Hydroxy-3,5,6-trichloropyridine [webbook.nist.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents [patents.google.com]
- 11. rsc.org [rsc.org]
- 12. orgsyn.org [orgsyn.org]
- 13. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,3,6-Trichloropyridine
Welcome to the technical support guide for the purification of 2,3,6-trichloropyridine. This resource is designed for researchers, chemists, and drug development professionals who handle this critical intermediate. The following sections provide in-depth answers to common purification challenges and detailed, field-proven protocols to enhance the purity of your material, ensuring the reliability and success of your subsequent synthetic steps.
Introduction: The Challenge of Purity
This compound is a vital building block in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Its synthetic routes, often involving high-temperature chlorination of pyridine or 2,6-dichloropyridine, can generate a spectrum of structurally similar impurities.[4][5][6] These include isomeric trichloropyridines, under- or over-chlorinated pyridines, and residual starting materials. The presence of these impurities can significantly impact the yield, purity, and safety profile of downstream products. This guide provides a systematic approach to identifying and removing these contaminants.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
The impurity profile depends heavily on the synthetic method. However, common contaminants include:
-
Isomeric Trichloropyridines: Such as 2,3,5-trichloropyridine and 2,4,6-trichloropyridine. These are often difficult to separate due to similar physical properties.[7]
-
Under-chlorinated Precursors: Primarily 2,6-dichloropyridine, the common starting material for many syntheses.[4][6]
-
Over-chlorinated Byproducts: Tetrachloropyridine isomers and pentachloropyridine can form if the reaction proceeds too far or lacks selectivity.[5][7][8]
-
Unreacted Starting Materials: If the synthesis begins from pyridine, residual 2-chloropyridine may be present.[9]
-
Hydrolysis Products: Chlorinated pyridines can be susceptible to hydrolysis, forming chloropyridinols, though this is less common under anhydrous conditions.
-
Residual Solvents: Solvents used during synthesis or workup, such as toluene or dichloromethane, may be present.[10]
Q2: My this compound is a yellow or brown solid/liquid, but the literature says it should be colorless to light yellow. What causes this discoloration?
Discoloration is typically caused by trace amounts of high-molecular-weight, tarry byproducts formed during high-temperature chlorination reactions or the presence of residual catalysts like ferric chloride (FeCl₃).[6][8] These colored impurities can often be effectively removed by treating a solution of the crude product with activated carbon followed by filtration and recrystallization.[11]
Q3: Should I use distillation or recrystallization to purify my product?
The choice depends on the nature of the impurities and the scale of your purification.
-
Fractional Distillation is most effective for separating components with significantly different boiling points. It is ideal for removing lower-boiling precursors (like 2,6-dichloropyridine) or higher-boiling, over-chlorinated species (like tetrachloropyridines).[7][9] Given the close boiling points of some isomers, a highly efficient fractional distillation column is often necessary.[7]
-
Recrystallization is the preferred method for removing impurities with different solubility profiles in a given solvent system. It is excellent for separating the solid this compound from isomeric impurities that may remain in the mother liquor. It is also highly effective at removing colored tars and inorganic salts.[10][11][12]
The following diagram provides a decision-making framework:
Caption: Decision tree for selecting a purification method.
Troubleshooting Guides and Protocols
This section provides detailed protocols for the most common and effective purification techniques. A general workflow often involves a preliminary wash, followed by distillation and/or a final recrystallization step for achieving high purity.
Caption: General workflow for comprehensive purification.
Physical Properties for Separation
Understanding the physical properties of this compound and its potential impurities is crucial for designing an effective purification strategy.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C, at 760 mmHg) |
| 2,6-Dichloropyridine | 147.99 | 86-89 | 191-192 |
| This compound | 182.44 | 64-68 | ~234 |
| 2,3,5,6-Tetrachloropyridine | 216.89 | 90-92 | 252 |
| Pentachloropyridine | 251.33 | 124-126 | 278-280 |
Data compiled from various sources. Boiling and melting points are approximate and can vary with purity.
Protocol 1: Purification by Recrystallization
This method is highly effective for removing colored impurities, salts, and isomers with different solubilities.
Causality: Recrystallization works on the principle that the desired compound and its impurities have different solubility profiles in a chosen solvent. The target compound should be highly soluble at an elevated temperature and sparingly soluble at a low temperature, while impurities ideally remain soluble at low temperatures (and are removed in the mother liquor) or are insoluble at high temperatures (and are removed by hot filtration).
Recommended Solvents: Based on procedural reports, effective solvents include lower alcohols (ethanol, methanol), alkanes (petroleum ether), and aromatic or chlorinated hydrocarbons (toluene, 1,2-dichloroethane).[10][11][12] Methanol is a good starting point for polarity-based separation.[4]
| Solvent | Solubility Profile | Notes |
| Methanol / Ethanol | Good solubility when hot, poor when cold. | Excellent for removing less polar impurities.[4][12] |
| Toluene / Petroleum Ether | A co-solvent system can be effective. | Toluene dissolves the compound, and petroleum ether is added as an anti-solvent to induce crystallization.[10] |
| 1,2-Dichloroethane | Reported for high-purity crystal growth. | Good for removing more polar impurities.[11] |
Step-by-Step Methodology:
-
Solvent Selection: Choose an appropriate solvent from the table above. For a first attempt, ethanol is a robust choice.
-
Dissolution: In a flask equipped with a reflux condenser, add the crude this compound. Add the minimum amount of hot solvent required to fully dissolve the solid. Stir continuously.
-
Decolorization (if necessary): If the solution is colored, add a small amount (1-2% by weight of crude material) of activated carbon. Reflux the mixture for 5-10 minutes. Caution: Adding activated carbon to a boiling solution can cause bumping. Add it to the slightly cooled solution.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon and any insoluble impurities. This step is crucial and must be done rapidly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystal formation appears to cease, place the flask in an ice bath for at least one hour to maximize the yield of precipitated crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Determine the melting point and purity (e.g., by GC or NMR) to assess the effectiveness of the purification.
Protocol 2: Purification by Fractional Vacuum Distillation
This method is ideal for separating compounds with different boiling points, such as removing 2,6-dichloropyridine from the desired product.
Causality: Fractional distillation separates liquids based on their boiling points by providing a large surface area (in a fractionating column) for repeated vaporization-condensation cycles. Each cycle enriches the vapor with the more volatile component. Performing this under vacuum lowers the required boiling temperatures, preventing thermal degradation of the material.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum-jacketed Vigreux or packed column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed for vacuum.
-
Charge the Flask: Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Apply Vacuum: Slowly and carefully apply vacuum to the system. A typical pressure for this class of compounds is 10-20 Torr.
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Collect Fractions:
-
Fore-run: Collect the first fraction, which will contain low-boiling impurities and residual solvents. The boiling point will be significantly lower than that of the target compound.
-
Main Fraction: Once the temperature at the distillation head stabilizes, change the receiving flask and collect the main fraction corresponding to the boiling point of this compound at the applied pressure (e.g., 85-98 °C at 12 Torr).[13]
-
Final Fraction: As the distillation proceeds, if the temperature rises significantly, it may indicate the presence of higher-boiling impurities. Stop the distillation before these distill over, or collect them in a separate flask.
-
-
Shutdown: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool completely before slowly releasing the vacuum.
-
Analysis: Analyze the collected main fraction by GC, NMR, and melting point to confirm its purity.
References
- 1. CAS 6515-09-9: this compound | CymitQuimica [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | 6515-09-9 | Benchchem [benchchem.com]
- 4. This compound CAS#: 6515-09-9 [m.chemicalbook.com]
- 5. CN113493408A - Preparation method of 2,3, 6-trichloropyridine - Google Patents [patents.google.com]
- 6. This compound | 6515-09-9 [chemicalbook.com]
- 7. data.epo.org [data.epo.org]
- 8. US4256894A - Preparation of chlorinated pyridines - Google Patents [patents.google.com]
- 9. 2-Chloropyridine Supplier|High-Purity Research Compound [benchchem.com]
- 10. Process study for synthesizing this compound from nicotinamide - Eureka | Patsnap [eureka.patsnap.com]
- 11. asianpubs.org [asianpubs.org]
- 12. CN109553572A - A kind of preparation method of 2,3,6- trichloropyridine - Google Patents [patents.google.com]
- 13. This compound CAS#: 29154-14-1 [m.chemicalbook.com]
Technical Support Center: Catalyst Deactivation in Reactions Involving 2,3,6-Trichloropyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3,6-trichloropyridine. This guide is designed to provide in-depth, field-proven insights into one of the most common challenges encountered in this chemistry: catalyst deactivation. We will move beyond simple procedural lists to explain the underlying causality, enabling you to troubleshoot effectively and optimize your reaction outcomes.
Part 1: Frequently Asked Questions - Understanding the "Why"
This section addresses the fundamental mechanisms and principles governing catalyst behavior in the presence of chlorinated pyridines.
Q1: What are the primary mechanisms of catalyst deactivation when working with this compound?
Catalyst deactivation in these systems is multifaceted but can be broadly categorized into three main mechanisms[1][2][3]:
-
Poisoning: This is a chemical deactivation where molecules strongly adsorb to the catalyst's active sites, blocking them from reactants. In reactions with this compound, the primary poisons are the nitrogen atom of the pyridine ring itself and impurities in the feedstock (e.g., sulfur compounds)[4]. The strong interaction between the nitrogen lone pair and active metal sites (like Palladium) is a major cause of activity loss[4].
-
Fouling (or Coking): This is a physical deactivation caused by the deposition of carbonaceous materials or polymeric byproducts on the catalyst surface[3][4]. These deposits physically block pores and active sites. A catalyst that appears black and clumped post-reaction is often a sign of fouling[4].
-
Sintering (Thermal Degradation): This is a physical change in the catalyst structure where the small, highly dispersed metal nanoparticles on the support agglomerate into larger crystals at high temperatures[2][4]. This process reduces the active surface area and is generally irreversible[4].
Q2: My reaction involves the selective hydrodechlorination of this compound to 2,3-dichloropyridine. Why is the catalyst particularly susceptible to deactivation in this case?
The selective hydrodechlorination process presents a unique set of challenges. The reactant, intermediates, and the desired product all contain a pyridine nitrogen atom, which can act as a catalyst poison through competitive adsorption. Furthermore, a significant byproduct of this reaction is hydrogen chloride (HCl). This acidic byproduct can alter the catalyst's electronic properties or even leach the active metal from its support, leading to a loss of activity[5].
Q3: How do reaction parameters like temperature and pressure influence the rate of catalyst deactivation?
These parameters represent a critical trade-off between reaction rate and catalyst longevity.
-
Temperature: While higher temperatures increase the reaction rate, they can also accelerate deactivation. Excessively high temperatures can promote sintering, leading to an irreversible loss of active surface area[2]. It can also increase the rate of deep dechlorination, forming unwanted byproducts and potentially leading to coking. For instance, in the selective dechlorination of this compound, temperatures reaching 140°C may be optimal, but further increases can cause a sharp drop in selectivity[5].
-
Pressure: In hydrodechlorination, hydrogen pressure is a key variable. While necessary for the reaction, excessively high pressures can sometimes lead to over-hydrogenation or other side reactions, which may contribute to fouling[4].
Part 2: Troubleshooting Guide - From Observation to Solution
When a reaction fails to proceed as expected, a systematic approach is crucial. This section provides a framework for diagnosing and addressing common issues.
Initial Diagnostic Chart
Use the table below to correlate common experimental observations with potential deactivation mechanisms and suggest initial actions.
| Observation | Potential Deactivation Mechanism(s) | Recommended First Action(s) |
| Gradual, steady decline in conversion rate. | Poisoning (from feedstock or product); Fouling/Coking. | Analyze feedstock for impurities (e.g., sulfur). Characterize the spent catalyst using TGA to check for carbon deposits. |
| Sharp drop in conversion rate early in the reaction. | Strong Poisoning (e.g., significant feedstock contamination). | Immediately halt the reaction and perform a thorough purification of the this compound starting material[6]. |
| Loss of selectivity (e.g., increase in over-dechlorination). | Sintering; Active site modification by HCl. | Analyze the spent catalyst for changes in metal particle size via TEM or XRD. Review reaction temperature to ensure it's not too high. Consider adding an acid-binding agent[5]. |
| Reaction fails to initiate with a reused catalyst batch. | Irreversible Sintering; Incomplete Regeneration. | Confirm the deactivation mechanism. If sintering is confirmed, the catalyst must be replaced. If poisoning/fouling was the cause, review the regeneration protocol. |
| Catalyst appears physically changed (black, clumped). | Severe Fouling/Coking. | Implement a solvent washing or calcination-based regeneration protocol. Optimize reaction conditions to minimize byproduct formation[4]. |
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing catalyst deactivation issues.
Caption: A systematic workflow for troubleshooting catalyst deactivation.
Part 3: Protocols for Mitigation and Regeneration
Active intervention can prevent deactivation or restore catalyst activity. The following protocols provide actionable, step-by-step guidance.
Protocol 1: Mitigation via In-Situ Acid Scavenging
This protocol is designed to prevent deactivation caused by the HCl byproduct in hydrodechlorination reactions. The addition of an acid-binding agent can significantly improve catalyst selectivity and stability[5].
Objective: To neutralize HCl as it is formed, protecting the catalyst's active sites.
Materials:
-
This compound
-
Methanol (solvent)
-
Triethylamine (acid-binding agent)[5]
-
Palladium on Carbon (Pd/C) catalyst (e.g., 0.5% Pd loading)[5]
-
Reaction vessel suitable for hydrogenation
Procedure:
-
Solution Preparation: Prepare a solution of this compound in methanol.
-
Addition of Scavenger: To this solution, add an appropriate amount of triethylamine. A common starting point is a 1:1 mass ratio relative to the this compound[5].
-
Catalyst Introduction: Add the Pd/C catalyst to the reaction mixture under an inert atmosphere.
-
Reaction Execution: Proceed with the hydrodechlorination reaction under your established temperature and hydrogen pressure conditions. The triethylamine will react with the generated HCl to form triethylammonium chloride, preventing the acid from interacting with the catalyst.
-
Monitoring: Monitor the reaction progress by GC or LC to confirm that selectivity to the desired 2,3-dichloropyridine is maintained or improved.
Protocol 2: Regeneration of a Fouled or Poisoned Pd/C Catalyst
This protocol is for regenerating a catalyst that has lost activity due to fouling or reversible poisoning. Note that this procedure is unlikely to be effective for deactivation caused by sintering[4].
Objective: To remove adsorbed poisons and carbonaceous deposits from the catalyst surface using solvent washing.
Materials:
-
Deactivated Pd/C catalyst
-
Deionized water
-
Methanol
-
Filtration apparatus
-
Drying oven
Procedure:
-
Catalyst Recovery: After the reaction, carefully recover the deactivated catalyst from the reaction mixture by filtration.
-
Water Wash: Wash the recovered catalyst cake thoroughly with deionized water. This helps remove salts (like triethylammonium chloride from Protocol 1) and other water-soluble impurities. Repeat this wash 2-3 times.
-
Methanol Wash: Following the water wash, wash the catalyst cake thoroughly with methanol. This step is crucial for removing adsorbed organic poisons and fouling agents[4]. Repeat this wash 2-3 times.
-
Drying: Carefully dry the washed catalyst in an oven under vacuum at a moderate temperature (e.g., 80-100 °C) until a constant weight is achieved. Avoid excessively high temperatures to prevent sintering.
-
Activity Test: Test the regenerated catalyst in a small-scale reaction to verify the recovery of its catalytic activity. A significant portion of the initial activity should be restored if deactivation was due to fouling or poisoning[7].
Visualizing Deactivation Mechanisms
Understanding the physical and chemical processes occurring at the catalyst surface is key to prevention.
Caption: Primary pathways of catalyst deactivation in chloropyridine reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Synthesis of 2,3,6-Trichloropyridine
This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 2,3,6-trichloropyridine. As a crucial intermediate in the production of pharmaceuticals and agrochemicals, its efficient synthesis is paramount.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles.
Troubleshooting Guide: Navigating Common Synthetic Challenges
This section addresses specific experimental issues in a question-and-answer format to provide direct and actionable solutions.
Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
Low yield in this compound synthesis can stem from several factors, primarily incomplete reaction, side reactions, or loss of product during workup and purification.
Possible Causes and Solutions:
-
Incomplete Chlorination: The chlorination of the pyridine ring is a stepwise process. Insufficient chlorine gas, inadequate reaction time, or catalyst deactivation can lead to a mixture of mono- and di-chlorinated pyridines, reducing the yield of the desired trichlorinated product.
-
Recommendation: Ensure a continuous and controlled flow of chlorine gas. Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting material is consumed. If using a Lewis acid catalyst like FeCl₃, ensure it is anhydrous, as moisture can deactivate it.[2]
-
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. Temperatures that are too low can result in a sluggish reaction, while excessively high temperatures can promote the formation of undesired isomers and over-chlorinated byproducts.
-
Product Loss During Workup: this compound can be lost during the aqueous workup if the pH is not carefully controlled. Additionally, its volatility can lead to losses during solvent removal.
-
Recommendation: After quenching the reaction, ensure the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., dichloromethane).[4] When removing the solvent, use a rotary evaporator with a chilled condenser and avoid excessively high temperatures or prolonged exposure to high vacuum.
-
Question 2: I am observing significant amounts of 2,3,5,6-tetrachloropyridine and other polychlorinated impurities in my product mixture. How can I improve the selectivity for this compound?
The formation of over-chlorinated byproducts is a common challenge, particularly in the later stages of the reaction when the concentration of the desired product is high.[5]
Strategies to Enhance Selectivity:
-
Control of Reaction Stoichiometry: Carefully controlling the molar ratio of chlorine to the pyridine substrate is crucial. An excess of chlorine will inevitably lead to over-chlorination.
-
Recommendation: Use a slight excess of the pyridine starting material or carefully monitor the addition of chlorine and stop the reaction once the desired conversion is achieved.
-
-
Catalyst Selection: The choice of catalyst can significantly influence the selectivity. While Lewis acids like FeCl₃ are effective, they can sometimes promote over-chlorination.
-
Recommendation: For gas-phase reactions, catalysts like HZSM-5 molecular sieves have been shown to exhibit high selectivity for this compound.[4] In liquid-phase reactions, careful control of the catalyst loading is important.
-
-
Reaction Monitoring: Close monitoring of the reaction progress is essential to stop the reaction at the optimal point, maximizing the yield of the desired product while minimizing the formation of byproducts.
-
Recommendation: Take aliquots from the reaction mixture at regular intervals and analyze them by GC to determine the relative concentrations of starting material, product, and byproducts.
-
Question 3: The purification of this compound is proving difficult. What are the best methods for obtaining a high-purity product?
Purification is often challenging due to the presence of structurally similar chlorinated pyridine isomers with close boiling points.
Recommended Purification Techniques:
-
Fractional Distillation under Reduced Pressure: This is the most common and effective method for purifying this compound on a larger scale.[2][6]
-
Protocol: After the initial workup, the crude product should be subjected to fractional distillation under a vacuum. The fraction boiling at 118-124°C at approximately -0.1 MPa is typically the desired product.[3]
-
-
Recrystallization: For smaller scales or to obtain very high purity material, recrystallization can be an effective technique.
The following diagram illustrates a general troubleshooting workflow for the synthesis of this compound:
References
- 1. CAS 6515-09-9: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 6515-09-9 [chemicalbook.com]
- 3. Preparation method of 2,3-dichloropyridine - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN109553572A - A kind of preparation method of 2,3,6- trichloropyridine - Google Patents [patents.google.com]
- 5. CN113493408A - Preparation method of 2,3, 6-trichloropyridine - Google Patents [patents.google.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Process study for synthesizing this compound from nicotinamide - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Scaling Up the Production of 2,3,6-Trichloropyridine
Welcome to the technical support center for the scaled production of 2,3,6-Trichloropyridine. As a crucial intermediate in the synthesis of high-value agrochemicals and pharmaceuticals, robust and efficient production of this compound is paramount.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this synthesis from the lab to pilot and production scales. Here, we will dissect common challenges, provide in-depth troubleshooting, and offer validated protocols to ensure the integrity and efficiency of your process.
Section 1: Troubleshooting Guide
Scaling up any chemical synthesis introduces variables that can significantly impact yield, purity, and safety. This section addresses the most common issues encountered during the production of this compound.
Issue 1: Low Yield and Poor Conversion of Starting Material
Symptom: You observe a significant amount of unreacted starting material (e.g., 2,6-dichloropyridine or 3-amino-2,6-dichloropyridine) in your crude reaction mixture, leading to a lower-than-expected yield of this compound.
Potential Causes & Corrective Actions:
-
Insufficient Catalyst Activity or Loading (Chlorination Route):
-
Causality: In the direct chlorination of 2,6-dichloropyridine, a Lewis acid catalyst such as ferric chloride (FeCl₃) is often employed to facilitate the electrophilic substitution of chlorine.[3] If the catalyst is old, hydrated, or used in insufficient quantities, the reaction kinetics will be slow, leading to incomplete conversion.
-
Diagnostic Steps:
-
Analyze a sample of the catalyst for moisture content.
-
Run a small-scale control reaction with a fresh batch of catalyst.
-
-
Corrective Actions:
-
Always use a fresh, anhydrous grade of the Lewis acid catalyst.
-
Ensure the catalyst is fully dissolved or well-dispersed in the reaction medium before initiating the reaction.
-
On a larger scale, consider adding the catalyst in portions to maintain its activity throughout the reaction.
-
-
-
Poor Temperature Control:
-
Causality: Chlorination reactions are often exothermic.[4] Inadequate heat dissipation in a large reactor can lead to localized overheating, causing side reactions and potential degradation of the product. Conversely, temperatures that are too low will result in a sluggish reaction.
-
Diagnostic Steps:
-
Monitor the internal and jacket temperatures of the reactor.
-
Analyze for byproducts known to form at higher temperatures.
-
-
Corrective Actions:
-
Ensure your reactor has an efficient cooling system.
-
For large batches, consider a semi-batch process where one of the reactants is added gradually to control the exotherm.
-
-
-
Incomplete Diazotization (Sandmeyer Route):
-
Causality: The conversion of 2,6-dichloro-3-aminopyridine to a diazonium salt is a critical step that requires low temperatures (typically below 0°C) and precise stoichiometric control of sodium nitrite and acid.[1] If the temperature rises or there is an imbalance in reagents, the diazonium salt can decompose or undergo side reactions.
-
Diagnostic Steps:
-
Use a starch-iodide test to check for excess nitrous acid during the addition of sodium nitrite.
-
Monitor the reaction temperature with a calibrated probe placed directly in the reaction mixture.
-
-
Corrective Actions:
-
Maintain the reaction temperature strictly below 0°C using a reliable cooling bath.
-
Add the sodium nitrite solution slowly and sub-surface to ensure rapid and uniform mixing.
-
-
Issue 2: High Levels of Impurities and Isomeric Byproducts
Symptom: Your final product is contaminated with significant levels of other polychlorinated pyridines, such as 2,3,5,6-tetrachloropyridine or other trichloropyridine isomers.
Potential Causes & Corrective Actions:
-
Over-chlorination:
-
Causality: Excessive chlorinating agent or prolonged reaction times can lead to the formation of tetrachloro- and even pentachloropyridine.[4][5] The selectivity for the desired trichloro- product is highly dependent on reaction conditions.
-
Diagnostic Steps:
-
Use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to identify and quantify the impurities.
-
Compare the impurity profile with reaction time and stoichiometry of the chlorinating agent.
-
-
Corrective Actions:
-
Carefully control the stoichiometry of the chlorinating agent.
-
Monitor the reaction progress by GC and stop the reaction once the desired conversion is achieved.
-
Consider a continuous-flow reactor for better control over residence time and stoichiometry.[5]
-
-
-
Sub-optimal Reaction Conditions:
-
Causality: The reaction temperature and catalyst choice can influence the regioselectivity of chlorination. For example, gas-phase chlorination often provides different isomer distributions compared to liquid-phase reactions.[4][6]
-
Diagnostic Steps:
-
Review literature and patents for optimal conditions for the desired isomer.
-
Perform a Design of Experiments (DoE) to screen for the effects of temperature, catalyst, and solvent.
-
-
Corrective Actions:
-
For gas-phase reactions, ensure uniform heating of the reactor and a consistent flow of reactants.[4]
-
In liquid-phase reactions, the choice of solvent can influence the solubility of intermediates and affect the product distribution.
-
-
Issue 3: Difficulties in Product Purification
Symptom: You are struggling to achieve the desired purity of this compound, even after multiple purification steps.
Potential Causes & Corrective Actions:
-
Close Boiling Points of Isomers:
-
Causality: Different polychlorinated pyridine isomers can have very close boiling points, making separation by simple distillation challenging.
-
Diagnostic Steps:
-
Consult literature for the boiling points of potential impurities.
-
Perform a fractional distillation with a high-efficiency column on a small scale to assess separability.
-
-
Corrective Actions:
-
-
Formation of Azeotropes:
-
Causality: The product may form azeotropes with the solvent or certain byproducts, making complete separation by distillation impossible.
-
Diagnostic Steps:
-
Analyze the composition of distillate fractions at different temperatures.
-
Use a different analytical technique (e.g., NMR) to confirm the composition of the distillate.
-
-
Corrective Actions:
-
If an azeotrope is suspected, switch to a different purification method like recrystallization or chromatography.
-
Azeotropic distillation with a different solvent might be an option to break the azeotrope.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters to monitor during the scale-up of the chlorination of 2,6-dichloropyridine?
A1: The most critical parameters are:
-
Temperature: To control reaction rate and minimize byproduct formation.
-
Rate of Chlorine Addition: To manage the exotherm and maintain selectivity.
-
Catalyst Concentration and Activity: To ensure efficient conversion.
-
Agitation: To ensure homogeneity and efficient mass transfer, especially in a slurry reaction.
Q2: How can I minimize the generation of polychlorinated impurities?
A2: Minimizing these impurities relies on precise control over the reaction. Key strategies include:
-
Stoichiometric Control: Use a slight excess of the pyridine substrate relative to the chlorinating agent.
-
Reaction Monitoring: Implement in-process controls (e.g., GC analysis) to stop the reaction at the optimal point.
-
Catalyst Selection: Certain catalysts can offer higher selectivity. For example, some patents suggest that specific zeolites in gas-phase reactions can improve selectivity.[7]
Q3: What are the primary safety concerns when handling this compound and its reagents at scale?
A3: Safety is paramount. Key concerns include:
-
Toxicity: this compound is harmful if swallowed or inhaled and causes skin and eye irritation.[8][9]
-
Corrosivity: Reagents like chlorine and hydrochloric acid are highly corrosive.
-
Reaction Hazards: The diazotization reaction can be explosive if not properly controlled. Chlorination reactions can be highly exothermic.
Always work in a well-ventilated area, use appropriate personal protective equipment (PPE) including respiratory protection, and have emergency procedures in place.[10][11][12]
Section 3: Key Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction[1]
This protocol is adapted from a patented process and should be performed by trained personnel with appropriate safety measures.
Step 1: Diazotization of 2,6-dichloro-3-aminopyridine
-
In a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add 207g of 30% industrial hydrochloric acid.
-
Cool the acid to below 0°C.
-
Slowly add 69.2g of 2,6-dichloro-3-aminopyridine while maintaining the temperature below 0°C.
-
Prepare a solution of 117.2g of 30% sodium nitrite.
-
Slowly add the sodium nitrite solution to the reactor, ensuring the temperature remains at or around 0°C. After the addition is complete, stir for an additional 30 minutes to form the diazonium salt solution.
Step 2: Sandmeyer Reaction
-
In a separate reactor, prepare a solution of 8.4g of cuprous chloride in 207g of 30% industrial hydrochloric acid at room temperature.
-
Cool this solution to around 0°C and purge with nitrogen.
-
Slowly add the previously prepared diazonium salt solution to the cuprous chloride solution.
-
After the addition, gradually raise the temperature to 60-70°C and hold for approximately 2 hours.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Extract the mixture with dichloromethane.
-
Concentrate the organic phase to obtain crude this compound.
-
For further purification, dissolve the crude product in toluene and recrystallize by adding petroleum ether.
-
Filter the resulting white crystals and dry under vacuum.
Protocol 2: Purification by Vacuum Distillation
-
Set up a fractional distillation apparatus with a vacuum pump, a packed column (e.g., Raschig rings or Vigreux), and a temperature-controlled heating mantle.
-
Charge the crude this compound to the distillation flask.
-
Slowly reduce the pressure to the desired level (e.g., -12.8 MPa).
-
Gradually heat the flask. Collect and discard any low-boiling fractions.
-
Collect the product fraction at the appropriate boiling point (e.g., 118-124°C at -12.8 MPa).[3]
-
Fractions with lower purity can be recycled into a subsequent batch for re-distillation.[3]
Section 4: Data Presentation
Table 1: Comparison of Synthesis Routes
| Feature | Direct Chlorination of 2,6-Dichloropyridine | Sandmeyer Reaction of 2,6-dichloro-3-aminopyridine |
| Starting Materials | 2,6-Dichloropyridine, Chlorine, Lewis Acid Catalyst | 2,6-dichloro-3-aminopyridine, NaNO₂, HCl, CuCl |
| Key Advantage | Fewer steps, potentially higher atom economy. | Generally good selectivity and yield.[1] |
| Key Disadvantage | Risk of over-chlorination, formation of isomers.[13] | More complex multi-step process, significant acid waste.[13] |
| Typical Yield | Can be high (e.g., 94%), but dependent on recycling.[3] | Reported crude yield of 75%.[1] |
| Safety Concerns | Handling of toxic chlorine gas. | Unstable diazonium salt intermediate, handling of strong acids. |
Section 5: Visualizations
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low yields.
References
- 1. Process study for synthesizing this compound from nicotinamide - Eureka | Patsnap [eureka.patsnap.com]
- 2. asianpubs.org [asianpubs.org]
- 3. This compound | 6515-09-9 [chemicalbook.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. EP0239904A2 - Method of preparing this compound and 2,3,5,6-tetrachloropyridine in the gas phase - Google Patents [patents.google.com]
- 6. This compound | 6515-09-9 | Benchchem [benchchem.com]
- 7. CN109553572A - A kind of preparation method of 2,3,6- trichloropyridine - Google Patents [patents.google.com]
- 8. echemi.com [echemi.com]
- 9. This compound | C5H2Cl3N | CID 23016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. aksci.com [aksci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. capotchem.com [capotchem.com]
- 13. CN113493408A - Preparation method of 2,3, 6-trichloropyridine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2,3,6-Trichloropyridine
Introduction:
Welcome to the technical support center for the synthesis of 2,3,6-trichloropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on managing toxic byproducts and troubleshooting common issues encountered during synthesis. Our approach is rooted in explaining the causality behind experimental choices to ensure both safety and success in your work. This guide is structured in a question-and-answer format to directly address specific challenges.
Section 1: Understanding and Identifying Toxic Byproducts
This section focuses on the common synthesis routes for this compound and the typical toxic byproducts associated with them.
FAQ 1: What are the most common methods for synthesizing this compound and what are their associated byproducts?
There are several established methods for the synthesis of this compound, each with its own set of potential byproducts. The two most common routes are:
-
Direct Chlorination of Pyridine or 2,6-Dichloropyridine: This is a widely used industrial method.[1][2][3]
-
Mechanism: This reaction typically involves treating pyridine or a less-chlorinated precursor with chlorine gas at high temperatures, often in the presence of a Lewis acid catalyst like ferric chloride (FeCl₃).[3] The reaction proceeds through electrophilic substitution on the pyridine ring.
-
Toxic Byproducts: The primary challenge with this method is controlling the extent of chlorination. This often leads to a mixture of chlorinated pyridines, including:
-
Under-chlorinated pyridines: Remaining 2,6-dichloropyridine (if it's the starting material), and various isomers of dichloropyridine.
-
Over-chlorinated pyridines: 2,3,5,6-tetrachloropyridine and pentachloropyridine.[2][4]
-
Isomers: Other isomers of trichloropyridine can also form, complicating purification.
-
-
-
Synthesis from 3-Amino-2,6-dichloropyridine (via Sandmeyer Reaction): This route offers a more controlled, albeit multi-step, approach.[1]
-
Mechanism: It involves the diazotization of 3-amino-2,6-dichloropyridine with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid, followed by a copper(I) chloride-catalyzed Sandmeyer reaction to replace the diazonium group with a chlorine atom.[1]
-
Toxic Byproducts:
-
Unreacted starting material: Residual 3-amino-2,6-dichloropyridine.
-
Diazonium salt residues: Diazonium salts are potentially explosive and must be handled with extreme care, especially if they are isolated. They are typically used in situ.
-
Phenolic byproducts: If water is present and the reaction conditions are not well-controlled, the diazonium group can be replaced by a hydroxyl group, leading to the formation of 2,6-dichloro-3-hydroxypyridine.
-
Azo compounds: Side reactions can lead to the formation of colored azo compounds.
-
-
The following diagram illustrates the general workflow for identifying and managing these byproducts:
Caption: Workflow for Byproduct Management in this compound Synthesis.
FAQ 2: How can I detect and quantify toxic byproducts in my crude reaction mixture?
Accurate detection and quantification are crucial for process optimization and ensuring the final product's purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful technique for identifying and quantifying volatile chlorinated pyridines.[5]
-
Why it works: GC separates the components of your mixture based on their boiling points and interactions with the stationary phase. The mass spectrometer then provides a mass spectrum for each component, allowing for positive identification based on the molecular weight and fragmentation pattern.
-
Typical GC Conditions:
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms, is generally effective.
-
Temperature Program: A temperature ramp from a low starting temperature (e.g., 50-70°C) to a high final temperature (e.g., 250-280°C) will effectively separate the different chlorinated pyridines.
-
Detection: Mass spectrometry is ideal for identification. For quantification, a flame ionization detector (FID) can also be used if response factors are determined.
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the presence of different isomers and other byproducts by analyzing the chemical shifts and coupling patterns of the pyridine ring protons and carbons.[5]
Data Summary: Typical GC Retention Times for Chlorinated Pyridines
| Compound | Typical Retention Order | Rationale |
| Dichloropyridines | First to elute | Lower molecular weight and boiling point. |
| This compound | Intermediate | Target compound. |
| Tetrachloropyridines | Later elution | Higher molecular weight and boiling point. |
| Pentachloropyridine | Last to elute | Highest molecular weight and boiling point. |
Note: Absolute retention times will vary depending on the specific GC method.
Section 2: Troubleshooting and Byproduct Mitigation
This section provides practical advice for common problems encountered during the synthesis.
Troubleshooting Guide: Direct Chlorination Method
Q1: My GC-MS analysis shows a high percentage of over-chlorinated byproducts (tetrachloro- and pentachloropyridine). How can I improve the selectivity for the trichloro- product?
Causality: Over-chlorination occurs when the reaction is allowed to proceed for too long, at too high a temperature, or with an excess of chlorine. The desired this compound is susceptible to further electrophilic substitution.
Mitigation Strategies:
-
Control Stoichiometry: Carefully control the molar ratio of chlorine to your starting material. Start with a substoichiometric amount of chlorine and monitor the reaction progress by GC.
-
Lower Reaction Temperature: High temperatures favor multiple chlorinations. Reducing the reaction temperature can significantly improve selectivity, although it may slow down the reaction rate.[4]
-
Optimize Reaction Time: Monitor the reaction closely using in-process GC analysis. Stop the reaction when the concentration of the desired product is at its maximum, before significant amounts of over-chlorinated products begin to form.
-
Catalyst Loading: The amount and type of Lewis acid catalyst can influence selectivity. Experiment with lower catalyst loadings.
Q2: I have significant amounts of unreacted 2,6-dichloropyridine in my final product. What should I do?
Causality: This indicates an incomplete reaction, which could be due to insufficient chlorine, a deactivated catalyst, or too short a reaction time.
Solutions:
-
Reaction Re-initiation: If feasible, you can re-subject the crude mixture to the reaction conditions with a small additional charge of chlorine. Monitor carefully to avoid over-chlorination.
-
Purification: 2,6-dichloropyridine has a lower boiling point than this compound. Fractional distillation under reduced pressure can be an effective method for separation.[3]
Troubleshooting Guide: Sandmeyer Reaction Route
Q1: My reaction mixture has turned a dark brown/black color, and the yield is low. What is the likely cause?
Causality: Dark coloration is often indicative of the formation of azo compounds and other decomposition products. This can happen if the temperature during diazotization is not kept sufficiently low (ideally below 5°C) or if the diazonium salt is not used promptly.
Solutions:
-
Strict Temperature Control: Ensure your reaction vessel is well-chilled in an ice-salt bath throughout the addition of the nitrite solution.
-
Immediate Use: Use the freshly prepared diazonium salt solution immediately in the subsequent Sandmeyer reaction. Do not let it warm up or sit for extended periods.
Q2: How do I safely handle and dispose of residual diazonium salts?
Causality: Diazonium salts are thermally unstable and can be explosive when dry. It is imperative to destroy any unreacted diazonium salts before workup and disposal.
Protocol for Quenching Residual Diazonium Salts:
-
Cool the reaction mixture: Ensure the post-reaction mixture is cooled in an ice bath.
-
Add a quenching agent: Slowly add a solution of a reducing agent, such as sodium bisulfite or hypophosphorous acid, to the reaction mixture with stirring.
-
Test for completion: Test for the presence of diazonium salts using a starch-iodide paper (a positive test will show a blue-black color). Continue adding the quenching agent until the test is negative.
-
Proceed with workup: Once all diazonium salts are destroyed, you can safely proceed with the product extraction.
Section 3: Byproduct Neutralization and Waste Management
Proper handling and disposal of waste streams are critical for laboratory safety and environmental compliance.
FAQ 3: What are the primary hazards of the waste stream from a direct chlorination reaction, and how should it be treated?
The primary hazards are:
-
Acidity: The reaction generates significant amounts of hydrogen chloride (HCl) gas, which will be present in the waste as hydrochloric acid.[6]
-
Toxicity of Chlorinated Organics: The waste will contain a mixture of toxic chlorinated pyridines.
-
Residual Catalyst: The Lewis acid catalyst (e.g., FeCl₃) will be present.
Waste Treatment Protocol:
-
Neutralization: Slowly and carefully quench the reaction mixture by adding it to a stirred, chilled solution of a base, such as sodium bicarbonate or sodium hydroxide. This will neutralize the acidic components. Caution: This is an exothermic reaction and may release gases. Perform this in a well-ventilated fume hood.
-
Segregation: The neutralized aqueous layer and the organic layer should be separated.
-
Labeling and Disposal: Both the aqueous and organic waste streams should be collected in separate, clearly labeled hazardous waste containers. The organic waste will be labeled as "halogenated organic waste." Consult your institution's environmental health and safety office for specific disposal procedures.[7][8]
FAQ 4: How should I manage waste containing copper from the Sandmeyer reaction?
The waste stream from a Sandmeyer reaction will contain copper salts, which are toxic to aquatic life.
Waste Management:
-
Precipitation: The copper can be precipitated from the aqueous waste stream by adjusting the pH to be basic (pH > 8) with sodium hydroxide. Copper(II) hydroxide will precipitate as a solid.
-
Filtration: The solid copper hydroxide can be removed by filtration.
-
Disposal: The filtered solid should be collected as heavy metal waste. The remaining aqueous solution should be treated as hazardous aqueous waste. Always follow your local regulations for the disposal of heavy metal waste.
The following diagram illustrates the decision-making process for waste stream management:
Caption: Decision Tree for Waste Management in Pyridine Chlorination.
References
- 1. Process study for synthesizing this compound from nicotinamide - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN113493408A - Preparation method of 2,3, 6-trichloropyridine - Google Patents [patents.google.com]
- 3. This compound | 6515-09-9 [chemicalbook.com]
- 4. EP0239904A2 - Method of preparing this compound and 2,3,5,6-tetrachloropyridine in the gas phase - Google Patents [patents.google.com]
- 5. This compound | 6515-09-9 | Benchchem [benchchem.com]
- 6. aksci.com [aksci.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2,3,6-Trichloropyridine and 2,4,6-Trichloropyridine
In the landscape of heterocyclic chemistry, chlorinated pyridines serve as indispensable building blocks for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Among these, trichloropyridine isomers present unique synthetic opportunities and challenges. This guide provides an in-depth, objective comparison of the reactivity of two common isomers: the asymmetric 2,3,6-trichloropyridine and the symmetric 2,4,6-trichloropyridine. Our analysis is grounded in fundamental electronic principles and supported by experimental data to empower researchers in designing robust and selective synthetic strategies.
Structural and Electronic Overview
The reactivity of any pyridine derivative is fundamentally governed by the electron-deficient nature of the aromatic ring, a consequence of the electronegative nitrogen atom. This effect is most pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen, rendering them susceptible to nucleophilic attack. The strategic placement of three electron-withdrawing chlorine atoms further amplifies this electrophilicity, yet their specific arrangement in this compound and 2,4,6-trichloropyridine creates distinct electronic and steric environments that dictate their chemical behavior.
| Property | This compound | 2,4,6-Trichloropyridine | Source(s) |
| Molecular Formula | C₅H₂Cl₃N | C₅H₂Cl₃N | [4][5] |
| Molecular Weight | ~182.43 g/mol | ~182.44 g/mol | [4][5] |
| Appearance | White to light yellow/brown crystalline solid/powder | Light yellow powder or colorless needle-like crystals | [6] |
| Melting Point | 63-68 °C | 33-37 °C | [7] |
| Boiling Point | ~231-234 °C | ~212.5 °C at 760 mmHg | [7] |
| CAS Number | 6515-09-9 | 16063-69-7 | [5] |
| SMILES | C1=CC(=NC(=C1Cl)Cl)Cl | C1=C(C=C(N=C1Cl)Cl)Cl | [4] |
The symmetrical nature of 2,4,6-trichloropyridine activates all three chlorine-bearing positions for substitution. In contrast, the asymmetry of this compound results in a more nuanced reactivity profile, with the chlorine at the C3 position being significantly less activated towards common substitution pathways.
Figure 1: Electronic activation of carbon centers. In 2,4,6-TCP, C4 is highly activated (δ++), while C2/C6 are also activated (δ+). In 2,3,6-TCP, C2/C6 are activated (δ+), but C3 is not.
Comparative Reactivity in Key Transformations
Nucleophilic Aromatic Substitution (SNAr)
SNAr is the hallmark reaction of highly halogenated, electron-deficient heterocycles.[8][9] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer intermediate. The stability of this intermediate is paramount to the reaction's feasibility.
Figure 2: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
2,4,6-Trichloropyridine: This isomer is exceptionally reactive in SNAr reactions. Experimental evidence consistently shows a strong regioselective preference for initial substitution at the C4 position. This is because the negative charge in the Meisenheimer complex formed by attack at C4 can be delocalized onto the ring nitrogen, and this position is sterically less encumbered than the C2 and C6 positions.
-
With Amines & Alkoxides: Reactions with various nucleophiles such as phenols and amines preferentially yield 4-substituted-2,6-dichloropyridines. Under more forcing conditions, disubstitution can occur, but the initial attack is overwhelmingly at C4.
-
Regioselectivity Control: While C4 is the primary reaction site, studies on the related 2,4,6-trichloropyrimidine have shown that solvent and the nature of the nucleophile can influence the ratio of C4 vs. C2 substitution, a principle that can be extrapolated to the pyridine analogue.[10]
This compound: The reactivity of this isomer is more selective. The chlorine atoms at the C2 and C6 positions are activated and readily undergo SNAr. The chlorine at C3, being meta to the activating nitrogen, is significantly less reactive and typically remains untouched under standard SNAr conditions.
-
Selective Dechlorination: Catalytic hydrogenation using a Pd/C catalyst can selectively remove the chlorine atoms at the activated C2 and C6 positions. For instance, selective dechlorination has been used to prepare 2,3-dichloropyridine from this compound, demonstrating the higher reactivity of the C6-Cl bond.[11]
-
Synthetic Utility: This differential reactivity is a powerful synthetic tool, allowing for sequential functionalization. One can perform SNAr at C2/C6, leaving the C3-Cl bond available for other transformations like metal-catalyzed cross-coupling, which does not rely on the same electronic activation.
| Nucleophile | 2,4,6-Trichloropyridine (Primary Product) | This compound (Primary Product) |
| Phenol / K₂CO₃ | 4-Phenoxy-2,6-dichloropyridine | 2-Phenoxy-3,6-dichloropyridine or 6-Phenoxy-2,3-dichloropyridine |
| **Amine (R-NH₂) ** | 4-Amino-2,6-dichloropyridine | 2-Amino-3,6-dichloropyridine or 6-Amino-2,3-dichloropyridine |
| Thiophenol / K₂CO₃ | 4-(Phenylthio)-2,6-dichloropyridine | 2-(Phenylthio)-3,6-dichloropyridine or 6-(Phenylthio)-2,3-dichloropyridine |
Palladium-Catalyzed Cross-Coupling Reactions
For the construction of C-C and C-N bonds, palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are indispensable.[12][13][14] Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts, making the oxidative addition of the C-Cl bond to the Pd(0) catalyst the rate-limiting step.[15] This often necessitates the use of specialized, bulky, and electron-rich phosphine ligands to facilitate the reaction.[15]
Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
2,4,6-Trichloropyridine: The symmetry of this molecule allows for controlled, sequential cross-coupling. The C4 position is typically the most reactive site for oxidative addition, followed by C2 and C6. This allows for the synthesis of mono-, di-, and tri-substituted pyridines by carefully controlling stoichiometry and reaction conditions.
This compound: The C2 and C6 positions are most susceptible to oxidative addition due to their electronic activation. The C3-Cl bond is significantly less reactive. This regioselectivity has been exploited in the synthesis of novel pyridine derivatives. For example, studies on the closely related 2,3,5-trichloropyridine have shown that Suzuki couplings occur selectively at the C2 position, leaving the other chloro-substituents intact for further functionalization.[12] This provides a reliable method for introducing aryl or alkyl groups at specific positions on the pyridine ring.
| Reaction Type | 2,4,6-Trichloropyridine | This compound | Key Considerations |
| Suzuki Coupling | Sequential coupling possible, C4 is most reactive. | Highly regioselective at C2/C6 positions. | Requires electron-rich, bulky phosphine ligands (e.g., RuPhos, BrettPhos) and elevated temperatures.[15] |
| Buchwald-Hartwig | Sequential amination possible, C4 is most reactive. | Highly regioselective at C2/C6 positions.[16] | Strong, non-nucleophilic base (e.g., NaOtBu) is crucial. Strict inert atmosphere required to prevent catalyst deactivation.[13][15] |
Field-Proven Experimental Protocols
The following protocols are designed as self-validating systems, with explanations for key experimental choices to ensure reproducibility and success.
Protocol 1: Regioselective Nucleophilic Aromatic Substitution on 2,4,6-Trichloropyridine
Objective: To synthesize 4-(4-methoxyphenoxy)-2,6-dichloropyridine, demonstrating the inherent C4 selectivity.
Methodology:
-
Reagent Preparation: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add 2,4,6-trichloropyridine (1.82 g, 10.0 mmol), 4-methoxyphenol (1.37 g, 11.0 mmol, 1.1 eq), and anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq).
-
Causality: Using a slight excess of the nucleophile (4-methoxyphenol) ensures complete consumption of the starting material. Anhydrous K₂CO₃ is a mild base sufficient to deprotonate the phenol without promoting unwanted side reactions. A dry, inert atmosphere is crucial to prevent hydrolysis of the substrate.
-
-
Solvent Addition: Add 40 mL of anhydrous dimethylformamide (DMF) via syringe.
-
Causality: DMF is a polar aprotic solvent that effectively solvates the potassium phenoxide intermediate, accelerating the rate of nucleophilic attack.
-
-
Reaction: Stir the mixture at 80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 4-6 hours.
-
Causality: Elevated temperature provides the necessary activation energy for the substitution on the deactivated (compared to acid chlorides) aromatic ring.
-
-
Workup: Cool the reaction to room temperature and pour it into 200 mL of ice-cold water. A precipitate will form.
-
Causality: The product is insoluble in water, allowing for its isolation by precipitation while the inorganic salts and excess DMF remain in the aqueous phase.
-
-
Purification: Collect the solid by vacuum filtration, wash with cold water (3 x 30 mL), and dry under vacuum. Recrystallize from ethanol/water to afford the pure 4-(4-methoxyphenoxy)-2,6-dichloropyridine.
-
Expected Outcome: High yield (>85%) of the single C4-substituted isomer.
-
Protocol 2: Regioselective Suzuki-Miyaura Coupling on this compound
Objective: To synthesize 2-phenyl-3,6-dichloropyridine, demonstrating regioselective C-C bond formation.
Methodology:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox, to a vial add Pd₂(dba)₃ (92 mg, 0.1 mmol, 2 mol% Pd) and a bulky phosphine ligand like RuPhos (187 mg, 0.4 mmol, 4 mol%). Add 5 mL of anhydrous, degassed toluene. Stir for 10 minutes.
-
Causality: Pre-forming the active Pd(0)L₂ complex can lead to more consistent and reproducible results. Bulky, electron-rich ligands like RuPhos are essential to promote the difficult oxidative addition of the C-Cl bond.[15]
-
-
Reaction Setup: In a separate flame-dried Schlenk flask, add this compound (0.91 g, 5.0 mmol), phenylboronic acid (0.73 g, 6.0 mmol, 1.2 eq), and powdered anhydrous potassium phosphate (K₃PO₄) (2.12 g, 10.0 mmol, 2.0 eq).
-
Reagent Addition: Add 20 mL of anhydrous, degassed toluene to the Schlenk flask. Then, add the pre-formed catalyst solution via syringe.
-
Causality: The solvent must be rigorously deoxygenated (e.g., by sparging with argon) as O₂ can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction: Heat the mixture to 100-110 °C under a positive pressure of argon. Monitor the reaction by GC-MS. The reaction is typically complete in 12-24 hours.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate (50 mL), and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to isolate the pure 2-phenyl-3,6-dichloropyridine.
-
Expected Outcome: Moderate to good yield (50-75%) of the C2-coupled product, with minimal or no formation of the C6 or C3 isomers.
-
Conclusion
The choice between this compound and 2,4,6-trichloropyridine is a strategic one, dictated by the desired substitution pattern of the final product.
-
2,4,6-Trichloropyridine is the substrate of choice for reactions where initial, rapid functionalization at the C4 position is desired. Its high and predictable reactivity in SNAr makes it a reliable precursor for 4-substituted pyridines.
-
This compound offers a platform for more nuanced, regioselective synthesis. Its inert C3-Cl bond, combined with the reactive C2 and C6 positions, allows for selective manipulations at the ortho positions while preserving a handle for subsequent, orthogonal chemistry at the meta position.
A thorough understanding of the electronic and steric factors governing the reactivity of these isomers is critical for any researcher aiming to leverage their synthetic potential efficiently and selectively.
References
- 1. asianpubs.org [asianpubs.org]
- 2. CAS 6515-09-9: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 29154-14-1 | Benchchem [benchchem.com]
- 4. This compound | C5H2Cl3N | CID 23016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 2,4,6-Trichloropyridine | 16063-69-7 [chemicalbook.com]
- 7. This compound | 6515-09-9 | Benchchem [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
A Comparative Guide to the Quantification of 2,3,6-Trichloropyridine: GC-MS and LC-MS/MS Approaches
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,6-Trichloropyridine is a chlorinated derivative of pyridine that serves as a crucial intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] Its presence, whether as a starting material, impurity, or degradation product, necessitates accurate and robust quantification to ensure product quality, process control, and regulatory compliance. This guide provides an in-depth comparison of two powerful analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
While validated methods for many pyridine derivatives are well-established, specific, publicly available, and fully validated protocols for this compound are not abundant. Therefore, this guide presents detailed methodologies adapted from extensively validated protocols for the structurally similar and commonly analyzed compound, 3,5,6-trichloro-2-pyridinol (TCP).[2][3] The principles and experimental choices are directly applicable and provide a robust starting point for the development and validation of methods for this compound.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is paramount in selecting and optimizing an analytical method.
| Property | Value | Source |
| Molecular Formula | C₅H₂Cl₃N | [4] |
| Molecular Weight | 182.44 g/mol | |
| Physical State | Solid (crystal/powder) | |
| Melting Point | 66-67 °C | [2] |
| Boiling Point | ~234 °C | [5] |
| Solubility | Soluble in methanol and other organic solvents; limited solubility in water. | [1][2] |
The compound's volatility and thermal stability make it a suitable candidate for GC analysis, while its ability to be ionized allows for sensitive detection by mass spectrometry in both GC and LC platforms.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a classic and powerful technique for the analysis of volatile and semi-volatile compounds. For chloropyridines, it offers high resolution and sensitivity, especially when coupled with a mass selective detector.[6]
Rationale for GC-MS Approach
The choice of GC-MS is underpinned by the physicochemical properties of this compound. Its relatively low boiling point and thermal stability allow for volatilization in the GC inlet without degradation. The mass spectrometer provides high selectivity and sensitivity, enabling confident identification and quantification even in complex matrices. For analytes that are not sufficiently volatile or prone to thermal degradation, derivatization can be employed to enhance their amenability to GC analysis. While this compound is amenable to direct analysis, the protocol for the related compound TCP often includes derivatization to improve chromatographic peak shape and sensitivity.[3]
Experimental Protocol: GC-MS
This protocol is adapted from a validated method for 3,5,6-trichloro-2-pyridinol and would require validation for this compound.[3]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Objective: To isolate this compound from the sample matrix and concentrate it for analysis.
-
Procedure:
-
To 1 mL of the sample (e.g., dissolved in a suitable buffer), add an appropriate internal standard.
-
Perform a liquid-liquid extraction with a suitable organic solvent such as diethyl ether or a mixture of hexane and ethyl acetate.
-
Vortex the mixture vigorously for 2 minutes and centrifuge to separate the phases.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of a suitable solvent (e.g., o-xylene) for GC-MS analysis.
-
2. Instrumental Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 1 minute.
-
Ramp to 200 °C at 15 °C/min.
-
Ramp to 280 °C at 25 °C/min, hold for 5 minutes.
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Note: Specific ions for this compound would need to be determined from its mass spectrum. For TCP, characteristic ions of its derivative are monitored.
-
-
Visualization of the GC-MS Workflow
References
- 1. scispace.com [scispace.com]
- 2. Simultaneous determination of chlorpyrifos and 3,5,6-trichloro-2-pyridinol in duck muscle by modified QuEChERS coupled to gas chromatography tandem mass spectrometry (GC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of 3,5,6-trichloropyridinol in human urine using negative-ion chemical ionization gas chromatography-mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. This compound | 6515-09-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
Navigating the Bioactive Landscape: A Comparative Guide to 2,3,6-Trichloropyridine and Its Derivatives
In the dynamic fields of agrochemical and pharmaceutical research, the strategic modification of chemical scaffolds is a cornerstone of innovation. The pyridine ring, a ubiquitous heterocyclic motif, serves as a versatile foundation for the development of a wide array of biologically active compounds.[1][2] This guide provides an in-depth technical comparison of the biological activities of 2,3,6-trichloropyridine and its derivatives, offering insights for researchers, scientists, and drug development professionals. While this compound is a crucial intermediate in chemical synthesis, its derivatization unlocks a spectrum of potent biological activities, transforming a building block into targeted therapeutic and crop protection agents.[3][4][5]
The Parent Compound: this compound - A Precursor with Inherent Hazards
This compound is a chlorinated derivative of pyridine that primarily serves as a key intermediate in the synthesis of more complex molecules, including herbicides, insecticides, and fungicides.[3][4][6] Its chemical structure, characterized by three chlorine atoms on the pyridine ring, imparts a high degree of reactivity, making it a valuable starting material for nucleophilic substitution reactions.[5]
However, the parent compound itself is not typically utilized for its direct biological effects in end-use products. Instead, it is recognized for its hazardous properties. According to safety data, this compound is harmful if swallowed or inhaled, and it can cause serious skin and eye irritation.[7][8] Its toxicological profile necessitates careful handling and underscores the importance of its conversion into derivatives with more favorable safety and efficacy profiles for specific applications.
Unlocking Potency: The Enhanced Biological Activities of this compound Derivatives
The true potential of the this compound scaffold is realized through chemical modification. By strategically replacing the chlorine atoms with various functional groups, chemists can modulate the compound's physicochemical properties and biological activity, leading to the development of potent and selective agents. The following sections explore the diverse biological activities of these derivatives, supported by experimental data.
Fungicidal Activity: A New Frontier in Crop Protection
Derivatives of this compound have emerged as a promising class of fungicides. The introduction of specific substituents on the pyridine ring can lead to compounds with significant efficacy against a range of plant pathogens. For instance, certain nicotinamide derivatives incorporating a dichlorinated pyridine moiety have demonstrated excellent fungicidal activities.[9]
Table 1: Fungicidal Activity of Selected Pyridine Derivatives
| Compound ID | Target Fungus | EC50 (mg/L) | Reference |
| 4a | Pseudoperonospora cubensis | 4.69 | [9] |
| 4f | Pseudoperonospora cubensis | 1.96 | [9] |
| Diflumetorim (Commercial Standard) | Pseudoperonospora cubensis | 21.44 | [9] |
| Flumorph (Commercial Standard) | Pseudoperonospora cubensis | 7.55 | [9] |
Experimental Protocol: Mycelial Growth Inhibition Assay
This protocol is a standard method for evaluating the in vitro fungicidal activity of chemical compounds.
-
Preparation of Test Compounds: Dissolve the synthesized pyridine derivatives in a minimal amount of a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Preparation of Medicated Media: Prepare potato dextrose agar (PDA) and sterilize it. While the PDA is still molten, add the dissolved test compounds to achieve the desired final concentrations.
-
Inoculation: Place a mycelial plug (typically 5-7 mm in diameter) from the edge of an actively growing culture of the target fungus onto the center of the medicated PDA plates.
-
Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 25-28 °C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate (containing only the solvent) reaches the edge of the plate.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.
-
Determination of EC50: The half-maximal effective concentration (EC50) is determined by probit analysis of the inhibition data obtained from a range of concentrations.
Causality Behind Experimental Choices: The mycelial growth inhibition assay is a fundamental and widely accepted method for the initial screening of potential fungicides. It provides a direct measure of a compound's ability to inhibit the vegetative growth of a fungus, which is a critical aspect of its life cycle and pathogenicity. PDA is a common and nutrient-rich medium that supports the growth of a broad range of fungi. The use of a solvent control is crucial to ensure that the observed inhibitory effects are due to the test compound and not the solvent.
Visualizing the Workflow: Fungicidal Assay
Caption: Workflow for the Mycelial Growth Inhibition Assay.
Insecticidal Activity: Targeting Key Agricultural Pests
The versatility of the pyridine scaffold extends to the development of potent insecticides. By introducing specific pharmacophores, derivatives of this compound can be tailored to target various insect pests.[1][10][11]
Table 2: Insecticidal Activity of Selected Pyridine Derivatives against Aphis craccivora
| Compound ID | LC50 (mg/L) (Nymphs, 24h) | Reference |
| 1c | 0.127 | [11] |
| 1d | 0.098 | [11] |
| 1f | 0.080 | [11] |
| Acetamiprid (Commercial Standard) | 0.045 | [11] |
Experimental Protocol: Leaf-Dip Bioassay for Aphids
This protocol is a common method for evaluating the toxicity of compounds to sucking insects like aphids.
-
Preparation of Test Solutions: Dissolve the test compounds in a suitable solvent (e.g., acetone or DMSO) and then dilute with water containing a surfactant (e.g., Triton X-100 or Tween-80) to ensure uniform wetting of the leaf surface.
-
Treatment of Leaves: Detach leaves from the host plant (e.g., faba bean for cowpea aphids) and dip them into the test solutions for a specified time (e.g., 10-30 seconds).
-
Drying: Allow the treated leaves to air-dry completely in a fume hood.
-
Infestation: Place the dried, treated leaves in a Petri dish lined with moistened filter paper. Introduce a known number of aphids (e.g., 10-20 adults or nymphs) onto each leaf.
-
Incubation: Maintain the Petri dishes under controlled conditions of temperature, humidity, and photoperiod.
-
Mortality Assessment: Assess aphid mortality at specified time points (e.g., 24, 48, and 72 hours) under a stereomicroscope. Aphids that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Correct the observed mortality for control mortality using Abbott's formula. Calculate the LC50 (lethal concentration to kill 50% of the population) values using probit analysis.
Causality Behind Experimental Choices: The leaf-dip bioassay simulates the contact and ingestion exposure of aphids to a pesticide in a controlled laboratory setting. The use of a surfactant is critical for ensuring that the test solution evenly coats the waxy surface of the leaf. A control group treated only with the solvent and surfactant is essential to account for any mortality not caused by the test compound.
Visualizing the Workflow: Insecticidal Leaf-Dip Assay
Caption: Workflow for the Insecticidal Leaf-Dip Bioassay.
Herbicidal Activity: Novel Solutions for Weed Management
The pyridine ring is a key structural feature in many commercial herbicides.[12][13] Derivatives of this compound have been investigated for their potential as new herbicidal agents, with some compounds showing promising activity against various weed species.[12][14]
Table 3: Herbicidal Activity of Selected Pyrido[2,3-d]pyrimidine Derivatives
| Compound ID | Target Plant | Activity at 1 mM | Reference |
| 2o | Bentgrass (Agrostis stolonifera) | As active as commercial standards | [14] |
| Flumioxazin (Commercial Standard) | Bentgrass (Agrostis stolonifera) | Standard | [14] |
| Clomazone (Commercial Standard) | Bentgrass (Agrostis stolonifera) | Standard | [14] |
Experimental Protocol: Pre-emergence Herbicidal Assay
This protocol evaluates the herbicidal activity of compounds when applied to the soil before weed emergence.
-
Soil Preparation: Use a standardized soil mixture and fill small pots or trays.
-
Sowing Seeds: Sow a known number of seeds of the target weed species at a uniform depth in the soil.
-
Compound Application: Prepare solutions or suspensions of the test compounds at various concentrations. Apply the compounds uniformly to the soil surface using a laboratory sprayer.
-
Incubation: Place the treated pots or trays in a greenhouse or growth chamber with controlled temperature, light, and humidity. Water the soil as needed.
-
Assessment: After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged seedlings and visually rating the phytotoxicity (e.g., stunting, chlorosis, necrosis) on a scale of 0 to 100, where 0 is no effect and 100 is complete kill.
-
Data Analysis: Calculate the percentage of germination inhibition and the growth reduction compared to the untreated control. Determine the GR50 (concentration causing 50% growth reduction) or IC50 (concentration causing 50% inhibition) values.
Causality Behind Experimental Choices: The pre-emergence assay is crucial for identifying herbicides that can control weeds before they compete with crops for resources. A uniform application of the test compound is essential for reproducible results. The use of an untreated control allows for the determination of the baseline germination and growth of the weed species under the experimental conditions.
Cytotoxic Activity: Potential for Anticancer Drug Discovery
In addition to their applications in agriculture, pyridine derivatives are also being explored for their potential in medicine, particularly as anticancer agents.[2][15] Certain 2-methoxypyridine-3-carbonitrile derivatives have shown promising in vitro cytotoxicity against various cancer cell lines.[15]
Table 4: Cytotoxic Activity of Selected Pyridine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 5d | HepG2 (Liver) | 1-5 | [15] |
| 5g | DU145 (Prostate) | 1-5 | [15] |
| 5h | MBA-MB-231 (Breast) | 1-5 | [15] |
| 5i | HepG2 (Liver) | 1-5 | [15] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (concentration that inhibits 50% of cell growth) value by plotting the percentage of cell viability against the compound concentration.
Causality Behind Experimental Choices: The MTT assay is a widely used, reliable, and sensitive method for screening the cytotoxic potential of chemical compounds. The conversion of MTT to formazan is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity. The use of multiple cancer cell lines allows for the assessment of the compound's spectrum of activity and potential selectivity.
Visualizing Structure-Activity Relationships
The biological activity of this compound derivatives is highly dependent on the nature and position of the substituents on the pyridine ring. This relationship is known as the Structure-Activity Relationship (SAR).
Caption: Derivatization of this compound leads to enhanced biological activity, guided by SAR.
Conclusion: From Building Block to Bioactive Powerhouse
While this compound itself is primarily a versatile chemical intermediate with noted hazardous properties, its true value in the life sciences is unlocked through derivatization. The strategic modification of the this compound scaffold has yielded a diverse array of compounds with potent fungicidal, insecticidal, herbicidal, and cytotoxic activities. This guide has provided a comparative overview of these activities, supported by experimental data and detailed protocols, to aid researchers in the design and development of novel bioactive molecules. The continued exploration of the structure-activity relationships of this compound derivatives holds significant promise for addressing ongoing challenges in agriculture and medicine.
References
- 1. chempanda.com [chempanda.com]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Process study for synthesizing this compound from nicotinamide - Eureka | Patsnap [eureka.patsnap.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | 6515-09-9 | Benchchem [benchchem.com]
- 6. CAS 6515-09-9: this compound | CymitQuimica [cymitquimica.com]
- 7. This compound | C5H2Cl3N | CID 23016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyridine derivatives as insecticides. Part 1: synthesis and toxicity of some pyridine derivatives against cowpea aphid, Aphis craccivora Koch (Homoptera: Aphididae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3- d]pyrimidine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to the Efficacy of Herbicides Derived from 2,3,6-Trichloropyridine
This guide provides an in-depth comparative analysis of herbicides synthesized from the 2,3,6-trichloropyridine precursor. It is intended for researchers, scientists, and professionals in agricultural and environmental sciences who require a technical understanding of the performance, mechanism, and application of this critical class of herbicides. We will delve into the specific efficacy of key pyridine carboxylic acid herbicides, compare them to relevant alternatives, and provide the experimental frameworks necessary for their evaluation.
Introduction: The Pyridine Carboxylic Acid Herbicide Family
The compound this compound serves as a vital chemical intermediate in the synthesis of several highly effective and selective herbicides.[1][2] These resulting herbicides, primarily belonging to the pyridine carboxylic acid (or picolinic acid) chemical family, are cornerstones of modern vegetation management, particularly for the selective control of broadleaf (dicotyledonous) weeds.[3][4]
Key commercialized herbicides derived from this precursor include:
-
Aminopyralid: A newer-generation herbicide known for its high efficacy at very low use rates and long residual activity.[3][5][6]
-
Clopyralid: Widely used for controlling problematic broadleaf weeds, especially in the thistle and clover families, across various crops and turf.[4][7][8]
-
Picloram: A highly potent and persistent herbicide valued for its control of woody plants and deep-rooted perennial broadleaf weeds.[9][10]
These compounds are classified as Group 4 herbicides (WSSA) or Group O (HRAC). Their primary utility lies in their systemic action and selectivity, which allows for the removal of target weeds from desirable grass crops, pastures, and rangelands.[5][8][11]
Mechanism of Action: A Disruption of Hormonal Balance
Herbicides of the pyridine carboxylic acid family function as synthetic auxins, also known as plant growth regulators.[12][13] They mimic the action of the natural plant hormone indole-3-acetic acid (IAA) but are far more stable and persistent within the plant.[14] This leads to a catastrophic disruption of normal, controlled growth processes.
The herbicidal action unfolds through a multi-step molecular process:
-
Absorption and Translocation: The herbicide is absorbed through the leaves and roots and moves systemically throughout the plant's vascular tissues (phloem and xylem) to accumulate in areas of active growth (meristems).[5][6][12]
-
Receptor Binding: In the cell nucleus, the synthetic auxin binds to the TIR1/AFB family of auxin co-receptors.[15] This action promotes the degradation of Aux/IAA transcriptional repressor proteins.[15][16]
-
Gene De-repression: The destruction of Aux/IAA repressors allows auxin response factors (ARFs) to activate the transcription of numerous auxin-responsive genes.[15]
-
Metabolic Cascade and Plant Death: This uncontrolled gene expression leads to a cascade of detrimental effects, including ethylene overproduction and a massive accumulation of abscisic acid (ABA).[13][14][16] The combined hormonal imbalance results in epinasty (twisting of stems and leaves), disorganized cell division, tissue damage, and ultimately, plant death.[6][13]
Caption: Mechanism of action for synthetic auxin herbicides.
Comparative Performance Analysis
The choice between aminopyralid, clopyralid, picloram, and alternative herbicides depends critically on the target weed spectrum, desired crop selectivity, and environmental persistence tolerance.
Efficacy on Key Weed Species
While all three herbicides target broadleaf weeds, they exhibit differential activity.
-
Aminopyralid is exceptionally effective at low rates for controlling invasive and noxious weeds like Cirsium arvense (Canada thistle) and various knapweeds (Centaurea spp.).[5][6]
-
Clopyralid provides superior control of weeds in the Asteraceae (thistle, daisy), Fabaceae (clover, legume), and Polygonaceae (buckwheat) families.[7][8] It is a preferred option for controlling creeping thistle.[4]
-
Picloram has the broadest spectrum, extending to many woody plants and deep-rooted perennials, making it a tool for rangeland restoration and controlling persistent species like leafy spurge (Euphorbia esula).[9][10][17]
Comparison with Alternative Herbicides
A primary alternative for broadleaf weed control is Triclopyr , another pyridine herbicide that is particularly effective on woody plants and brush.[18] Unlike the others, it is often formulated as an ester for better cut-stump and basal bark applications.[18] Other synthetic auxins like 2,4-D and dicamba offer broad-spectrum broadleaf control but may have different selectivity profiles and are known for volatility and off-target movement issues.[13]
For resistance management, pyridine herbicides are valuable because they provide an alternative mode of action to heavily used herbicides like glyphosate (Group 9/G) and ALS inhibitors (Group 2/B).[12]
Quantitative Performance Data Summary
The following table summarizes key performance characteristics based on public data and scientific literature. Application rates and efficacy can vary significantly with environmental conditions and weed growth stage.
| Active Ingredient | Primary Target Weeds | Key Tolerant Systems | Typical Use Rate (g a.i./ha) | Soil Half-Life (Typical) |
| Aminopyralid | Thistles, Knapweeds, Invasive Broadleaves | Pastures, Rangeland, Grasses | 30 - 120 | 30 - 60 days (variable) |
| Clopyralid | Thistles, Clovers, Legumes, Ragwort | Cereals, Corn, Sugar Beets, Turf | 70 - 280 | 10 - 70 days |
| Picloram | Woody Plants, Leafy Spurge, Perennials | Rangeland, Non-Cropland | 140 - 1120 | 90 - 300+ days[9] |
| Triclopyr | Woody Plants, Brush, Broadleaves | Rangeland, Forests, Grasses | 280 - 2240 | 30 - 90 days |
Environmental Fate and Toxicological Profile
A critical aspect of herbicide selection is understanding its environmental behavior and impact. The persistence and mobility of pyridine herbicides, particularly picloram, demand careful stewardship.
| Active Ingredient | Soil Persistence | Mobility / Leaching Potential | Acute Toxicity (Mammalian Oral LD50, Rat) | Acute Toxicity (Fish 96-hr LC50, Rainbow Trout) |
| Aminopyralid | Moderate to High[5][6] | Moderate[19] | >5000 mg/kg (Practically Non-toxic)[19] | >100 mg/L (Practically Non-toxic)[19] |
| Clopyralid | Moderate (High in compost)[4] | Moderate | >5000 mg/kg (Practically Non-toxic) | >100 mg/L (Practically Non-toxic) |
| Picloram | Very High[9][10][17] | High (Detected in groundwater)[9][10][20] | >5000 mg/kg (Slightly Toxic)[9] | 19.3 mg/L (Slightly to Moderately Toxic)[9] |
Causality Behind Persistence: The chemical structure of the pyridine ring with its chlorine substituents makes these molecules resistant to rapid microbial degradation. Picloram is the most persistent of this family.[17][20] This long half-life provides extended weed control but also increases the risk of carryover injury to subsequent sensitive crops and potential for movement into groundwater.[9][10][21]
Standardized Experimental Protocols for Efficacy Evaluation
To generate reliable and comparable data, standardized experimental protocols are essential. The following methodologies represent self-validating systems for assessing herbicide performance.
Protocol 1: Greenhouse Dose-Response Bioassay
This protocol is designed to determine a herbicide's intrinsic potency on a target species under controlled conditions.
-
Objective: To calculate the effective dose required to reduce plant growth by 50% (ED₅₀) or 90% (ED₉₀).
-
Causality: A dose-response curve is the most accurate way to quantify and compare the potency of different herbicides. By using a logarithmic dose scale, we can model the biological response and derive statistically robust endpoints (ED₅₀), which are crucial for making direct comparisons and understanding structure-activity relationships.
Methodology:
-
Plant Propagation: Grow a uniform cohort of the target weed species (e.g., Cirsium arvense) in pots containing a standardized soil mix. Grow plants to a consistent growth stage (e.g., 4-6 true leaves).[22]
-
Experimental Design: Arrange pots in a completely randomized design with 4-6 replications per treatment.
-
Herbicide Preparation: Prepare a stock solution of the herbicide. Create a series of 7-8 dilutions to generate a geometric dose range that is expected to span from no effect to complete plant death. Include an untreated control.
-
Application: Apply the herbicide solutions using a calibrated track sprayer equipped with a flat-fan nozzle to ensure uniform coverage.[22]
-
Incubation: Return plants to the greenhouse and maintain optimal growing conditions for 14-21 days.
-
Data Collection: At the end of the incubation period, harvest the above-ground biomass for each plant. Dry the biomass in an oven at 60-70°C until a constant weight is achieved.
-
Data Analysis: Convert biomass data to a percentage of the untreated control. Fit the data to a three or four-parameter log-logistic model using statistical software (e.g., the 'drc' package in R) to estimate the ED₅₀ and ED₉₀ values.[22]
Protocol 2: Field Efficacy and Crop Tolerance Trial
This protocol validates greenhouse findings and assesses performance under real-world agronomic conditions.
-
Objective: To evaluate weed control efficacy and crop safety (phytotoxicity and yield) of different herbicides and rates in a specific cropping system.
-
Causality: Field trials are indispensable as they integrate the complexities of environmental variability (weather, soil heterogeneity) and crop-weed competition. Visual injury ratings provide an immediate assessment of phytotoxicity, while weed biomass and final crop yield are the definitive measures of a treatment's overall success and economic viability. A Randomized Complete Block Design (RCBD) is used to statistically account for spatial variability within the field.
Methodology:
-
Site Selection: Choose a field with a uniform and representative population of the target weed(s).
-
Experimental Design: Use a Randomized Complete Block Design (RCBD) with 4 blocks (replications). Each block will contain one plot for each herbicide treatment.
-
Plot Establishment: Mark out individual plots of a standard size (e.g., 3m x 10m).
-
Application: Apply herbicides at predetermined rates using a CO₂-pressurized backpack sprayer or a tractor-mounted boom sprayer calibrated to deliver a specific volume (e.g., 200 L/ha).
-
Data Collection:
-
Visual Ratings: Assess percent weed control and crop injury at 7, 14, 28, and 56 days after treatment (DAT) on a 0% (no effect) to 100% (complete death) scale.
-
Weed Biomass: At a key time point (e.g., 28 DAT), place quadrats (e.g., 0.25 m²) in each plot, harvest all weeds within the quadrat, and determine dry weight.
-
Crop Yield: At crop maturity, harvest the center of each plot using a plot combine and adjust yield to a standard moisture content.
-
-
Statistical Analysis: Analyze all data using Analysis of Variance (ANOVA). If the ANOVA is significant (P < 0.05), perform a mean separation test (e.g., Tukey's HSD) to compare treatment means.
Caption: Standardized workflow for a field herbicide trial.
Conclusion and Strategic Recommendations
Herbicides derived from this compound, namely aminopyralid, clopyralid, and picloram, are highly effective synthetic auxins for the selective control of broadleaf weeds.
-
Aminopyralid offers potent, low-rate control of invasive species with useful residual activity.
-
Clopyralid provides targeted efficacy against key weed families like thistles and clovers in a variety of cropping and non-crop systems.
-
Picloram delivers broad-spectrum, persistent control of woody and perennial weeds but requires stringent environmental stewardship due to its high potential for mobility and carryover.
The selection among these and alternative herbicides must be a data-driven decision, weighing the target weed spectrum against crop safety and environmental considerations. Their unique mode of action makes them an invaluable tool for managing herbicide resistance. Future research continues to refine our understanding of the auxin signaling pathway, paving the way for the development of new molecules with even greater efficacy and improved environmental profiles.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 6515-09-9 | Benchchem [benchchem.com]
- 3. Aminopyralid (Aminopyralid) - Revista Cultivar [revistacultivar.com]
- 4. Clopyralid - Wikipedia [en.wikipedia.org]
- 5. chemicalwarehouse.com [chemicalwarehouse.com]
- 6. solutionsstores.com [solutionsstores.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. What Makes Clopyralid a Reliable Herbicide for Broadleaf Weed Control? [jindunchemical.com]
- 9. EXTOXNET PIP - PICLORAM [extoxnet.orst.edu]
- 10. invasive.org [invasive.org]
- 11. fbn.com [fbn.com]
- 12. howplantswork.wordpress.com [howplantswork.wordpress.com]
- 13. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 14. researchgate.net [researchgate.net]
- 15. scielo.br [scielo.br]
- 16. academic.oup.com [academic.oup.com]
- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 18. Common herbicides | Connecticut Invasive Plant Working Group [cipwg.uconn.edu]
- 19. wsdot.wa.gov [wsdot.wa.gov]
- 20. waterquality.gov.au [waterquality.gov.au]
- 21. researchgate.net [researchgate.net]
- 22. Joint action of some usable important broadleaf herbicides in sugar beet [jpp.um.ac.ir]
Characterization of 2,3,6-Trichloropyridine reaction intermediates
An In-Depth Technical Guide to the Characterization of 2,3,6-Trichloropyridine Reaction Intermediates
Introduction: The Versatile Reactivity of a Privileged Scaffold
This compound is a highly functionalized heterocyclic compound, serving as a critical building block in the synthesis of numerous high-value molecules in the pharmaceutical and agrochemical industries. The pyridine ring, inherently electron-deficient, is rendered even more so by the presence of three electron-withdrawing chlorine atoms. This electronic profile makes the scaffold particularly susceptible to two major classes of synthetic transformations: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Understanding the transient species—the reaction intermediates—that form during these transformations is paramount for optimizing reaction conditions, maximizing yields, and controlling regioselectivity. The fleeting nature and low concentration of these intermediates present significant analytical challenges. This guide provides a comparative analysis of the primary intermediates generated from this compound in these key reaction pathways and details the experimental methodologies required for their characterization.
Comparative Analysis of Core Reaction Pathways and Intermediates
The synthetic utility of this compound is dominated by two distinct mechanistic routes. The choice of reagents dictates which pathway is followed and, consequently, the nature of the intermediates that must be identified.
Pathway 1: Nucleophilic Aromatic Substitution (SNAr) and the Meisenheimer Complex
The SNAr reaction is a cornerstone of pyridine chemistry. It typically proceeds via a two-step addition-elimination mechanism, where the central reactive intermediate is a resonance-stabilized anionic σ-adduct known as a Meisenheimer complex.[1][2]
-
Formation : A nucleophile (e.g., an alkoxide, amine) attacks one of the electron-deficient carbon atoms of the pyridine ring, forming a new C-Nu bond and breaking the aromaticity. This creates a tetrahedral (sp³) carbon center.
-
Structure : The resulting Meisenheimer complex is a cyclohexadienyl anion, with the negative charge delocalized across the ring and the electron-withdrawing substituents. The stability of this intermediate is crucial and is enhanced by the presence of multiple nitro groups or, in this case, chlorine atoms.[1]
-
Fate : This intermediate is typically unstable and rapidly undergoes elimination of a leaving group (one of the chloride ions) to restore aromaticity and yield the substituted product.[3]
While often transient, some Meisenheimer complexes, particularly spirocyclic variants, can be exceptionally stable and can be isolated and fully characterized.[3]
Caption: The SNAr mechanism proceeds via a two-step process involving the formation of a transient Meisenheimer complex.
Alternatively, some SNAr reactions can proceed through a concerted mechanism where bond formation and bond cleavage occur in a single step, involving a Meisenheimer-like transition state rather than a distinct intermediate.[4][5]
Pathway 2: Palladium-Catalyzed Cross-Coupling and its Catalytic Cycle Intermediates
Reactions like the Suzuki-Miyaura (using organoboron reagents) and Sonogashira (using terminal alkynes) couplings enable the formation of new carbon-carbon bonds at the chlorinated positions. These reactions proceed through a catalytic cycle involving palladium intermediates in different oxidation states.[6][7][8]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. This is often the rate-determining step and forms a square planar Aryl-Pd(II)-Cl intermediate.[6]
-
Transmetalation : The organic moiety from the coupling partner (e.g., the aryl group from an organoboron reagent) is transferred to the palladium center, displacing the chloride ligand and forming a di-organo-Pd(II) complex.
-
Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the final C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
These palladium-based intermediates are highly reactive, exist in low concentrations, and are part of a rapid catalytic cycle, making their direct characterization exceptionally challenging.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction showing key Pd(II) intermediates.
A Comparative Guide to Experimental Characterization
The distinct nature of the intermediates in SNAr and cross-coupling reactions necessitates different analytical approaches. While SNAr intermediates can sometimes be stabilized and studied directly, cross-coupling intermediates are almost exclusively observed through in-situ monitoring of the catalytic cycle.
Data Presentation: Comparing Intermediates
| Feature | Meisenheimer Complex (SNAr) | Organopalladium Complex (Cross-Coupling) |
| Structure | Anionic σ-adduct; sp³ carbon in the ring | Square planar Pd(II) complex |
| Formation | Nucleophilic addition to the aromatic ring | Oxidative addition of Pd(0) into C-Cl bond |
| Stability | Transient to isolable, depending on substituents and nucleophile[1][3] | Highly transient, part of a rapid catalytic cycle |
| Key Spectroscopic Signature | NMR: Loss of aromaticity, upfield shift of proton at sp³ carbon. | ³¹P NMR: Shift in phosphorus signal upon coordination to Pd. |
| Color | Often intensely colored (red, violet) due to charge-transfer transitions[1] | Typically colorless or pale yellow |
| Primary Detection Method | UV-Vis, NMR (for stable variants) | In-situ spectroscopy (NMR, IR), ESI-MS |
Data Presentation: Representative Spectroscopic Data
Direct experimental data for intermediates of this compound itself are scarce due to their transient nature. However, we can use the well-characterized product of a model reaction—nucleophilic substitution with methoxide to form 2,3-dichloro-6-methoxypyridine—to illustrate the data obtained from standard characterization techniques.
| Technique | Data Type | Expected Observations for 2,3-dichloro-6-methoxypyridine |
| ¹H NMR | Chemical Shift (δ, ppm) | Aromatic Protons: ~6.8-7.5 ppm (2H); Methoxy Protons: ~4.0 ppm (3H, singlet). |
| ¹³C NMR | Chemical Shift (δ, ppm) | Aromatic Carbons: ~110-150 ppm; Methoxy Carbon: ~55 ppm. |
| GC-MS | Mass Spectrum (m/z) | Molecular Ion (M⁺) peak at m/z 177, with characteristic isotopic pattern for two chlorine atoms. |
Experimental Protocols
The following protocols provide standardized workflows for the characterization of reaction mixtures and products derived from this compound.
Protocol 1: In-Situ Monitoring of SNAr Reactions via ATR-FTIR
This protocol is designed for real-time tracking of the consumption of reactants and formation of products, which can provide kinetic data and infer the presence of intermediates.[9]
Objective: To monitor the progress of the reaction between this compound and a nucleophile (e.g., sodium methoxide) in real-time.
Methodology:
-
System Setup: Assemble the reaction vessel equipped with a magnetic stirrer, temperature control, and a port for an Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) probe.
-
Background Spectrum: Insert the ATR-FTIR probe into the reaction solvent (e.g., anhydrous THF) and record a background spectrum before adding reactants.
-
Initiate Reaction: Add this compound to the solvent. Once dissolved and thermally equilibrated, collect a "time zero" spectrum.
-
Data Acquisition: Inject the nucleophile solution to start the reaction. Immediately begin collecting spectra at regular intervals (e.g., every 30-60 seconds).
-
Data Analysis: Monitor the reaction progress by observing the decrease in the intensity of vibrational bands unique to this compound (e.g., C-Cl stretches) and the concurrent increase in bands corresponding to the product. Plot the absorbance of characteristic peaks versus time to generate a kinetic profile.
Protocol 2: Characterization of a Purified Product by NMR Spectroscopy
This protocol details the standard procedure for obtaining high-resolution NMR data for structural elucidation of a stable, purified product from a this compound reaction.[10]
Objective: To confirm the structure of a synthesized substituted pyridine derivative.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[10]
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Typical spectral width for aromatic compounds is 0-10 ppm.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The spectral width is typically 0-160 ppm for pyridines.[10]
-
2D NMR (COSY/HSQC): For unambiguous assignment, acquire two-dimensional spectra.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (J-coupling) correlations, helping to map out the spin system on the pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.
-
-
Data Interpretation: Analyze the chemical shifts, coupling constants, and correlations to confirm the final structure, including the position of the new substituent.
Protocol 3: GC-MS Analysis of a Cross-Coupling Reaction Mixture
This protocol provides a general method for separating and identifying the components of a complex reaction mixture, which is essential for determining conversion, yield, and byproduct formation.[11][12]
Objective: To analyze the composition of a crude Suzuki-Miyaura reaction mixture.
Methodology:
-
Sample Preparation:
-
Quench a small aliquot (e.g., 50 µL) of the reaction mixture by adding it to 1 mL of a suitable solvent like ethyl acetate.
-
Add an internal standard if quantitative analysis is required.
-
Filter the sample through a small plug of silica or a syringe filter to remove the palladium catalyst and inorganic salts.[13]
-
Dilute the sample to an appropriate concentration (e.g., ~10-50 µg/mL).[13]
-
-
Instrumentation Setup (Typical Conditions):
-
GC Column: Standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).[11]
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50-70 °C), then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
MS Detector: Operate in Electron Ionization (EI) mode, scanning a mass range of m/z 40-500.
-
-
Analysis:
-
Inject 1 µL of the prepared sample.
-
Identify the peaks in the resulting chromatogram by comparing their mass spectra with a spectral library (e.g., NIST) and their retention times with authentic standards if available.
-
Quantify the relative amounts of starting material, product, and byproducts by comparing their peak areas.
-
Caption: Standard workflow for preparing and analyzing a reaction mixture using GC-MS.
Conclusion
The characterization of reaction intermediates from this compound requires a tailored analytical strategy that reflects the underlying reaction mechanism. For SNAr pathways, the focus is often on detecting or trapping the central Meisenheimer complex, a task achievable with spectroscopic methods like NMR and UV-Vis, particularly if the intermediate can be stabilized. In contrast, the study of palladium-catalyzed cross-coupling reactions demands sophisticated in-situ monitoring techniques to capture snapshots of the transient organometallic species within the catalytic cycle. By selecting the appropriate combination of reaction monitoring and endpoint analysis, researchers can gain crucial insights into these transformations, enabling the rational design of more efficient and selective syntheses for vital chemical entities.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Meisenheimer complex - Wikipedia [en.wikipedia.org]
- 3. Stable Spirocyclic Meisenheimer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. whitman.edu [whitman.edu]
- 12. benchchem.com [benchchem.com]
- 13. uoguelph.ca [uoguelph.ca]
A Comparative Guide to the Synthesis of 2,3,6-Trichloropyridine for Researchers and Drug Development Professionals
Introduction: The Significance of 2,3,6-Trichloropyridine
This compound is a pivotal intermediate in the synthesis of a wide array of fine chemicals, particularly in the agrochemical and pharmaceutical industries.[1] Its trifunctionalized pyridine core makes it a versatile building block for introducing the pyridyl moiety into larger, more complex molecules. Notably, it serves as a key precursor for the synthesis of potent herbicides, insecticides, and plant regulators.[1][2] The strategic placement of its chlorine atoms allows for selective functionalization through nucleophilic substitution and cross-coupling reactions, making the choice of its synthetic route a critical consideration in process development.
This guide provides a comprehensive comparison of the most prevalent synthesis routes for this compound, offering an in-depth analysis of their respective methodologies, performance metrics, and underlying chemical principles. The objective is to equip researchers and drug development professionals with the necessary insights to select the most appropriate synthetic strategy for their specific needs, balancing factors such as yield, purity, scalability, and environmental impact.
Comparative Analysis of Synthesis Routes
The synthesis of this compound is primarily achieved through the chlorination of pyridine or its derivatives. The choice of starting material and reaction conditions significantly influences the efficiency and selectivity of the process. Below, we benchmark the most prominent methods.
Route 1: Direct Chlorination of 2,6-Dichloropyridine
This is one of the most direct and widely employed methods for the synthesis of this compound. The reaction involves the electrophilic chlorination of 2,6-dichloropyridine, typically in the presence of a Lewis acid catalyst.
Mechanism and Rationale: The pyridine ring is inherently electron-deficient and thus less reactive towards electrophilic substitution compared to benzene. The presence of a Lewis acid, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), is crucial.[3][4] The catalyst polarizes the Cl-Cl bond of molecular chlorine, generating a more potent electrophile that can attack the pyridine ring. The chlorination preferentially occurs at the 3-position due to the directing effects of the existing chlorine atoms and the ring nitrogen.
Performance Metrics: This method is capable of achieving high yields, with some processes reporting up to 94-95.2% with a purity of ≥99.5%.[3][4] However, a key challenge is controlling the selectivity, as over-chlorination to produce 2,3,5,6-tetrachloropyridine and other polychlorinated impurities can occur, especially in the later stages of the reaction.[5] Careful control of reaction temperature and the stoichiometry of chlorine is therefore essential.
Experimental Protocol: Direct Chlorination of 2,6-Dichloropyridine
-
Apparatus Setup: A four-necked flask equipped with a mechanical stirrer, a thermometer, a gas inlet tube, and a condenser is assembled.
-
Charging the Reactor: 1480.0 g of 2,6-dichloropyridine and 89.2 g of anhydrous ferric chloride are charged into the flask and mixed thoroughly.[3]
-
Reaction Initiation: The reaction mixture is heated to 100-120°C.[3]
-
Chlorine Gas Introduction: Chlorine gas is slowly introduced through the gas inlet tube while maintaining the reaction temperature. The reaction is monitored until completion.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to 100°C and subjected to vacuum distillation. The fraction boiling at 118-124°C at -12.8 MPa is collected as the product.[3] Low-concentration distillates can be recycled in subsequent batches to improve the overall yield.[3]
Route 2: Gas-Phase Chlorination
Gas-phase chlorination offers a continuous and often more selective alternative to liquid-phase methods. This approach can utilize either pyridine or 2,6-dichloropyridine as the starting material and is performed at elevated temperatures over a solid catalyst.
Mechanism and Rationale: The high temperatures and the use of specific catalysts, such as molecular sieves (e.g., HZSM-5) or various metal oxides on a solid support, facilitate the chlorination reaction in the gas phase.[6] The catalyst's role is to provide a high surface area for the reaction and to influence the regioselectivity of the chlorination. The continuous nature of the process allows for better control over reaction parameters and can lead to higher throughput.
Performance Metrics: This method can achieve high selectivity (up to 95% or more) and yields (up to 90% or more).[6] A significant advantage is the avoidance of a liquid-phase catalyst, which simplifies product separation.[6] However, this method requires specialized equipment for handling high-temperature gas-phase reactions.
Experimental Protocol: Gas-Phase Chlorination of Pyridine
-
Catalyst Bed Preparation: A fixed-bed reactor is packed with a molecular sieve catalyst, such as HZSM-5.[6]
-
Vaporization of Reactants: A solution of pyridine is preheated and vaporized.
-
Reaction: The vaporized pyridine and chlorine gas are introduced into the fixed-bed reactor at a controlled molar ratio (e.g., 1:3 to 1:12 of pyridine to chlorine) and a reaction temperature of 200-450°C.[6]
-
Product Collection and Purification: The reaction effluent is cooled, and the pH is adjusted to 9-11 with an alkaline solution to remove excess chlorine and hydrogen chloride.[6] The product is then extracted with an organic solvent (e.g., methylene chloride), and the organic phase is concentrated. The crude product can be further purified by recrystallization from an anhydrous lower alcohol.[6]
Route 3: Synthesis from 3-Amino-2,6-dichloropyridine (via Sandmeyer Reaction)
This route involves the diazotization of 3-amino-2,6-dichloropyridine followed by a Sandmeyer-type reaction to introduce a chlorine atom at the 3-position. While effective, it is often criticized for its environmental footprint.
Mechanism and Rationale: The synthesis begins with the formation of a diazonium salt from 3-amino-2,6-dichloropyridine using sodium nitrite in a strong acidic medium at low temperatures.[2] The resulting diazonium salt is then treated with a copper(I) chloride solution, which facilitates the replacement of the diazonium group with a chlorine atom. This multi-step process can be traced back to starting materials like nicotinamide.[2]
Performance Metrics: This method can produce this compound with good purity. However, a major drawback is the generation of a large amount of acidic wastewater, which presents significant environmental and disposal challenges.[2][5] The use of toxic reagents and the multi-step nature of the synthesis can also increase the overall cost and complexity.
Experimental Protocol: Diazotization and Sandmeyer Reaction
-
Diazonium Salt Formation: 69.2 g of 2,6-dichloro-3-aminopyridine is dissolved in 207 g of 30% industrial hydrochloric acid and cooled to below 0°C.[2] A solution of 117.2 g of 30% sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt solution.[2]
-
Sandmeyer Reaction: In a separate reactor, 8.4 g of cuprous chloride is mixed with 207 g of 30% industrial hydrochloric acid at room temperature.[2] The previously prepared diazonium salt solution is added dropwise to this mixture under a nitrogen atmosphere. The reaction temperature is gradually raised to 60-70°C and held for approximately 2 hours.[2]
-
Work-up and Purification: After the reaction is complete, the mixture is extracted with dichloromethane. The organic phase is concentrated to yield the crude product, which can be further purified by recrystallization from a mixture of toluene and petroleum ether.[2]
Quantitative Data Summary
| Synthesis Route | Starting Material | Catalyst/Reagents | Temperature (°C) | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Direct Chlorination | 2,6-Dichloropyridine | FeCl₃ or AlCl₃ | 100-140 | 94 - 95.2[3][4] | ≥99.5[4] | High yield, direct route | Potential for over-chlorination, difficult separation of catalyst |
| Gas-Phase Chlorination | Pyridine or 2,6-Dichloropyridine | Molecular Sieves (e.g., HZSM-5) | 200-450 | >90[6] | >98[6] | High selectivity, continuous process, easy catalyst separation | Requires specialized high-temperature equipment |
| Sandmeyer Reaction | 3-Amino-2,6-dichloropyridine | NaNO₂, CuCl | 0 - 70 | ~75 (crude)[2] | 98[2] | Alternative to direct chlorination | Large amount of waste acid, multi-step, use of toxic reagents |
Visualizing the Synthesis Pathways
Workflow for Direct Chlorination of 2,6-Dichloropyridine
Caption: Workflow for the synthesis of this compound via direct chlorination.
Comparative Overview of Synthesis Routes
Caption: Key starting materials and their corresponding synthesis routes to this compound.
Conclusion and Future Outlook
The synthesis of this compound can be approached through several distinct routes, each with its own set of advantages and challenges. The direct chlorination of 2,6-dichloropyridine remains a popular choice due to its high yields and straightforward nature, although selectivity can be a concern. Gas-phase chlorination presents a more modern, continuous, and highly selective alternative, albeit with higher initial capital investment for specialized equipment. The Sandmeyer reaction route, while chemically viable, is becoming less favorable due to its significant environmental impact.
For industrial-scale production, the choice between liquid-phase and gas-phase chlorination will likely depend on a balance of factors including existing infrastructure, desired product purity, and environmental regulations. Future research in this area will likely focus on the development of more sustainable and cost-effective catalytic systems, potentially exploring novel catalysts for gas-phase reactions or developing more environmentally benign alternatives to the Sandmeyer reaction. As the demand for complex pyridyl-containing molecules continues to grow, the optimization of synthetic routes to key intermediates like this compound will remain a critical area of research and development.
References
- 1. CAS 6515-09-9: this compound | CymitQuimica [cymitquimica.com]
- 2. Process study for synthesizing this compound from nicotinamide - Eureka | Patsnap [eureka.patsnap.com]
- 3. This compound | 6515-09-9 [chemicalbook.com]
- 4. Preparation method of 2,3-dichloropyridine - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN113493408A - Preparation method of 2,3, 6-trichloropyridine - Google Patents [patents.google.com]
- 6. CN109553572A - A kind of preparation method of 2,3,6- trichloropyridine - Google Patents [patents.google.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2,3,6-Trichloropyridine for Laboratory Professionals
As a Senior Application Scientist, it is imperative to look beyond the immediate application of a chemical and consider its entire lifecycle within the laboratory, culminating in its safe and compliant disposal. This guide provides in-depth, procedural information for the proper disposal of 2,3,6-Trichloropyridine, ensuring the safety of personnel and the protection of our environment. This document is structured to provide not just a set of instructions, but the rationale behind them, empowering researchers to make informed decisions.
Understanding the Hazard: Why Proper Disposal is Critical
This compound is a chlorinated aromatic compound. Like many halogenated hydrocarbons, it poses significant health and environmental risks. It is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[1] Improper disposal can lead to the contamination of soil and water, with potentially long-lasting ecological consequences. Furthermore, thermal decomposition can generate highly toxic gases such as carbon oxides, hydrogen chloride, and nitrogen oxides.[1] Therefore, ad-hoc disposal methods, such as drain disposal or evaporation in a fume hood, are strictly prohibited and represent a significant safety and regulatory violation.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE). The causality here is direct: preventing exposure through all potential routes—inhalation, skin contact, and eye contact.
| PPE Component | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield | Provides a robust barrier against splashes and airborne particles. |
| Hand Protection | Nitrile or other impervious gloves | Protects against skin contact. Gloves should be inspected before use and disposed of as contaminated waste after handling. |
| Body Protection | Flame-resistant lab coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges | Required when handling the solid compound, especially if there is a potential for dust generation, or when working outside of a certified chemical fume hood. |
This data is synthesized from multiple safety data sheets for chlorinated pyridines.
All handling of this compound, including the preparation of waste containers, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]
Waste Classification and Segregation: A Step-by-Step Protocol
Proper segregation of hazardous waste at the source is the cornerstone of safe and compliant disposal. Mixing different waste streams can create dangerous chemical reactions and significantly increase disposal costs. The following protocol outlines the segregation of waste contaminated with this compound.
3.1. Identifying the Correct EPA Hazardous Waste Code
While this compound is not explicitly listed by name, it falls under several categories of regulated hazardous waste under the Resource Conservation and Recovery Act (RCRA). Based on its chemical nature as a chlorinated pyridine, the following EPA hazardous waste codes are likely applicable:
-
F005: This code applies to spent non-halogenated solvents, which can include pyridine. If this compound is part of a solvent mixture containing other listed solvents, this code may apply.[3][4][5][6][7]
-
Wastes from the production of chlorinated aliphatic hydrocarbons (F024): While this compound is aromatic, waste streams from its synthesis may contain chlorinated aliphatic hydrocarbons.[8][9]
-
U-List for Pyridine (U196): Unused commercial chemical products containing pyridine are listed as U196. By extension, unused this compound would likely be managed under a similar toxic waste category.[10]
-
Characteristic Wastes: Depending on the formulation, a waste containing this compound could exhibit characteristics of ignitability (D001), corrosivity (D002), or toxicity (various D codes).[9]
It is crucial to consult with your institution's Environmental Health and Safety (EHS) department for the precise waste codes used at your facility.
3.2. Segregation of Waste Streams
The following diagram illustrates the decision-making process for segregating different types of waste contaminated with this compound.
Caption: Decision workflow for segregating this compound waste.
Step-by-Step Segregation Protocol:
-
Unused or Expired this compound:
-
Keep in its original, clearly labeled container.
-
Do not mix with any other waste.
-
Designate as "Unused this compound" on the hazardous waste tag.
-
-
Contaminated Solid Waste (e.g., silica gel, filter paper, disposable labware):
-
Collect in a designated, leak-proof solid waste container labeled "Hazardous Waste: Halogenated Organic Solids."
-
Ensure the container is kept closed when not in use.
-
-
Contaminated Organic Solvent Waste:
-
Collect in a designated, leak-proof, and chemically compatible (e.g., glass or polyethylene) container labeled "Hazardous Waste: Halogenated Organic Solvents."
-
Crucially, do not mix with non-halogenated solvent waste. This is because the disposal methods and costs for these two streams are different.
-
-
Contaminated Aqueous Waste:
-
Collect in a designated, leak-proof container labeled "Hazardous Waste: Aqueous Waste with Halogenated Organics."
-
Do not dispose of down the drain.
-
-
Contaminated Personal Protective Equipment (PPE):
-
Collect disposable gloves, bench paper, and other contaminated items in a designated container for solid hazardous waste.
-
-
Empty Containers:
-
Triple rinse the empty container with a suitable solvent (e.g., acetone or methanol).
-
Collect the rinsate and dispose of it as halogenated organic solvent waste.
-
The triple-rinsed container can then be disposed of as non-hazardous waste, but consult your institutional policy.
-
On-Site Management and Storage
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration.
-
Storage: Store waste containers in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.
-
Container Integrity: Ensure all waste containers are in good condition and are kept securely closed except when adding waste.
Spill and Emergency Procedures
In the event of a spill or personnel exposure, immediate and correct action is critical.
5.1. Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1][2]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
5.2. Spill Cleanup
For minor spills (a few grams or milliliters) that you are trained to handle:
-
Evacuate and Ventilate: Alert others in the area and ensure the area is well-ventilated, preferably within a fume hood.
-
Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and double nitrile gloves.
-
Contain the Spill: For solid spills, carefully sweep the material to avoid generating dust. For liquid spills, use an inert absorbent material like vermiculite or sand.
-
Collect the Waste: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a solvent such as acetone, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
For major spills, evacuate the area immediately and contact your institution's EHS emergency line.
Decontamination of Laboratory Equipment
Equipment that has come into contact with this compound must be thoroughly decontaminated before reuse or disposal.
-
Initial Cleaning: Remove any gross contamination by scraping or wiping.
-
Solvent Rinse: Rinse the equipment with a suitable solvent (e.g., acetone, methanol) to dissolve and remove the this compound. Collect the rinsate as halogenated organic liquid waste.
-
Detergent Wash: Wash the equipment with a laboratory detergent and warm water.
-
Final Rinse: Rinse thoroughly with deionized water.
For sensitive equipment, consult the manufacturer's instructions for chemical compatibility.
Final Disposal: Incineration
The recommended and most environmentally sound method for the final disposal of this compound and materials contaminated with it is high-temperature incineration at a licensed hazardous waste disposal facility.[11]
-
Mechanism: Incineration at high temperatures (typically 800°C - 1500°C for chlorinated organic materials) breaks down the molecule into its constituent atoms.[12]
-
Scrubbing: The incinerator must be equipped with a scrubber to neutralize the hydrogen chloride gas produced during combustion, preventing its release into the atmosphere.
-
Regulatory Compliance: Disposal must be carried out by a licensed and reputable hazardous waste contractor who can provide documentation of proper disposal (a manifest).
In-laboratory chemical treatment or neutralization of this compound is not recommended. Such procedures can be hazardous, may produce other toxic byproducts, and are unlikely to meet regulatory standards for waste treatment.
Quantitative Safety Data
| Parameter | Value | Source/Compound |
| OSHA PEL (8-hr TWA) | 5 ppm (15 mg/m³) | Pyridine[11][13][14] |
| NIOSH REL (10-hr TWA) | 5 ppm (15 mg/m³) | Pyridine[13][15] |
| NIOSH IDLH | 1,000 ppm | Pyridine[13] |
| Incineration Temperature | 800°C - 1500°C | Chlorinated Organic Materials[12] |
Note: Exposure limits for the parent compound, pyridine, are provided as a conservative reference. Specific limits for this compound have not been established.
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, upholding their commitment to laboratory safety, regulatory compliance, and environmental stewardship.
References
- 1. aksci.com [aksci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 4. wku.edu [wku.edu]
- 5. epa.gov [epa.gov]
- 6. media.suweb.site [media.suweb.site]
- 7. Waste Code [rcrainfo.epa.gov]
- 8. pca.state.mn.us [pca.state.mn.us]
- 9. actenviro.com [actenviro.com]
- 10. pca.state.mn.us [pca.state.mn.us]
- 11. PYRIDINE | Occupational Safety and Health Administration [osha.gov]
- 12. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 13. Pyridine - IDLH | NIOSH | CDC [cdc.gov]
- 14. TABLE 7-1, Regulations and Guidelines Applicable to Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyridine [cdc.gov]
Navigating the Handling of 2,3,6-Trichloropyridine: A Guide to Essential Safety and Disposal Protocols
For Immediate Reference: In the event of exposure, consult the Safety Data Sheet (SDS) and follow emergency first aid procedures. For spills, evacuate the area and refer to the emergency spill response protocol outlined in this guide.
As a Senior Application Scientist, I understand that confidence in the laboratory is built upon a foundation of safety and procedural clarity. This guide provides an in-depth operational plan for the safe handling and disposal of 2,3,6-Trichloropyridine, moving beyond mere compliance to foster a culture of proactive safety. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical with the highest degree of safety and environmental responsibility.
The Chemical Profile of this compound: Understanding the Risks
This compound is a chlorinated aromatic pyridine derivative. While comprehensive toxicological data is limited, the available information classifies it as a substance that requires careful handling due to its potential health hazards.[1] The primary risks associated with this compound are:
-
Skin Irritation: Direct contact can cause skin irritation.[2][3]
-
Serious Eye Irritation: Contact with the eyes can lead to serious irritation.[2][3]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[3]
-
Harmful if Swallowed or Inhaled: Some data suggests it may be harmful if ingested or inhaled.[1]
Given the lack of extensive toxicological studies, we must operate under the precautionary principle, treating this compound with a high level of caution and implementing robust protective measures.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the minimum PPE requirements, with explanations rooted in the chemical's properties.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in situations with a high risk of splashing.[2][3] | Protects against accidental splashes and airborne particles, preventing serious eye irritation. |
| Hand Protection | Nitrile or Neoprene gloves. Recommended minimum thickness: 0.2 mm. Double gloving is advised for extended handling. | While specific breakthrough times for this compound are not readily available, nitrile and neoprene gloves offer good resistance to a broad range of chemicals, including chlorinated compounds. Double gloving provides an additional layer of protection in case of a breach in the outer glove. |
| Body Protection | A lab coat, worn fully buttoned. For larger quantities or increased risk of exposure, chemically resistant overalls are recommended. | Prevents incidental skin contact and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P95 or P100 particulate filter is required when handling the solid outside of a certified chemical fume hood, or if dust is generated. A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced.[2][4] | Protects against the inhalation of irritating dust and potential vapors. The choice of cartridge should be based on a risk assessment of the specific procedure. |
PPE Selection and Donning/Doffing Workflow
Operational Plan: From Handling to Disposal
A systematic approach to handling and disposal is crucial to minimize risk. The following step-by-step protocols provide clear guidance for laboratory operations involving this compound.
Handling Protocol
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
-
Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.
-
Assemble all necessary equipment and reagents before introducing the chemical to the work area.
-
Verify that all required PPE is available and in good condition.
-
-
Weighing and Transfer:
-
Perform all weighing and transfer operations of the solid compound within a chemical fume hood to contain any dust.
-
Use a disposable weigh boat or line the balance with aluminum foil to prevent contamination.
-
Handle the material gently to avoid generating dust.
-
Close the primary container immediately after dispensing.
-
-
In-Process Handling:
-
Keep all containers of this compound tightly sealed when not in use.
-
If heating the compound, do so in a well-ventilated area and with appropriate temperature control to avoid decomposition, which may release toxic fumes of nitrogen oxides and hydrogen chloride.[3]
-
Avoid contact with strong oxidizing agents.[3]
-
Decontamination Protocol
Effective decontamination is critical to prevent cross-contamination and accidental exposure.
-
Equipment Decontamination:
-
Non-disposable equipment (e.g., glassware, spatulas) should be decontaminated immediately after use.
-
Rinse the equipment with a suitable organic solvent (e.g., ethanol or acetone) in a chemical fume hood. Collect the rinsate as hazardous waste.
-
Follow the solvent rinse with a thorough wash using soap and water.
-
Rinse with deionized water and allow to air dry.
-
-
Work Surface Decontamination:
-
At the end of each work session, decontaminate the work surface within the chemical fume hood.
-
Wipe the surface with a cloth dampened with a 70% ethanol solution.
-
Follow with a wipe-down using a cloth and soapy water.
-
Dispose of all cleaning materials as solid hazardous waste.
-
Disposal Plan
All waste streams containing this compound must be treated as hazardous waste.
-
Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated solid materials, including used PPE (gloves, disposable lab coats), weigh boats, and cleaning materials, in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste, including reaction residues and solvent rinsates, in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Container Management:
-
Use containers that are compatible with chlorinated organic compounds.
-
Keep waste containers closed except when adding waste.
-
Store waste containers in a designated satellite accumulation area with secondary containment.
-
-
Final Disposal:
-
Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.
-
The recommended method for the final disposal of chlorinated organic compounds is incineration at a licensed hazardous waste facility.[2]
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
